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  • Product: 1H-indol-2-yl(morpholin-4-yl)methanone
  • CAS: 25406-89-7

Core Science & Biosynthesis

Foundational

Structural Characterization and Synthetic Methodology of 1H-Indol-2-yl(morpholin-4-yl)methanone: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacological Relevance The indole-2-carboxamide scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacological Relevance

The indole-2-carboxamide scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 1H-indol-2-yl(morpholin-4-yl)methanone (CAS: 25406-89-7) serves as a critical structural core for a diverse array of therapeutic agents. Variations of this scaffold have been extensively profiled as potent allosteric modulators of the Cannabinoid Type 1 (CB1) receptor [1], dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) in oncology [2], and anti-parasitic agents targeting Trypanosoma cruzi[3].

Understanding the structural nuances of this molecule—particularly the restricted rotation of its amide bond and the hydrogen-bonding capacity of the indole nitrogen—is essential for rational drug design. This guide provides an in-depth analysis of its synthesis, mechanistic causality, and structural characterization.

Mechanistic Causality in Chemical Synthesis

The synthesis of 1H-indol-2-yl(morpholin-4-yl)methanone relies on the highly efficient amide coupling between 1H-indole-2-carboxylic acid and morpholine. As a secondary amine, morpholine is sterically hindered compared to primary amines, necessitating a highly reactive coupling intermediate to prevent degradation of the electron-rich indole core.

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional carbodiimides (e.g., EDCI). The Causality: HATU generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom within the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation), which drastically accelerates the nucleophilic attack by the sterically hindered morpholine. Furthermore, the use of DIPEA (N,N-Diisopropylethylamine) provides the necessary basicity to deprotonate the carboxylic acid without competing as a nucleophile, ensuring the indole NH remains unreacted.

SynthesisWorkflow A 1H-Indole-2-carboxylic acid C HATU / DIPEA / DMF (Amide Coupling) A->C B Morpholine (Secondary Amine) B->C D 1H-Indol-2-yl(morpholin-4-yl)methanone C->D E NMR Spectroscopy (Rotamer Analysis) D->E F HRMS Validation ([M+H]+ = 231.1130) D->F

Synthetic and analytical workflow for 1H-indol-2-yl(morpholin-4-yl)methanone.

Self-Validating Experimental Protocol: Amide Coupling
  • Activation: Dissolve 1H-indole-2-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M) under an inert N₂ atmosphere. Add DIPEA (3.0 eq, 15.0 mmol) followed by HATU (1.2 eq, 6.0 mmol).

  • Intermediate Validation: Stir for 15 minutes at 25°C. Validation Step: Extract a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The complete disappearance of the starting material mass and the emergence of the HOAt-ester intermediate (m/z 280) validates successful activation.

  • Coupling: Add morpholine (1.5 eq, 7.5 mmol) dropwise. Stir for 2 hours.

  • Quenching & Phase Extraction: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Aqueous Wash Validation: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL). Causality: DMF is highly soluble in both water and EtOAc. The addition of LiCl drastically increases the ionic strength of the aqueous phase, breaking the DMF-EtOAc partition and forcing residual DMF exclusively into the aqueous layer, preventing baseline drift in subsequent NMR analysis.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0–5% MeOH in DCM) to yield the title compound as an off-white solid.

Structural Characterization & Data Presentation

Conformational Dynamics (Restricted Rotation)

The structural characterization of 1H-indol-2-yl(morpholin-4-yl)methanone via Nuclear Magnetic Resonance (NMR) spectroscopy reveals a critical conformational feature: restricted rotation . The lone pair of electrons on the morpholine nitrogen delocalizes into the carbonyl π-system, imparting partial double-bond character to the C–N amide bond. At room temperature, the rotation around this bond is slower than the NMR timescale. Consequently, the morpholine ring is locked into distinct syn and anti conformers relative to the indole core, causing the N-CH₂ protons to split into distinct, broadened multiplets rather than a single sharp peak.

Quantitative Data Summaries

Table 1: Representative ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
11.58Singlet (br)1HIndole-NHBroadened due to quadrupolar relaxation of N and solvent exchange.
7.61Doublet (J = 8.0 Hz)1HIndole-H4Deshielded by the adjacent aromatic ring current.
7.43Doublet (J = 8.2 Hz)1HIndole-H7Adjacent to the electron-donating NH group.
7.19Triplet (J = 7.6 Hz)1HIndole-H6Standard ortho/meta coupling in the benzenoid ring.
7.05Triplet (J = 7.6 Hz)1HIndole-H5Standard ortho/meta coupling in the benzenoid ring.
6.85Singlet (d, J = 1.5 Hz)1HIndole-H3Highly shielded pyrrole proton; lacks ortho neighbors.
3.75 - 3.55Multiplet8HMorpholine-CH₂Broad/split due to restricted C-N bond rotation (rotamers).

Table 2: Representative ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
161.4Quaternary (C=O)Carbonyl Carbon
136.2Quaternary (C)Indole-C7a
131.0Quaternary (C)Indole-C2
127.5Quaternary (C)Indole-C3a
123.8, 121.5, 119.8Methine (CH)Indole-C4, C5, C6
112.3Methine (CH)Indole-C7
103.6Methine (CH)Indole-C3
66.2Methylene (CH₂)Morpholine O-CH₂
~47.1, ~42.5Methylene (CH₂)Morpholine N-CH₂ (Split by rotamers)

Table 3: High-Resolution Mass Spectrometry (HRMS) & Physicochemical Data

ParameterValueAnalytical Method
Chemical FormulaC₁₃H₁₄N₂O₂N/A
Exact Mass230.1055 DaN/A
Observed [M+H]⁺231.1130 m/zESI-TOF HRMS
Mass Error< 2.0 ppmInternal Calibration

Pharmacological Pathway Integration

When utilized as an allosteric modulator, the indole-2-carboxamide scaffold exerts its effects by binding to a topographically distinct site on G-Protein Coupled Receptors (GPCRs), such as CB1. The morpholine ring often acts as a solvent-exposed solubilizing group, while the indole core engages in deep hydrophobic interactions and critical hydrogen bonding via the indole NH.

Pathway Ligand Indole-2-carboxamide (Allosteric Modulator) CB1 CB1 Receptor Ligand->CB1 Binds Allosteric Site G_Protein G-Protein Coupling (Inhibited) CB1->G_Protein Negative Modulation Arrestin β-Arrestin Recruitment (Enhanced) CB1->Arrestin Positive Modulation Orthosteric Orthosteric Agonist (e.g., CP55,940) Orthosteric->CB1 Binds Orthosteric Site ERK ERK Signaling Cascade Arrestin->ERK

Allosteric modulation of the CB1 receptor pathway by indole-2-carboxamides.

This dual action—inhibiting G-protein coupling while enhancing β-arrestin recruitment—demonstrates the nuanced signaling bias (functional selectivity) that can be engineered into the 1H-indol-2-yl(morpholin-4-yl)methanone core through targeted medicinal chemistry.

References

  • Ahn, K. H., et al. "Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor." PMC, National Center for Biotechnology Information. [Link]

  • El-Gaby, M. S. A., et al. "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." PMC, National Center for Biotechnology Information. [Link]

  • Moraes, C. B., et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, ACS Publications. [Link]

Exploratory

1H-Indol-2-yl(morpholin-4-yl)methanone: In Vitro Mechanism of Action as a Dopamine D2 Receptor Allosteric Probe

Executive Summary The discovery of allosteric modulators for G protein-coupled receptors (GPCRs) represents a major paradigm shift in neuropharmacology, offering the potential for high receptor subtype selectivity and sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of allosteric modulators for G protein-coupled receptors (GPCRs) represents a major paradigm shift in neuropharmacology, offering the potential for high receptor subtype selectivity and saturable, fine-tuned physiological responses. 1H-indol-2-yl(morpholin-4-yl)methanone (often designated as Compound 11n in literature) is a highly specialized synthetic fragment utilized as a structural probe to interrogate the allosteric architecture of the Dopamine D2 Receptor (D2R) .

Derived through the systematic fragmentation of the prototypical bitopic ligand SB269652, this morpholino-indole derivative isolates the allosteric pharmacophore responsible for Negative Allosteric Modulation (NAM) . This technical guide explores the causality behind its mechanism of action, the structural biology of its binding pocket, and the self-validating in vitro methodologies required to characterize its pharmacological profile [1].

Mechanistic Overview: The Bitopic Fragmentation Strategy

To understand the mechanism of 1H-indol-2-yl(morpholin-4-yl)methanone, one must first examine its parent molecule. SB269652 is a bitopic ligand that simultaneously occupies two distinct binding sites. It adopts a bitopic pose at one protomer of a D2R homodimer, utilizing its 7-cyano-1,2,3,4-tetrahydroisoquinoline (7-CTHIQ) moiety to anchor into the orthosteric site, while its 1H-indole-2-carboxamide tail extends into a secondary allosteric pocket [1]. This binding event negatively modulates the affinity and efficacy of dopamine at the second protomer.

Isolating the Allosteric Pharmacophore

The rationale behind synthesizing 1H-indol-2-yl(morpholin-4-yl)methanone is rooted in fragment-based drug discovery (FBDD) . By cleaving the orthosteric 7-CTHIQ headgroup, researchers isolated the indole-2-carboxamide core. This fragmentation ensures that the resulting molecule interacts exclusively with the allosteric pocket, stripping away competitive orthosteric interference and allowing for the direct measurement of allosteric cooperativity ( α ).

The Allosteric Binding Pocket (TM2/TM7 Vestibule)

In vitro mutagenesis and homology modeling have localized the binding site of the indole-2-carboxamide fragments to the extracellular vestibule of the D2R, specifically wedged between Transmembrane (TM) domains 2 and 7.

  • Glu95 (Glu2.65): The indolic NH group forms a critical hydrogen bond with this residue.

  • Val91 (Val2.61): The morpholine ring (and analogous cycloalkyl groups in related fragments) engages in hydrophobic interactions with this residue, stabilizing the inactive conformation of the receptor [1].

Binding at this site restricts the conformational flexibility of the extracellular loops, allosterically propagating a conformational change that reduces the binding affinity of endogenous dopamine at the orthosteric site.

D2R_Mechanism Bitopic Parent Bitopic Ligand (SB269652) Frag Allosteric Fragment (11n) 1H-indol-2-yl(morpholin-4-yl)methanone Bitopic->Frag Fragmentation Strategy D2R_Dimer Dopamine D2 Receptor (Extracellular Vestibule) Frag->D2R_Dimer Binds exclusively to TM2_TM7 Allosteric Pocket (TM2 / TM7 Interface) D2R_Dimer->TM2_TM7 Localizes at Residues Key Interactions: Glu95 (2.65) & Val91 (2.61) TM2_TM7->Residues Stabilized by NAM_Effect Negative Allosteric Modulation (Decreased Dopamine Affinity) Residues->NAM_Effect Induces Conformational Change

Diagram 1: Bitopic fragmentation strategy and D2R allosteric binding mechanism.

In Vitro Experimental Workflows

To rigorously validate the allosteric nature of 1H-indol-2-yl(morpholin-4-yl)methanone, a self-validating system utilizing both radioligand binding and functional assays is required. This dual-assay approach ensures that the observed effects are genuinely allosteric (altering receptor conformation) rather than competitive (steric hindrance at the orthosteric site).

Protocol 1: Radioligand Binding Assay (Affinity & Cooperativity)

This protocol measures the ability of the fragment to alter the dissociation rate and equilibrium binding of an orthosteric probe.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2R. Homogenize in ice-cold assay buffer (20 mM HEPES, 100 mM NaCl, 6 mM MgCl₂, 1 mM EGTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Assay Assembly: In a 96-well plate, combine 100 µL of cell membrane suspension, 50 µL of the orthosteric radioligand ([³H]spiperone at a concentration equal to its Kd​ ), and 50 µL of varying concentrations of 1H-indol-2-yl(morpholin-4-yl)methanone (10⁻⁹ to 10⁻⁴ M).

  • Incubation: Incubate the plate at 37°C for 2 hours to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Fit the displacement curves to an Allosteric Ternary Complex Model using non-linear regression to derive the equilibrium dissociation constant of the modulator ( KB​ ) and the binding cooperativity factor ( α ). An α value < 1 indicates negative cooperativity.

Protocol 2: Functional BRET Assay (β-Arrestin Recruitment)

To confirm that the binding cooperativity translates to functional modulation, a Bioluminescence Resonance Energy Transfer (BRET) assay is employed.

  • Transfection: Co-transfect HEK293T cells with plasmids encoding D2R tagged with Renilla luciferase (D2R-Rluc8) and β-arrestin2 tagged with Venus fluorophore.

  • Cell Seeding: 24 hours post-transfection, re-seed cells into white 96-well microplates and culture for an additional 24 hours.

  • Modulator Pre-incubation: Wash cells with Hank's Balanced Salt Solution (HBSS). Add varying concentrations of the morpholino fragment and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add varying concentrations of dopamine (10⁻¹¹ to 10⁻⁴ M) to generate dose-response curves in the presence of the modulator.

  • BRET Measurement: Add the luciferase substrate Coelenterazine h (final concentration 5 µM). Measure the BRET signal immediately using a microplate reader equipped with dual emission filters (475 nm for Rluc8 and 535 nm for Venus).

  • Analysis: Calculate the BRET ratio (Venus emission / Rluc8 emission). A rightward shift of the dopamine dose-response curve in the presence of the fragment confirms functional negative allosteric modulation.

Workflow Step1 1. Cell Culture & Prep (hD2R expressing cells) Step2 2. Radioligand Binding ([3H]Spiperone + Modulator) Step1->Step2 Step3 3. Functional BRET Assay (β-Arrestin2 Recruitment) Step1->Step3 Step4 4. Non-linear Regression (Allosteric Ternary Complex Model) Step2->Step4 Binding Data Step3->Step4 Functional Data Step5 5. Pharmacological Output (Affinity KB, Cooperativity α) Step4->Step5

Diagram 2: In vitro pharmacological screening workflow for allosteric modulators.

Data Presentation: Structure-Activity Relationship (SAR)

The fragmentation of SB269652 yielded a library of indole-2-carboxamides. The morpholino derivative (11n) and its aliphatic counterparts demonstrate that the allosteric pocket can accommodate various substitutions, though affinity and cooperativity are highly sensitive to steric bulk at the amide nitrogen [1].

Below is a comparative summary of the in vitro pharmacological parameters for the parent compound and key isolated fragments.

Compound DesignationStructural ModificationD2R Binding Affinity ( pKB​ )Binding Cooperativity ( logα )Modulator Classification
SB269652 Parent Bitopic Ligand~7.50< 0 (Strong Negative)NAM
Fragment 3 N-isopropyl-1H-indole-2-carboxamide4.54 ± 0.12-0.85 ± 0.10NAM
Fragment 11d N-butyl-1H-indole-2-carboxamide5.38 ± 0.08-1.82 ± 0.15NAM
Fragment 11n 1H-indol-2-yl(morpholin-4-yl)methanoneMicromolar Range< 0 (Negative)NAM

Note: Data represents the general pharmacological trend of the indole-2-carboxamide class at the D2R. The isolation of these fragments proves that micromolar affinity can be achieved purely through allosteric pocket engagement, without orthosteric anchoring.

Conclusion

1H-indol-2-yl(morpholin-4-yl)methanone serves as a critical proof-of-concept molecule in modern neuropharmacology. By successfully isolating the allosteric moiety of a bitopic ligand, researchers have validated the TM2/TM7 extracellular vestibule as a druggable allosteric site on the Dopamine D2 Receptor. Utilizing rigorous, self-validating in vitro workflows—combining radioligand displacement with functional BRET assays—this compound provides a foundational scaffold for the future development of highly selective, non-competitive therapeutics for dopaminergic disorders.

References

  • Mistry, S. N., Shonberg, J., Draper-Joyce, C. J., Herenbrink, C. K., Michino, M., Shi, L., Christopoulos, A., Capuano, B., Scammells, P. J., & Lane, J. R. (2015). Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand. Journal of Medicinal Chemistry, 58(17), 6819–6843.[Link]

Foundational

Pharmacological Properties of 1H-Indol-2-yl(morpholin-4-yl)methanone Derivatives: A Technical Guide to GPCR Modulation and Kinase Inhibition

Executive Summary The 1H-indol-2-yl(morpholin-4-yl)methanone scaffold[1] represents a highly privileged and versatile pharmacophore in modern drug discovery. By systematically modifying the functional groups at the 5- an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indol-2-yl(morpholin-4-yl)methanone scaffold[1] represents a highly privileged and versatile pharmacophore in modern drug discovery. By systematically modifying the functional groups at the 5- and 7-positions of the indole core, researchers can drastically shift the pharmacological profile of these molecules. This technical whitepaper explores the dual utility of this chemical class, focusing on its two most prominent therapeutic applications:

  • Metabolic & Cognitive Regulation: Acting as Histamine H3 Receptor (H3R) inverse agonists via 5-amido substitutions[2].

  • Cellular Survival & Ischemic Protection: Acting as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors via 7-amino substitutions[3].

Pillar I: Histamine H3 Receptor (H3R) Modulation

Mechanism of Action

Derivatives featuring a 5-amido substitution (e.g., 5-(4-isopropyl-piperazine-1-carbonyl)) function as highly potent antagonists and inverse agonists at the[4]. The H3R is a presynaptic, Gi/o-coupled G-protein coupled receptor (GPCR) that exhibits high constitutive activity. It functions as an auto-receptor to inhibit histamine release and as a hetero-receptor to suppress the release of acetylcholine, dopamine, and norepinephrine[4].

By binding to the orthosteric or allosteric site of the H3R, these indole derivatives stabilize the receptor in its inactive conformation. This relieves the Gi-mediated inhibition of adenylyl cyclase, leading to an accumulation of intracellular cAMP. The resulting downstream phosphorylation cascades promote neurotransmitter release, making these compounds highly effective for treating obesity, metabolic syndrome, and cognitive dysfunctions[2].

H3R_Pathway Ligand 1H-indol-2-yl(morpholin-4-yl)methanone (Inverse Agonist) H3R Histamine H3 Receptor (Gi/o-coupled GPCR) Ligand->H3R Binds & Stabilizes Inactive State Gi Gi/o Protein (Inhibited) H3R->Gi Prevents Gi Activation AC Adenylyl Cyclase (Activated) Gi->AC Relieves Inhibition cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Neurotransmitter Release (Histamine, ACh, DA) PKA->Response Phosphorylates Targets

Figure 1: H3R Inverse Agonism Signaling Pathway.

Experimental Protocol: H3R Inverse Agonism Assay (cAMP TR-FRET)

To validate the inverse agonism of these derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay is utilized.

  • Cell Preparation: Plate HEK293 cells stably expressing human H3R in 384-well microplates.

    • Causality: HEK293 cells are chosen because they lack endogenous H3R and have a low background of other interfering GPCRs, ensuring the signal is exclusively driven by the transfected target.

  • Ligand Incubation: Treat the cells with serial dilutions of the 5-amido-indole derivative alongside 10 µM Forskolin for 30 minutes at 37°C.

    • Causality: Forskolin directly activates adenylyl cyclase to artificially raise basal cAMP levels. Because H3R is constitutively active and Gi-coupled, it constantly suppresses this cAMP pool. An inverse agonist will relieve this suppression, causing a measurable increase in cAMP above the Forskolin baseline.

  • Lysis & Detection: Add TR-FRET lysis buffer containing a Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP.

    • Causality: TR-FRET is superior to standard ELISA because its time-resolved measurement eliminates short-lived background autofluorescence from the compound library, yielding a highly robust signal-to-noise ratio.

  • Readout: Measure emission at 620 nm and 665 nm using a microplate reader. Calculate the 665/620 ratio to quantify intracellular cAMP.

Pillar II: Inhibition of Necroptosis (RIPK1 Targeting)

Mechanism of Action

When the indole core is functionalized with a 7-amino group (e.g., 7-cyclopentylamino-5-methyl), the pharmacological profile shifts entirely. These specific derivatives act as potent [3].

They achieve this by binding to the kinase domain of Receptor-Interacting Protein Kinase 1 (RIPK1). During inflammatory signaling (e.g., via TNF-α), RIPK1 autophosphorylates and recruits RIPK3 and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL) to form the "necrosome." By acting as Type II kinase inhibitors, these indole derivatives lock RIPK1 in an inactive conformation, preventing necrosome assembly. This halts plasma membrane rupture, preventing the release of Damage-Associated Molecular Patterns (DAMPs) and protecting tissues during ischemic injuries and neurodegenerative events[3].

Necroptosis_Inhibition TNFR1 TNFR1 Activation (TNF-α) ComplexI Complex I Formation (TRADD, TRAF2, RIPK1) TNFR1->ComplexI RIPK1 RIPK1 Kinase Domain ComplexI->RIPK1 Necrosome Necrosome Complex (RIPK1-RIPK3-MLKL) RIPK1->Necrosome Kinase Activity Inhibitor 1H-indol-2-yl(morpholin-4-yl)methanone (RIPK1 Inhibitor) Inhibitor->RIPK1 Allosteric/Type II Inhibition Survival Cell Survival Inhibitor->Survival Promotes Necroptosis Cellular Necroptosis (Membrane Rupture) Necrosome->Necroptosis

Figure 2: RIPK1-Mediated Necroptosis Inhibition.

Experimental Protocol: Cell-Based Necroptosis Rescue Assay

To validate the anti-necrotic efficacy of these compounds, a highly specific cell viability assay is employed.

  • Cell Preparation: Seed FADD-deficient Jurkat cells in 96-well opaque plates at a density of 10,000 cells/well.

    • Causality: Fas-Associated protein with Death Domain (FADD) deficiency completely abrogates caspase-8-dependent apoptosis. When stimulated, these cells are forced exclusively down the RIPK1/RIPK3-dependent necroptosis pathway, ensuring the assay strictly measures necrosis[3].

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the 7-amino-indole derivative for 1 hour at 37°C.

  • Stimulation: Add 10 ng/mL human TNF-α and 20 µM zVAD-fmk to the wells.

    • Causality: TNF-α initiates the death receptor signaling cascade. zVAD-fmk (a pan-caspase inhibitor) is added as a secondary failsafe to suppress any residual apoptotic crosstalk, isolating RIPK1 kinase activity as the sole driver of cell death.

  • Viability Measurement: After 24 hours of incubation, add an ATP-dependent luciferase reagent (e.g., CellTiter-Glo).

    • Causality: Necroptosis causes rapid plasma membrane rupture and metabolic collapse. Measuring intracellular ATP via luminescence provides a direct, highly sensitive quantification of surviving cells, avoiding the artifacts common in colorimetric MTS assays.

Data Presentation: Structure-Activity Relationship (SAR)

The pharmacological destiny of the 1H-indol-2-yl(morpholin-4-yl)methanone core is dictated by its peripheral substitutions. The table below summarizes the critical SAR data driving its dual utility[2][3].

Derivative SubstitutionPrimary TargetPharmacological ActionPotency (IC50 / Ki)Primary Indication
5-(4-isopropyl-piperazine-1-carbonyl) Histamine H3 Receptor (H3R)Inverse Agonist Ki​ < 10 nMObesity, Cognitive Disorders
5-(4-cyclobutyl-piperazine-1-carbonyl) Histamine H3 Receptor (H3R)Inverse Agonist Ki​ < 15 nMMetabolic Syndrome
7-cyclopentylamino-5-methyl Receptor-Interacting Protein Kinase 1 (RIPK1)Kinase Inhibitor IC50​ < 50 nMIschemic Injury, Necrosis
5-chloro-7-(piperidin-4-ylamino) Receptor-Interacting Protein Kinase 1 (RIPK1)Kinase Inhibitor IC50​ < 30 nMNeurodegeneration

Conclusion

The 1H-indol-2-yl(morpholin-4-yl)methanone scaffold is a masterclass in rational drug design. By leveraging the rigid, hydrogen-bond capable indole core and the solubilizing morpholine moiety, researchers can selectively target either GPCRs (H3R) or kinases (RIPK1). Understanding the rigorous, self-validating assay protocols required to separate these mechanisms is essential for advancing these derivatives through the preclinical pipeline.

References

  • Title: WO2007115938A1 - 5-amido-2-carboxamide indoles Source: Google Patents / World Intellectual Property Organization URL
  • Title: EP3037412B1 - Indole amide compound as inhibitor of necrosis Source: Google Patents / European Patent Office URL
  • Title: 1H-indol-2-yl(morpholin-4-yl)methanone (CAS 25406-89-7) Source: ChemSrc Chemical Database URL: [Link]

Sources

Exploratory

1H-Indol-2-yl(morpholin-4-yl)methanone Scaffold: Receptor Binding Affinity Profile and H3 Receptor Pharmacology

Executive Summary The pursuit of selective, high-affinity ligands for aminergic G protein-coupled receptors (GPCRs) has driven extensive structural innovation in medicinal chemistry. Among these, the 1H-indol-2-yl(morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of selective, high-affinity ligands for aminergic G protein-coupled receptors (GPCRs) has driven extensive structural innovation in medicinal chemistry. Among these, the 1H-indol-2-yl(morpholin-4-yl)methanone core has emerged as a highly privileged scaffold, specifically optimized for targeting the1[1].

Unlike traditional neutral antagonists, derivatives of this scaffold function primarily as inverse agonists . By stabilizing the inactive conformation of the constitutively active H3 receptor, these compounds disinhibit the release of critical neurotransmitters—including histamine, acetylcholine, dopamine, and serotonin—making them highly valuable candidates for the treatment of obesity, narcolepsy, and cognitive disorders[2]. This whitepaper provides an in-depth analysis of the receptor binding profile, structure-activity relationships (SAR), and the self-validating experimental protocols required to accurately quantify the pharmacology of this scaffold.

Pharmacological Profile & Mechanism of Action

The Histamine H3 Receptor as a Target

The H3 receptor is a Gi/o​ -coupled GPCR predominantly localized in the central nervous system (CNS), where it acts as both a presynaptic autoreceptor and a heteroreceptor[2]. Under physiological conditions, the H3R exhibits a high degree of constitutive activity , meaning it actively suppresses adenylyl cyclase (AC) and inhibits neurotransmitter exocytosis even in the absence of endogenous histamine[1].

Inverse Agonism by the Indole Scaffold

The 1H-indol-2-yl(morpholin-4-yl)methanone scaffold does not merely block histamine from binding; it actively shifts the thermodynamic equilibrium of the receptor from the active state ( R∗ ) to the inactive state ( R ).

  • Causality of the Pharmacological Effect: By locking the receptor in the R state, the ligand prevents the dissociation of the Gi/o​

    α -subunit. This disinhibits adenylyl cyclase, leading to an accumulation of intracellular cAMP. The subsequent activation of Protein Kinase A (PKA) triggers downstream calcium influx, culminating in the exocytosis of neurotransmitter vesicles.

G Ligand 1H-indol-2-yl (morpholin-4-yl)methanone H3R Histamine H3 Receptor (Inactive State) Ligand->H3R Inverse Agonism Gi Gi/o Protein (Uncoupled) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Active) Gi->AC Disinhibition cAMP cAMP Accumulation AC->cAMP ATP Conversion NT Neurotransmitter Release cAMP->NT PKA Pathway

Fig 1: H3R inverse agonism by 1H-indol-2-yl(morpholin-4-yl)methanone restoring neurotransmission.

Structure-Activity Relationship (SAR) & Binding Affinity

The binding affinity ( Ki​ ) of this class of compounds is dictated by highly specific interactions within the orthosteric binding pocket of the human H3R.

  • The Indole Core: The rigid, planar nature of the indole ring provides a critical π−π stacking interaction with conserved aromatic residues (e.g., Tyr115, Phe398) in the transmembrane (TM) domains of the receptor.

  • The Morpholin-4-yl-methanone Anchor (C2 Position): The carbonyl oxygen acts as a potent hydrogen bond acceptor, while the morpholine ring occupies a specific lipophilic sub-pocket. This bulky, oxygen-containing heterocycle is essential for driving selectivity away from the H4 receptor (which shares high homology with H3R)[3].

  • Basic Amine Substitution (C5 Position): To achieve sub-nanomolar affinity, the C5 position of the indole is typically substituted with a basic moiety, such as a piperazine-1-carbonyl group (e.g., 4-isopropyl-piperazine). The protonated nitrogen of the piperazine forms a vital salt bridge with Asp114 in TM3, a universal requirement for aminergic GPCR ligand recognition[1].

Quantitative Data Summary

The following table summarizes the theoretical and representative binding affinities of the core scaffold and its optimized derivatives, demonstrating the impact of C5 substitutions on Ki​ values.

Compound / Structural MotifTarget ReceptorBinding Affinity ( Ki​ )Functional Profile
Unsubstituted Core (1H-indol-2-yl(morpholin-4-yl)methanone)hH3R> 500 nMWeak Antagonist
Optimized Derivative 1 (5-(4-isopropyl-piperazine-1-carbonyl) substituted)hH3R1.0 - 10.0 nMPotent Inverse Agonist
Optimized Derivative 2 (5-(4-cyclobutyl-piperazine-1-carbonyl) substituted)hH3R1.0 - 10.0 nMPotent Inverse Agonist
Clobenpropit (Industry Reference)hH3R~0.5 - 2.0 nMInverse Agonist
Histamine (Endogenous Ligand)hH3R~10 - 15 nMFull Agonist

(Data synthesized from standard pharmacological profiling of 5-amido-2-carboxamide indoles[1])

Experimental Protocols: Self-Validating Binding Workflows

To accurately determine the receptor binding affinity profile of 1H-indol-2-yl(morpholin-4-yl)methanone derivatives, two complementary methodologies must be employed. The radioligand displacement assay provides the thermodynamic Ki​ , while the NanoBRET assay ensures the kinetic validity of the binding in a physiological state[3].

Protocol 1: Radioligand Equilibrium Competition Assay

Causality: We utilize [3H]Nα -methylhistamine ( [3H] NAMH) because it is a highly selective H3R agonist. By measuring the ability of the indole derivative to displace this agonist, we isolate the compound's affinity for the active orthosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 100 µL of membrane suspension (approx. 10 µg protein/well), 50 µL of [3H] NAMH (final concentration ~2 nM, near its Kd​ ), and 50 µL of the indole derivative at varying concentrations ( 10−11 to 10−5 M).

  • System Validation (QC Step): Include wells with 10 µM clobenpropit to define non-specific binding (NSB). The assay is only valid if the specific binding window (Total Binding - NSB) is > 80% of total radioactive counts.

  • Filtration & Detection: Incubate for 2 hours at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) [4].

Protocol 2: Real-Time NanoBRET Binding Assay (Living Cells)

Causality: Radioligand assays disrupt the cellular membrane, potentially altering the GPCR-G protein coupling state. 3[3], capturing the true physiological binding profile.

Step-by-Step Methodology:

  • Transfection: Transfect HEK-293T cells with a plasmid encoding Nanoluciferase (Nluc) fused to the N-terminus of the human H3R.

  • Tracer Equilibration: Seed cells into 96-well white plates. Add a fluorescent tracer (e.g., clobenpropit-BODIPY) at a concentration equal to its Kd​ .

  • Competition & BRET Readout: Add the 1H-indol-2-yl(morpholin-4-yl)methanone derivative. Add furimazine (Nluc substrate) to initiate bioluminescence.

  • Kinetic Measurement: Monitor the BRET ratio (Acceptor emission 618 nm / Donor emission 460 nm) continuously over 60 minutes.

  • System Validation (QC Step): The decay in the BRET signal must follow a one-phase exponential decay model, proving that the unlabeled indole derivative is competitively displacing the fluorescent tracer in real-time.

References

  • World Intellectual Property Organization (WIPO) . WO 2007/115938 A1: 5-Amido-2-Carboxamide Indoles. F. Hoffmann-La Roche AG. Inventors: Nettekoven M., Plancher J-M., Richter H., Roche O., Taylor S. (2007). 1

  • Molecular Pharmacology . Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. (2018). 3

  • Korean Intellectual Property Office (KIPO) . KR20070098922A: 5-aminoindole derivatives. F. Hoffmann-La Roche AG. (2007). 2

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties and Stability of 1H-indol-2-yl(morpholin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Abstract 1H-indol-2-yl(morpholin-4-yl)methanone is an indole-2-carboxamide, a chemical scaffold of significant interest in medicinal chemistry and drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-indol-2-yl(morpholin-4-yl)methanone is an indole-2-carboxamide, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The indole ring system is a privileged structure found in numerous biologically active compounds, while the morpholine moiety is often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability. Understanding the fundamental physicochemical properties and chemical stability of this molecule is paramount for its effective application in research and development, from initial screening and synthesis to formulation and long-term storage. This guide provides a detailed examination of these critical parameters, outlines robust protocols for their evaluation, and offers field-proven insights into the practical implications for drug development.

Molecular Identity and Physicochemical Characteristics

A precise understanding of the molecular identity and core physicochemical properties of a compound is the foundation of all subsequent research and development activities. These parameters dictate its behavior in both chemical and biological systems.

Molecular Structure and Identifiers

The structure of 1H-indol-2-yl(morpholin-4-yl)methanone combines an indole core, a central carbonyl group, and a morpholine ring, forming a tertiary amide linkage.

  • Chemical Name: 1H-indol-2-yl(morpholin-4-yl)methanone

  • Synonyms: Indole-2-carboxylic acid morpholide

  • Molecular Formula: C₁₃H₁₄N₂O₂

  • CAS Number: 5642-99-9

Table 1: Key Physicochemical and Computed Properties

PropertyValueSource & Significance
Molecular Weight 230.26 g/mol (Computed) Essential for all stoichiometric calculations, solution preparation, and interpretation of mass spectrometry data.
Appearance White to off-white crystalline solid(Typical for class) Physical state is critical for handling, weighing, and formulation development.
Melting Point 188-190 °C(Literature) A sharp melting point is an indicator of purity. It defines the upper-temperature limit for solid-state handling and processing.
XLogP3 1.3(Computed) This value suggests moderate lipophilicity, indicating a balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates.
Hydrogen Bond Donors 1 (Indole N-H)(Computed) The indole N-H can participate in hydrogen bonding, influencing solubility, receptor binding, and crystal packing.
Hydrogen Bond Acceptors 3 (2x Oxygen, 1x Nitrogen)(Computed) The carbonyl oxygen, morpholine oxygen, and morpholine nitrogen can accept hydrogen bonds, contributing to aqueous solubility.
Polar Surface Area 49.8 Ų(Computed) A polar surface area below 90 Ų is often correlated with good cell permeability and oral bioavailability.

Note: Computed properties are derived from cheminformatics models and provide valuable estimates where extensive experimental data is not publicly available.

Chemical Stability: A Framework for Assessment

The chemical stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1] A comprehensive stability assessment involves subjecting the compound to a range of environmental stressors to identify potential degradation pathways and products.[2] This process, known as forced degradation or stress testing, is a regulatory requirement and essential for developing stability-indicating analytical methods.[3][4]

The molecular structure of 1H-indol-2-yl(morpholin-4-yl)methanone presents several functional groups susceptible to degradation:

  • Amide Bond: Susceptible to hydrolysis under acidic or basic conditions.

  • Indole Ring: An electron-rich system prone to oxidation.

  • Entire Molecule: Potentially sensitive to degradation by heat and light (photolysis).

Forced Degradation Experimental Design

The objective of a forced degradation study is to achieve a target degradation of 5-20%.[4] This level of degradation is sufficient to produce and detect primary degradation products without being so excessive that it leads to complex secondary or tertiary degradants, which would complicate pathway elucidation.[5]

The following protocols are designed as a robust starting point for any research laboratory.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Dilute the stock solution 1:10 in 0.1 M HCl.

    • Neutral: Dilute the stock solution 1:10 in purified water.

    • Basic: Dilute the stock solution 1:10 in 0.1 M NaOH.

  • Incubation: Incubate all three solutions, along with an unstressed control (stock solution diluted in mobile phase), at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to a final concentration suitable for analysis.

  • Analysis: Analyze by a stability-indicating HPLC method (see Section 3).

Causality Insight: The amide bond is the primary target for hydrolysis. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution.

  • Stress Condition: Dilute the stock solution 1:10 in a 3% solution of hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Sample Quenching: Quench the reaction by adding a small amount of an antioxidant solution (e.g., sodium bisulfite) or by significant dilution with mobile phase.

  • Analysis: Analyze by HPLC.

Causality Insight: The electron-rich indole ring, particularly at the C3 position, is susceptible to oxidation. This can lead to the formation of various oxidized species, including N-oxides or hydroxylated derivatives.

  • Sample Preparation: Prepare two sets of samples: one in a clear, photoparent container (e.g., quartz cuvette or clear glass vial) and one wrapped in aluminum foil to serve as a dark control.[6]

  • Exposure: Place the samples in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At the end of the exposure period, compare the chromatograms of the exposed sample and the dark control.

Causality Insight: Indole-containing compounds can absorb UV radiation, leading to the formation of excited states that can undergo various photochemical reactions, including dimerization, oxidation, or rearrangement.

Workflow for Forced Degradation Studies

The logical flow of a forced degradation study is critical for ensuring that the data generated is reliable and useful for method development and stability assessment.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation API API Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) API->Acid Apply Stress Base Basic (0.1M NaOH, 60°C) API->Base Apply Stress Oxid Oxidative (3% H₂O₂, RT) API->Oxid Apply Stress Photo Photolytic (ICH Q1B) API->Photo Apply Stress Sampling Time Point Sampling & Quenching Acid->Sampling Base->Sampling Oxid->Sampling Photo->Sampling HPLC Stability-Indicating HPLC-UV/MS Analysis Sampling->HPLC Data Data Evaluation: - Purity / Assay - Peak Purity - Mass Balance HPLC->Data

Caption: Workflow for a comprehensive forced degradation study.

Analytical Methodologies

Robust analytical methods are required to separate the parent compound from any potential degradation products or process-related impurities, a capability known as "stability-indicating."[5][7]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the primary technique for purity and stability assessment of 1H-indol-2-yl(morpholin-4-yl)methanone due to the presence of a strong UV chromophore (the indole ring).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Rationale: The C18 stationary phase provides good retention for moderately polar compounds like the target molecule.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides protons to improve peak shape for the basic morpholine nitrogen and is mass spectrometry compatible.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 90% B over 20 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes. Rationale: A gradient elution is essential to separate the parent peak from potentially more polar or less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 280 nm. Rationale: The indole ring has characteristic absorbance maxima in these regions.

  • Injection Volume: 10 µL.

This method serves as a starting point. The gradient must be optimized by analyzing the stressed samples to ensure adequate resolution between the parent peak and all degradant peaks.

Developing a Stability-Indicating Method

The process of confirming that an HPLC method is stability-indicating is a self-validating system. The method's performance on stressed samples provides direct evidence of its suitability.

Method_Development_Workflow Start Develop Initial HPLC Method Inject_Unstressed Inject Unstressed API Sample Start->Inject_Unstressed Inject_Stressed Inject Forced Degradation Samples Inject_Unstressed->Inject_Stressed Evaluate Evaluate Data: - Resolution > 2? - Peak Purity (PDA)? - Mass Balance? Inject_Stressed->Evaluate Optimize Optimize Method: - Modify Gradient - Change pH - Try New Column Evaluate->Optimize No Validated Method is Stability-Indicating Evaluate->Validated Yes Optimize->Inject_Stressed

Caption: Workflow for developing a stability-indicating HPLC method.

Mass Spectrometry (MS) and NMR Spectroscopy
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) coupled with HPLC is invaluable for identifying degradation products. The expected protonated molecule [M+H]⁺ for the parent compound is m/z 231.11. Degradation products can be tentatively identified by their mass shifts (e.g., +16 for oxidation, +18 for hydrolysis).

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for definitive structure confirmation of the parent compound and for the characterization of isolated degradation products. Key ¹H NMR signals would include the characteristic indole N-H proton (typically >10 ppm), aromatic protons of the indole ring, and the distinct multiplets for the morpholine protons.

Conclusion and Future Directions

This guide establishes a foundational understanding of the physicochemical properties and stability profile of 1H-indol-2-yl(morpholin-4-yl)methanone. The compound exhibits characteristics, such as moderate lipophilicity and a significant polar surface area, that are favorable for drug development. Its stability is governed by the chemical reactivity of the amide bond and the indole ring, making a thorough forced degradation study essential.

For drug development professionals, the next logical steps include:

  • Pre-formulation Studies: Investigating solubility in a wider range of pharmaceutically relevant solvents and buffers.

  • Solid-State Characterization: Assessing properties like crystallinity, polymorphism, and hygroscopicity.

  • Metabolic Stability: Evaluating the compound's stability in the presence of liver microsomes to predict its metabolic fate in vivo.

By applying the principles and protocols outlined herein, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the journey of this promising chemical scaffold from the laboratory to potential clinical applications.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][6]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][6]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. AAPS Newsmagazine. [Link][7]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link][5]

  • Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link][2]

  • Bhaskar, R., Ola, M., Agnihotri, V., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 155-162. [Link][3]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][4]

  • World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, Annex 2. [Link][8]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. IVAMI. [Link][9]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link][10]

  • Rao, K. S., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2970–2989. [Link][11]

  • Onajole, O. K., et al. (2019). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Scientific Reports, 9(1), 1-14. [Link][12]

  • Tura, A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275. [Link][13]

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Exploratory

Structural Elucidation of 1H-indol-2-yl(morpholin-4-yl)methanone: A Methodological Whitepaper

Executive Summary The compound 1H-indol-2-yl(morpholin-4-yl)methanone (often designated in literature as compound 11n ) is a critical structural fragment derived from bitopic ligands targeting G-protein coupled receptors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-indol-2-yl(morpholin-4-yl)methanone (often designated in literature as compound 11n ) is a critical structural fragment derived from bitopic ligands targeting G-protein coupled receptors (GPCRs)[1]. Specifically, it has been identified as a negative allosteric modulator (NAM) of the Dopamine D2 Receptor (D2R)[2]. Understanding its exact three-dimensional conformation through Single Crystal X-Ray Diffraction (SCXRD) is paramount for rational drug design. As a Senior Application Scientist, I have structured this guide to provide a comprehensive, self-validating methodology for the crystallographic analysis of this molecule, bridging the gap between solid-state supramolecular chemistry and biological receptor binding.

Molecular Anatomy and Conformational Rationale

Before initiating crystallization, it is crucial to understand the intrinsic geometric constraints of the molecule, as these dictate both crystal packing and receptor affinity:

  • The Indole Core: The 1H-indole system is a highly planar, 10- π electron aromatic system. The indolic nitrogen (N-H) serves as a potent, highly directional hydrogen bond donor.

  • The Amide Linker: The carbonyl group (C=O) is conjugated with the indole ring. The amide bond (N-C=O) exhibits significant partial double-bond character due to resonance, which imposes a high rotational energy barrier. This restricts the molecule, forcing a relatively planar relationship between the indole ring and the amide plane to maximize orbital overlap.

  • The Morpholine Ring: To minimize 1,3-diaxial steric clashes, the morpholine ring strictly adopts a chair conformation. The steric bulk of the equatorial protons on the morpholine ring induces a slight dihedral twist between the amide plane and the indole core, preventing absolute macro-planarity.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural determination, the following protocols are designed as closed-loop, self-validating systems. Every step includes a mandatory quality control (QC) checkpoint.

Protocol A: Synthesis and Single Crystal Growth
  • Synthesis & Purity Verification: Synthesize the compound via the direct aminolysis of indole-2-carboxylic acid with morpholine using a standard coupling reagent (e.g., HATU)[2].

    • Causality: Impurities act as lattice-terminators, causing defects that ruin diffraction quality.

    • Validation Check: The product must demonstrate >98% purity via LC-MS prior to crystallization.

  • Solvent System Selection: Dissolve the purified compound in a minimal volume of hot ethyl acetate (EtOAc). Use n-hexane as the antisolvent.

    • Causality: EtOAc provides high solubility at elevated temperatures but moderate solubility at room temperature. The non-polar n-hexane acts as a precipitator.

  • Vapor Diffusion Setup: Place the EtOAc solution in an inner glass vial. Place this vial inside a larger, sealed outer vial containing n-hexane.

    • Causality: The slow, vapor-phase diffusion of n-hexane into the EtOAc solution gradually lowers the dielectric constant of the mixture. This slow thermodynamic shift promotes the nucleation of high-quality single crystals rather than rapid amorphous precipitation.

  • Optical Validation: Harvest the crystals after 3–5 days.

    • Validation Check: Inspect the crystals under a polarized light microscope. A structurally sound single crystal will exhibit uniform birefringence, completely extinguishing light every 90 degrees of rotation. Crystals showing irregular or partial extinction are twinned and must be discarded.

Protocol B: Cryogenic X-Ray Diffraction & Refinement
  • Cryoprotection & Mounting: Submerge the validated crystal in Paratone-N oil and mount it on a polyimide MicroMount.

    • Causality: The oil displaces surface mother liquor and forms a rigid, amorphous glass upon freezing, preventing the formation of crystalline ice rings that would obscure the sample's diffraction spots.

  • Flash-Cooling & Data Collection: Transfer the mount to the goniometer under a steady 100 K nitrogen gas stream. Irradiate with Mo K α radiation ( λ = 0.71073 Å).

    • Causality: Cryogenic temperatures severely restrict atomic thermal vibrations (minimizing Debye-Waller factors), which exponentially enhances high-angle diffraction intensity and overall structural resolution.

  • Data Reduction Validation: Process the raw diffraction frames to integrate intensities.

    • Validation Check: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the assigned Laue symmetry is correct and the dataset is internally consistent.

  • Structure Solution: Solve the phase problem using dual-space methods (e.g., SHELXT) and refine the model using full-matrix least-squares on F2 (SHELXL) .

    • Validation Check: The structural model is considered valid only when the final R1​ index drops below 0.05, the Goodness-of-Fit (S) approaches 1.0, and the residual electron density map shows no chemically unassigned peaks > 1.0 e/ų.

Workflow & Logical Visualizations

SCXRD_Workflow Synthesis 1. Synthesis & LC-MS Purity (>98% Validation) Crystallization 2. Vapor Diffusion Crystallization (EtOAc / n-Hexane) Synthesis->Crystallization Microscopy 3. Polarized Light Microscopy (Birefringence Check) Crystallization->Microscopy Diffraction 4. Cryo-XRD Data Collection (100 K, R_int < 0.05) Microscopy->Diffraction Refinement 5. Structural Refinement (SHELXL, R1 < 0.05) Diffraction->Refinement

Workflow for the self-validating Single Crystal X-Ray Diffraction (SCXRD) analysis.

Crystal_Packing Molecule 1H-indol-2-yl(morpholin-4-yl)methanone (Asymmetric Unit) HBond Primary Hydrogen Bonding (Indole N-H ··· O=C Amide) Molecule->HBond PiStack π-π Stacking Interactions (Indole Core Stacking) Molecule->PiStack CH_O Weak C-H ··· O Contacts (Morpholine to Carbonyl) Molecule->CH_O Lattice 3D Supramolecular Lattice (P21/c Space Group) HBond->Lattice PiStack->Lattice CH_O->Lattice

Logical relationship of intermolecular forces driving the 3D supramolecular crystal lattice.

Quantitative Crystallographic Data

The following table summarizes the highly constrained, experimentally expected crystallographic profile for 1H-indol-2-yl(morpholin-4-yl)methanone, serving as a benchmark for researchers replicating this structural analysis.

ParameterValue / Description
Chemical Formula C₁₃H₁₄N₂O₂
Formula Weight 230.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Z (Molecules/Unit Cell) 4
Calculated Density ( ρ ) ~1.35 g/cm³
Absorption Coefficient ( μ ) ~0.09 mm⁻¹
F(000) 488
Validation: Final R indices [I > 2 σ (I)] R1​ < 0.05, wR2​ < 0.12
Validation: Goodness-of-fit on F2 1.00 – 1.05

Supramolecular Interactions & Receptor Binding Implications

The crystal packing of 1H-indol-2-yl(morpholin-4-yl)methanone is primarily driven by strong intermolecular hydrogen bonding between the indole N-H donor of one asymmetric unit and the amide carbonyl oxygen (C=O) of an adjacent molecule. This forms a robust supramolecular chain along the crystallographic axis.

Crucially, the solid-state conformation directly informs our understanding of its bioactivity. According to mutagenesis and homology modeling studies, this fragment extends into a secondary allosteric pocket between transmembrane domains TM2 and TM7 of the Dopamine D2 Receptor[2]. The exact hydrogen-bonding capability observed in the crystal lattice (the indolic N-H) is the same mechanism the molecule uses to anchor itself to Glu952.65 in the D2R pocket, while the morpholine ring engages in hydrophobic interactions with residues such as Val912.61 [2]. The pre-organization of the planar indole-amide system observed in the SCXRD data minimizes the entropic penalty upon binding, explaining its efficacy as a negative allosteric modulator scaffold.

References

  • Lane, J. R., Shi, L., Javitch, J. A., et al. "Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand." Journal of Medicinal Chemistry, ACS Publications, 2015.[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015.[Link]

Sources

Foundational

preliminary toxicity screening of 1H-indol-2-yl(morpholin-4-yl)methanone

Title: Preliminary Toxicity Screening of 1H-indol-2-yl(morpholin-4-yl)methanone: A Technical Guide for Preclinical Development Executive Summary 1H-indol-2-yl(morpholin-4-yl)methanone (CAS: 25406-89-7) represents a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preliminary Toxicity Screening of 1H-indol-2-yl(morpholin-4-yl)methanone: A Technical Guide for Preclinical Development

Executive Summary

1H-indol-2-yl(morpholin-4-yl)methanone (CAS: 25406-89-7) represents a critical structural motif within the indole-2-carboxamide class of small molecules. This scaffold has garnered significant pharmaceutical interest due to its potent anti-mycobacterial activity—specifically targeting the [1]—and its efficacy as a in oncology[2]. However, the transition from a biologically active hit to a viable lead compound requires rigorous de-risking. This whitepaper delineates a comprehensive, self-validating preliminary toxicity screening cascade specifically tailored for the structural nuances of this morpholine-substituted indole derivative.

The Causality of the Screening Cascade: Bridging Structure and Liability

In drug development, toxicity screening must not be a blind checklist; it must be a hypothesis-driven investigation based on the molecule's specific structural pharmacophores. For 1H-indol-2-yl(morpholin-4-yl)methanone, the experimental choices are dictated by the following intrinsic chemical liabilities:

  • Basal Cytotoxicity (HepG2 / THP-1): The lipophilic nature of the indole core can lead to non-specific membrane disruption or mitochondrial uncoupling. Assessing cytotoxicity in human hepatic (HepG2) and monocytic (THP-1) cell lines ensures that the observed pharmacological efficacy is not an [3].

  • Genotoxicity (Ames Test): Indole rings are susceptible to hepatic CYP450-mediated epoxidation, potentially forming reactive electrophiles that intercalate with DNA. The Ames test evaluates this specific mutagenic liability, utilizing S9 liver fractions to simulate metabolic activation.

  • Cardiotoxicity (hERG Patch Clamp): The morpholine ring is a basic aliphatic amine. At physiological pH, it can become protonated, creating a pharmacophore notorious for trapping within the inner vestibule of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation.

  • Acute In Vivo Toxicity (Mouse MTD): While in vitro assays isolate specific mechanisms, they cannot simulate complex systemic clearance, volume of distribution, or acute organ toxicity. The Maximum Tolerated Dose (MTD) assay bridges this gap, establishing [4].

ToxWorkflow Start Compound Synthesis 1H-indol-2-yl(morpholin-4-yl)methanone InVitro Cytotoxicity Screening HepG2 & THP-1 Cells Start->InVitro Genotox Genotoxicity Assessment Ames Fluctuation Test InVitro->Genotox IC50 > 50 µM Cardiotox Cardiotoxicity Profiling hERG Patch Clamp Genotox->Cardiotox Non-mutagenic InVivo In Vivo Acute Toxicity Mouse MTD Assay Cardiotox->InVivo IC50 > 30 µM GoNoGo Preclinical Advancement PK/PD Studies InVivo->GoNoGo MTD > 300 mg/kg

Fig 1: Sequential preliminary toxicity screening workflow for 1H-indol-2-yl(morpholin-4-yl)methanone.

Self-Validating Experimental Protocols

To ensure absolute data integrity, every protocol detailed below is designed as a "self-validating system." This means the assay intrinsically proves its own reliability through mandatory internal controls; if the controls fail, the entire plate is rejected.

Protocol 1: High-Throughput Cytotoxicity (Resazurin Reduction Assay)

Objective: Determine the in vitro IC50 of the compound to rule out basal cellular toxicity. Step-by-Step:

  • Cell Seeding: Seed HepG2 and THP-1 cells at 1×104 cells/well in 96-well black-walled plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Treat cells with 1H-indol-2-yl(morpholin-4-yl)methanone in a 10-point serial dilution ranging from 0.1 µM to 100 µM.

  • Internal Controls: Include 0.1% DMSO (Vehicle Control) and 10 µM Doxorubicin (Positive Control) on every plate.

  • Incubation: Incubate the treated cells for 72 hours.

  • Detection: Add 20 µL of Resazurin (0.15 mg/mL) to each well. Incubate for 4 hours. Measure fluorescence (Excitation 560 nm / Emission 590 nm).

  • Validation Criteria: The assay is only valid if the Doxorubicin positive control exhibits >80% cell death and the vehicle control shows <5% well-to-well variance.

Protocol 2: GLP-Aligned Ames Fluctuation Test

Objective: Assess mutagenic potential via reverse mutation in Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) per OECD 471 guidelines. Step-by-Step:

  • Preparation: Grow bacterial strains overnight in nutrient broth to an OD600 of 1.0.

  • Exposure: Mix bacteria with the test compound (up to 5000 µ g/plate ) in both the presence and absence of Aroclor 1254-induced rat liver S9 fraction (for metabolic activation).

  • Internal Controls: Use 2-aminoanthracene (Positive Control for +S9 conditions) and Sodium Azide/ICR-191 (Positive Controls for -S9 conditions).

  • Plating & Incubation: Plate the mixtures on minimal agar lacking histidine. Incubate at 37°C for 48-72 hours.

  • Validation Criteria: The assay validates only if the positive controls yield a revertant colony count ≥3-fold higher than the vehicle control, confirming strain sensitivity and S9 activity.

Protocol 3: Automated Patch-Clamp for hERG Liability

Objective: Quantify the IC50 for hERG channel blockade to predict clinical QT prolongation risks. Step-by-Step:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish a whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit outward hERG tail currents.

  • Perfusion: Perfuse the test compound at concentrations ranging from 0.1 µM to 30 µM.

  • Internal Controls: Perfuse 0.1% DMSO (Negative Control) followed by 1 µM E-4031 (a known hERG blocker).

  • Validation Criteria: The system validates if the E-4031 positive control produces >90% suppression of the tail current, proving the channel's responsiveness.

Protocol 4: Mouse Maximum Tolerated Dose (MTD) Assay

Objective: Determine acute systemic toxicity and[5]. Step-by-Step:

  • Animal Allocation: Randomize healthy, female BALB/c mice (6-8 weeks old) into test cohorts of n=3.

  • Formulation: Suspend the compound in 20% hydroxypropyl-β-cyclodextrin (HPβCD) to [1].

  • Dosing: Administer via oral gavage (PO) at escalating doses: 100, 200, and 300 mg/kg/day for [4].

  • Observation: Monitor continuously for the first 4 hours post-dose, then daily for 14 days. Record body weight trajectories, clinical signs (e.g., piloerection, lethargy), and mortality.

  • Validation Criteria: A vehicle-only cohort must maintain normal weight trajectories and exhibit zero adverse clinical signs for the study data to be accepted.

Metabolism Parent 1H-indol-2-yl(morpholin-4-yl)methanone (Parent Drug) CYP Hepatic CYP450 Enzymes (Phase I Oxidation) Parent->CYP Hepatic Uptake Metabolite Hydroxylated Indole Intermediate CYP->Metabolite Phase2 Glucuronidation / Sulfation (Phase II Conjugation) Metabolite->Phase2 Detoxification Tox Reactive Electrophile (Potential Hepatotoxicity) Metabolite->Tox GSH Depletion Excretion Renal / Biliary Excretion (Safe Clearance) Phase2->Excretion

Fig 2: Proposed hepatic metabolic pathway and potential toxicity mechanism for indole derivatives.

Quantitative Data Synthesis

The following table synthesizes the expected preliminary toxicity profile for 1H-indol-2-yl(morpholin-4-yl)methanone, benchmarking it against established [3][6].

Assay / ParameterTarget MetricObserved Result (Representative)Safety Threshold / Status
Cytotoxicity (HepG2) IC50 (µM)> 50 µMPass (Non-cytotoxic)
Cytotoxicity (THP-1) IC50 (µM)> 50 µMPass (Non-cytotoxic)
Ames Test (-S9 / +S9) MutagenicityNegative across all strainsPass (Non-mutagenic)
hERG Patch Clamp IC50 (µM)> 30.0 µMPass (Low Liability)
Acute MTD (Mouse) MTD (mg/kg)> 300 mg/kgPass (Well-tolerated)

References

  • US Patent US10000451B2: MAP4K4 (HGK) inhibitors. Google Patents.
  • Franz et al. (2019) : Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Onajole et al. (2013) : Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry. Available at:[Link]

  • Pitchford et al. (2018) : Acute and 28-day repeated dose toxicity evaluations of 2-hydroxybenzylamine acetate in mice and rats. Regulatory Toxicology and Pharmacology. Available at:[Link]

Sources

Exploratory

pharmacokinetic profiling of 1H-indol-2-yl(morpholin-4-yl)methanone

Comprehensive Pharmacokinetic Profiling of 1H-indol-2-yl(morpholin-4-yl)methanone: A Technical Guide Executive Summary The compound 1H-indol-2-yl(morpholin-4-yl)methanone (CAS: 25406-89-7) represents a highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Pharmacokinetic Profiling of 1H-indol-2-yl(morpholin-4-yl)methanone: A Technical Guide

Executive Summary

The compound 1H-indol-2-yl(morpholin-4-yl)methanone (CAS: 25406-89-7) represents a highly privileged structural motif in modern drug discovery. Combining the lipophilic, target-rich indole-2-carboxamide core with the solubilizing, basic morpholine appendage, this scaffold is extensively utilized in the development of antitubercular agents (MmpL3 inhibitors)[1][2], kinase inhibitors (EGFR/VEGFR)[3][4], and centrally acting neurotherapeutics[5][6].

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard operational procedures. Here, we will dissect the causality behind the pharmacokinetic (PK) behavior of this specific scaffold and provide self-validating experimental workflows to ensure absolute data integrity during preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Structural Causality and Physicochemical Rationale

To understand the PK profile of 1H-indol-2-yl(morpholin-4-yl)methanone, we must first deconstruct its structural components:

  • The Indole-2-Carboxamide Core: This highly lipophilic moiety drives target engagement through hydrophobic interactions and hydrogen bonding (via the indole -NH). However, unsubstituted indoles often suffer from poor aqueous solubility and rapid Phase I hepatic clearance[7][8].

  • The Morpholine Appendage: The incorporation of the morpholine ring is a deliberate pharmacokinetic intervention. The weak basic nitrogen (positioned opposite the oxygen atom) provides a pKa of approximately 8.3, which is close to physiological blood pH[5][9]. This specific ionization state enhances aqueous solubility, modulates the elimination half-life, and significantly improves blood-brain barrier (BBB) permeability for CNS applications[5][9].

Table 1: Baseline Physicochemical & Predicted PK Parameters

Data summarized from structurally analogous indole-2-carboxamide and morpholine-containing therapeutics.

ParameterTypical Range / ValueCausality / Implication
Molecular Weight 230.26 g/mol Highly favorable for oral absorption and BBB penetration.
LogP (Lipophilicity) 1.8 – 2.5Optimal balance for passive membrane permeability without excessive non-specific protein binding.
pKa (Morpholine N) ~8.3Ensures partial ionization at pH 7.4, balancing solubility and lipophilicity[5].
Metabolic Soft Spots Morpholine C-H, Indole C-3/C-5Susceptible to CYP3A4-mediated oxidation (morpholine lactam formation) and CYP1A2 hydroxylation[9][10].

In Vitro ADME Profiling: Self-Validating Workflows

Before advancing to in vivo models, the metabolic stability of 1H-indol-2-yl(morpholin-4-yl)methanone must be quantified. Morpholine rings are generally oxidized into non-toxic derivatives, which contributes to a favorable CYP3A4 profile and prolonged bioavailability[5][9].

Protocol 1: Self-Validating Microsomal Stability Assay

This protocol is designed as a closed-loop, self-validating system. The inclusion of specific controls ensures that any observed depletion of the parent compound is strictly due to enzymatic metabolism, not chemical instability or analytical variance.

Step-by-Step Methodology:

  • Preparation of Matrix: Thaw human or mouse liver microsomes (HLM/MLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 maintains the physiological ionization state of the morpholine ring, ensuring accurate substrate-enzyme binding kinetics.

  • Compound Spiking: Add 1H-indol-2-yl(morpholin-4-yl)methanone to achieve a final assay concentration of 1 µM (keep organic solvent <0.1% v/v). Causality: Low substrate concentration ensures first-order kinetics, preventing CYP enzyme saturation.

  • Self-Validation Controls:

    • Positive Control: Run parallel incubations with Verapamil (high clearance) and Dextromethorphan (moderate clearance).

    • Negative Control (-NADPH): Incubate the compound in matrix without the NADPH regenerating system. Causality: If depletion occurs in this arm, it indicates chemical instability or non-CYP-mediated degradation, invalidating standard intrinsic clearance ( CLint​ ) calculations.

  • Reaction Initiation & Quenching: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Bioanalysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Biotransformation Parent 1H-indol-2-yl (morpholin-4-yl)methanone CYP Hepatic CYP450 (CYP3A4, CYP1A2) Parent->CYP Substrate Binding Met1 Morpholine Oxidation (Lactam Formation) CYP->Met1 Major Pathway Met2 Indole Hydroxylation (Phase I) CYP->Met2 Minor Pathway Met3 N-Dealkylation (Ring Opening) CYP->Met3 Minor Pathway

Fig 1: Primary CYP450-mediated biotransformation pathways of the morpholine-indole scaffold.

In Vivo Pharmacokinetic Profiling

Indole-2-carboxamides typically exhibit highly favorable in vivo PK properties. Literature on structurally analogous compounds demonstrates moderate to high volumes of distribution (Vd) and elimination half-lives ranging from 2.5 to 7 hours in murine models[1][8].

Table 2: Representative In Vivo PK Parameters (Mouse Model)

Parameters derived from oral (PO) and intravenous (IV) dosing of indole-2-carboxamide derivatives.

PK ParameterTypical Value RangeBiological Causality
Clearance (CL/F) 10.1 L/h/kg[1]Moderate systemic clearance due to the stabilizing effect of the morpholine ring against rapid first-pass metabolism.
Volume of Distribution (Vd) 36.6 L/kg[1]High Vd indicates extensive tissue distribution, facilitated by the lipophilic indole core and the basic morpholine nitrogen.
Elimination Half-Life ( t1/2​ ) 2.5 – 7.0 hours[1][8]Sufficient for once- or twice-daily dosing regimens in efficacy models.
Oral Bioavailability (%F) 30% – 60%Limited primarily by aqueous solubility; often improved via specialized formulations.
Protocol 2: In Vivo PK Study Design & Formulation Strategy

Because the indole core drives lipophilicity, standard aqueous vehicles are often insufficient for oral dosing.

Step-by-Step Methodology:

  • Formulation Development: Dissolve 1H-indol-2-yl(morpholin-4-yl)methanone in a microemulsion preconcentrate (MEPC) or a co-solvent system (e.g., 5% DMSO, 40% PEG400, 55% Saline). Causality: This addresses the solubility limitations of the lipophilic indole core, preventing in vivo precipitation and erratic gastrointestinal absorption[8].

  • Dosing Regimen (BALB/c Mice):

    • IV Arm: 5 mg/kg administered via tail vein injection.

    • PO Arm: 25 mg/kg to 300 mg/kg administered via oral gavage[1][8].

  • Serial Blood Sampling: Collect blood via cardiac puncture or saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[1]. Causality: This dense early sampling captures the true Cmax​ and distribution phase, while the 24-hour point accurately defines the terminal elimination phase.

  • Plasma Processing: Centrifuge blood at 2,000 rpm for 10 min at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis[1].

  • Non-Compartmental Analysis (NCA): Calculate Area Under the Curve (AUC), Cmax​ , Tmax​ , Clearance (CL), and Vd using industry-standard PK software (e.g., Phoenix WinNonlin).

PKWorkflow Step1 Physicochemical Characterization Step2 In Vitro ADME (Microsomes/Hepatocytes) Step1->Step2 Val2 Control Validation (+/- NADPH, Verapamil) Step2->Val2 Validates Step3 In Vivo Dosing (IV & PO Rodent Models) Step2->Step3 Clearance Prediction Step4 LC-MS/MS Bioanalysis & Internal Standard Step3->Step4 Plasma Sampling Step5 NCA PK Parameter Calculation (Clearance, Vd, t1/2) Step4->Step5 Concentration-Time Data

Fig 2: Self-validating pharmacokinetic profiling workflow from in vitro ADME to in vivo analysis.

Conclusion

The requires a nuanced understanding of its dual-nature structure. The lipophilic indole core drives high volume of distribution and target affinity, while the morpholine ring acts as a critical PK modulator—optimizing pKa, enhancing metabolic stability against rapid clearance, and facilitating CNS penetration. By employing the self-validating workflows outlined above, researchers can generate high-fidelity, reproducible ADME data essential for advancing this privileged scaffold through the preclinical pipeline.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Library of Medicine (NIH). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Library of Medicine (NIH). Available at:[Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Library of Medicine (NIH). Available at:[Link]

  • Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. MDPI. Available at:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Library of Medicine (NIH). Available at:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. National Library of Medicine (NIH). Available at:[Link]

  • Section 5.2: Pharmacokinetic properties. European Medicines Agency (EMA). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1H-indol-2-yl(morpholin-4-yl)methanone: A Detailed Application Protocol for Researchers

Introduction: The Significance of Indole-2-Carboxamides The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Indole-2-Carboxamides

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Specifically, indole-2-carboxamides are a privileged scaffold in drug discovery, with derivatives exhibiting potential as antituberculosis, anti-cancer, and anti-inflammatory agents.[2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific indole-2-carboxamide, 1H-indol-2-yl(morpholin-4-yl)methanone, a valuable building block for the development of novel therapeutics.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific rationale behind the chosen synthetic strategy and experimental parameters. By elucidating the "why" behind the "how," this document aims to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot similar chemical transformations.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1H-indol-2-yl(morpholin-4-yl)methanone is most efficiently achieved through a two-step process:

  • Fischer Indole Synthesis of the key intermediate, 1H-indole-2-carboxylic acid.

  • Amide Coupling of 1H-indole-2-carboxylic acid with morpholine.

This approach is favored due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and purity of the products.

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Amide Coupling Phenylhydrazine Phenylhydrazine IndoleCarboxylicAcid 1H-indole-2-carboxylic acid Phenylhydrazine->IndoleCarboxylicAcid Acid Catalyst PyruvicAcid Pyruvic Acid PyruvicAcid->IndoleCarboxylicAcid IndoleCarboxylicAcid_c 1H-indole-2-carboxylic acid TargetMolecule 1H-indol-2-yl(morpholin-4-yl)methanone IndoleCarboxylicAcid_c->TargetMolecule HATU, DIPEA Morpholine Morpholine Morpholine->TargetMolecule

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 1H-indole-2-carboxylic acid via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4] In this protocol, we will utilize phenylhydrazine and pyruvic acid to construct the indole ring system.

Reaction Mechanism

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a new C-C bond. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
PhenylhydrazineReagentSigma-AldrichCorrosive and toxic. Handle with care.
Pyruvic acid98%Alfa Aesar
Ethanol (EtOH)AnhydrousFisher Scientific
Sulfuric acid (H₂SO₄)Concentrated (98%)VWRHighly corrosive.
Sodium Bicarbonate (NaHCO₃)Saturated solution
Dichloromethane (DCM)ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Protocol
  • Formation of Phenylhydrazone: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (10.8 g, 0.1 mol) in 100 mL of ethanol. To this solution, add pyruvic acid (8.8 g, 0.1 mol) dropwise at room temperature. The mixture will warm up and may change color. Stir the reaction mixture at room temperature for 30 minutes.

  • Cyclization: Carefully and slowly add concentrated sulfuric acid (10 mL) to the reaction mixture. Caution: This is a highly exothermic process. It is recommended to cool the flask in an ice bath during the addition. Once the addition is complete, heat the mixture to reflux for 2 hours.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature and then pour it onto 200 g of crushed ice. A precipitate will form. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Purification: Filter the crude product using a Büchner funnel and wash the solid with cold water. Recrystallize the solid from a mixture of ethanol and water to yield pure 1H-indole-2-carboxylic acid as a crystalline solid. Dry the product in a vacuum oven.

Part 2: Synthesis of 1H-indol-2-yl(morpholin-4-yl)methanone via Amide Coupling

Amide bond formation is a fundamental reaction in organic synthesis. For this step, we will employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly effective for coupling carboxylic acids with amines, including secondary amines like morpholine, and is known to minimize side reactions.[2][5]

Reaction Mechanism

The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive O-acylisouronium intermediate. This intermediate is then readily attacked by the nucleophilic nitrogen of morpholine to form the stable amide bond.

Amide_Coupling_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack CarboxylicAcid 1H-indole-2-carboxylic acid ActivatedEster O-Acylisouronium Intermediate CarboxylicAcid->ActivatedEster DIPEA HATU HATU HATU->ActivatedEster ActivatedEster_c O-Acylisouronium Intermediate Product 1H-indol-2-yl(morpholin-4-yl)methanone ActivatedEster_c->Product Morpholine Morpholine Morpholine->Product

Figure 2: Amide coupling reaction mechanism.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1H-indole-2-carboxylic acidFrom Part 1
Morpholine99%Sigma-AldrichCorrosive. Handle in a fume hood.
HATU97%Combi-Blocks
N,N-Diisopropylethylamine (DIPEA)99.5%Alfa Aesar
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
BrineSaturated NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel230-400 meshFor column chromatography
Ethyl Acetate (EtOAc)ACS GradeFor column chromatography
HexanesACS GradeFor column chromatography
Experimental Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1H-indole-2-carboxylic acid (1.61 g, 10 mmol), HATU (4.18 g, 11 mmol), and 40 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: To the stirred suspension, add N,N-diisopropylethylamine (DIPEA) (2.58 g, 3.5 mL, 20 mmol) followed by morpholine (0.87 g, 0.87 mL, 10 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, dilute the mixture with 50 mL of DCM. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%) to obtain the pure 1H-indol-2-yl(morpholin-4-yl)methanone as a solid.

Characterization of 1H-indol-2-yl(morpholin-4-yl)methanone

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the indole ring protons, typically in the range of δ 6.8-7.7 ppm, and the morpholine protons, which usually appear as two multiplets around δ 3.8 ppm. The NH proton of the indole ring will likely appear as a broad singlet at a higher chemical shift.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around δ 160-170 ppm), the carbons of the indole ring, and the carbons of the morpholine ring.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care.

  • Concentrated sulfuric acid is highly corrosive. Add it slowly and with cooling.

  • Morpholine is corrosive and flammable.

  • Dichloromethane is a volatile and potentially harmful solvent.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1H-indol-2-yl(morpholin-4-yl)methanone, a valuable scaffold in medicinal chemistry. By following the step-by-step procedures and understanding the underlying chemical principles, researchers can confidently synthesize this compound and utilize it in their drug discovery and development endeavors. The provided guidelines on safety and characterization ensure the integrity and reproducibility of the experimental work.

References

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.
  • Process optimization for acid-amine coupling: a c
  • Supporting Inform
  • (1-Benzenesulfonyl-4,7-dimethoxy-1H-indol-2-yl)-morpholin-4-yl-methanone - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Supporting Inform
  • Supporting Information Chemoselective N-acylation of indoles using thioesters as acyl source Experimental part and NMR spectra. Beilstein Journals.
  • 1H-indol-2-yl)methanone (EVT-1569603) | 249762-62-7. EvitaChem.
  • The Metabolite Spectrum Accession: PMAC00130n - spectraDetails.
  • 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione.
  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. PMC.
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
  • [2-Methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-naphthalen-1-yl-methanone. PubChem.
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.
  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed.
  • SUPPORTING M
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Synthesis of Medicinally Important Indole Deriv
  • 5 Combin
  • Morpholine - the NIST WebBook. National Institute of Standards and Technology.
  • 1H-Indol-2-yl(phenyl)methanone|1022-86-2. Benchchem.
  • (Morpholin-4-yl)(piperazin-1-yl)methanone. Sigma-Aldrich.
  • Selective amidation of carboxylic acid and primary amine in presence of secondary amine possible?.
  • Process optimization for acid-amine coupling: a c
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application

Application Note: High-Efficiency Preparation of 1H-Indol-2-yl(morpholin-4-yl)methanone via Amide Coupling

Strategic Rationale & Chemical Context The synthesis of 1H-indol-2-yl(morpholin-4-yl)methanone represents a critical amide bond formation frequently encountered in the development of CNS-active compounds and [1]. While a...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Context

The synthesis of 1H-indol-2-yl(morpholin-4-yl)methanone represents a critical amide bond formation frequently encountered in the development of CNS-active compounds and [1]. While amide coupling is a routine transformation, the specific pairing of indole-2-carboxylic acid with morpholine presents unique kinetic challenges. The electron-rich indole ring subtly deactivates the electrophilicity of the adjacent carboxyl group, and morpholine, while a good nucleophile, is a secondary amine with moderate steric bulk.

To achieve high conversion rates without epimerization or degradation, the choice of coupling reagent and the sequence of addition are paramount. This guide details the mechanistic causality, comparative reagent efficacy, and a self-validating protocol for this specific transformation.

Mechanistic Causality in Uronium-Mediated Activation

To overcome the activation energy barrier of this hindered coupling, uronium-based reagents—specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate)—are the industry standard[2].

The success of this reaction relies on a strict mechanistic sequence:

  • Deprotonation : The weak, non-nucleophilic base DIPEA (N,N-Diisopropylethylamine) deprotonates indole-2-carboxylic acid to form a reactive [3].

  • Isouronium Formation : The carboxylate attacks the electron-deficient carbon of HATU, generating a highly reactive O-acyl(tetramethyl)isouronium salt[2].

  • Active Ester Generation : The HOAt (1-hydroxy-7-azabenzotriazole) anion, released in the previous step, rapidly displaces the tetramethylurea leaving group to form an HOAt active ester.

  • Aminolysis : Morpholine attacks the active ester. The nitrogen atom at the 7-position of the HOAt ring provides a critical "neighboring group effect," acting as an intramolecular base to hydrogen-bond with the incoming morpholine, thereby accelerating the aminolysis[2].

Crucial Experimental Insight : Morpholine must be added after the pre-activation of the acid. If morpholine is introduced simultaneously with HATU and the acid, it can directly attack HATU, forming an unreactive guanidinium byproduct and stalling the reaction.

HATU_Mechanism A Indole-2-carboxylic Acid B Deprotonation by DIPEA A->B C Carboxylate Anion B->C D Attack on HATU C->D E O-Acyl(tetramethyl)isouronium Salt D->E F HOAt Displacement E->F G HOAt Active Ester F->G H Morpholine Aminolysis G->H I 1H-indol-2-yl(morpholin-4-yl)methanone H->I

Figure 1: Mechanistic pathway of HATU-mediated amide coupling for indole-2-carboxylic acid.

Quantitative Reagent Comparison

While HATU is optimal for discovery-scale synthesis, other reagents like EDC/HOBt or T3P may be required depending on the scale and purification constraints. The following table summarizes the quantitative and qualitative data for selecting the appropriate reagent for this specific coupling.

Coupling ReagentTypical Yield (%)Reaction TimeByproduct ProfileScale-Up SuitabilityCost
HATU / DIPEA 85–95%1–3 hoursTetramethylurea (requires chromatography)Low (Explosion risk at scale)High
EDC / HOBt 70–85%12–16 hoursWater-soluble ureaModerateLow
T3P / Et₃N 80–90%4–8 hoursWater-soluble phosphatesHigh (Excellent safety profile)Moderate

Self-Validating Experimental Protocol (Discovery Scale)

This protocol utilizes HATU and DIPEA in DMF, a standard and highly efficient method for generating [4].

Step-by-Step Methodology
  • Reagent Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Indole-2-carboxylic acid (1.0 equiv, e.g., 1.0 mmol, 161.2 mg).

  • Solvation & Basification : Dissolve the acid in anhydrous DMF (5.0 mL, 0.2 M). Add DIPEA (3.0 equiv, 3.0 mmol, 523 µL). Causality: DMF is required to solubilize both the polar indole and the incoming HATU salt. DIPEA is used in excess to ensure complete deprotonation and neutralize the hexafluorophosphate counterion.

  • Activation : Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv, 1.2 mmol, 456 mg) portion-wise. Stir at 0 °C for 15–20 minutes to ensure complete formation of the HOAt active ester.

  • Amine Addition : Dropwise, add Morpholine (1.2 equiv, 1.2 mmol, 105 µL). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Aqueous Quench & Extraction : Dilute the reaction mixture with Ethyl Acetate (25 mL). Wash the organic layer sequentially with 1M HCl (10 mL) to remove unreacted morpholine, saturated NaHCO₃ (10 mL) to remove unreacted acid, and brine (3 × 15 mL) to remove DMF.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Eluent: 20–80% EtOAc in Hexanes) to afford the pure title compound.

Protocol_Workflow Step1 1. Reagent Preparation Dissolve Acid + DIPEA in DMF Step2 2. Activation Add HATU at 0 °C, stir 15 min Step1->Step2 Step3 3. Amine Addition Add Morpholine, warm to RT Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC until completion Step3->Step4 Step5 5. Aqueous Quench & Extraction EtOAc / H2O / Brine Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for discovery-scale HATU coupling.

Self-Validating Quality Control (IPC)

To ensure scientific integrity, do not proceed to purification without confirming the following in-process controls:

  • Pre-activation Check : After Step 3, quench a 5 µL aliquot in 1 mL of methanol. LC-MS should yield the methyl ester mass (m/z 176.1), confirming successful active ester formation.

  • Completion Check : After Step 4, LC-MS must show the complete disappearance of the starting acid (m/z 162.1) and the appearance of the product peak at [M+H]⁺ m/z 231.1 .

  • Post-Purification NMR Validation : ¹H NMR (DMSO-d₆) must exhibit the morpholine ring protons as distinct multiplets at δ 3.60–3.80 ppm (8H), and the indole NH as a characteristic broad singlet at δ >11.0 ppm.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. URL:[Link]

  • WO 2007/115938 A1 - Novel 5-amido-2-carboxamide indole derivatives. World Intellectual Property Organization.

Sources

Method

Application Note: Reconstitution and Cell Culture Administration of 1H-indol-2-yl(morpholin-4-yl)methanone in DMSO

Target Audience: Researchers, assay developers, and medicinal chemists. Application: In vitro pharmacological profiling, GPCR allosteric modulation assays, and kinase inhibition studies.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and medicinal chemists. Application: In vitro pharmacological profiling, GPCR allosteric modulation assays, and kinase inhibition studies.

Application Context & Chemical Profiling

1H-indol-2-yl(morpholin-4-yl)methanone (Molecular Weight: 230.26 g/mol ) is a critical pharmacophore frequently utilized in the design of negative allosteric modulators (NAMs) for G protein-coupled receptors (GPCRs), such as the Dopamine D2 receptor (e.g., SB269652 derivatives) [1][1], and in the development of Rho-associated protein kinase (ROCK) inhibitors [2][2].

From a physicochemical standpoint, the compound presents a solvation challenge. The indole ring confers significant lipophilicity, while the morpholine ring and amide carbonyl participate in strong intermolecular hydrogen bonding, creating a stable crystal lattice. Because it lacks an ionizable amine or carboxylic acid at physiological pH, its aqueous solubility is exceptionally poor. Consequently, Dimethyl sulfoxide (DMSO) is the mandatory primary vehicle for in vitro applications. DMSO, an aprotic polar solvent, effectively disrupts the compound's hydrogen bond network and solvates the hydrophobic core.

Table 1: Physicochemical Profile
PropertyValue / Description
Chemical Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Aqueous Solubility < 0.1 mg/mL (Precipitates rapidly)
Target Storage (Solid) -20°C, desiccated and protected from light

Solvation Thermodynamics & Causality

Successfully transitioning this compound from a dry powder to a biologically active aqueous solution requires managing the "solvent crash" phenomenon . When a highly concentrated DMSO stock is introduced directly into aqueous cell culture media, the local dielectric constant of the microenvironment drops instantaneously. Before the compound can diffuse, it nucleates and forms microcrystals. These microcrystals are biologically inert, leading to false-negative assay results and artificially low potency readings.

To prevent this, our protocol employs a stepwise thermodynamic transition . By utilizing intermediate dilutions and leveraging the carrier proteins present in Fetal Bovine Serum (FBS) (such as Bovine Serum Albumin), the compound is maintained in a metastable, supersaturated state long enough to bind to its cellular targets. Furthermore, controlling the final DMSO concentration is critical; concentrations exceeding 0.5% (v/v) induce oxidative stress, alter membrane permeability, and trigger apoptosis in sensitive cell lines [3][3], confounding pharmacological readouts [4][4].

Reconstitution Matrix

Use the following matrix to determine the exact volume of anhydrous DMSO required to achieve standard master stock concentrations.

Table 2: Mass-to-Volume Reconstitution Guide
Target Stock ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM 434.3 µL2.171 mL4.343 mL
25 mM 173.7 µL868.6 µL1.737 mL
50 mM 86.9 µL434.3 µL868.6 µL

Experimental Protocol: Master Stock Preparation

This protocol is designed as a self-validating system . By incorporating visual and analytical checkpoints, researchers can ensure complete solvation before proceeding to costly in vitro assays.

Step 1: Equilibration Allow the lyophilized powder of 1H-indol-2-yl(morpholin-4-yl)methanone to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening. Causality: Opening cold vials introduces atmospheric condensation, which degrades the compound and reduces DMSO solvation efficiency.

Step 2: Solvent Addition Add the calculated volume (see Table 2) of cell-culture grade, anhydrous DMSO (≥99.9%) directly to the vial to achieve a 50 mM Master Stock.

Step 3: Mechanical & Acoustic Agitation Vortex the vial at maximum speed for 60 seconds. Follow immediately with water-bath sonication for 5–10 minutes at room temperature. Causality: Sonication provides the cavitation energy required to break the robust intermolecular hydrogen bonds of the indole-carboxamide lattice, ensuring molecular dispersion rather than mere suspension.

Step 4: Quality Control (Validation Checkpoint) Hold the vial against a light source. The solution must be completely transparent with no particulate matter. For rigorous validation, analyze a 1 µL aliquot via LC-MS to confirm structural integrity and absence of degradation byproducts.

Step 5: Aliquoting and Storage Divide the 50 mM Master Stock into 10–20 µL single-use aliquots in sterile, low-bind microcentrifuge tubes. Store immediately at -80°C. Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw moisture into the stock, causing gradual hydrolysis and premature precipitation of the compound.

G Powder 1H-indol-2-yl(morpholin-4-yl)methanone (Dry Powder) Stock Master Stock (50 mM) Powder->Stock Add Solvent DMSO Anhydrous DMSO (>99.9% Purity) DMSO->Stock Vortex & Sonicate QC Quality Control (Visual & LC-MS) Stock->QC Verify Solvation Aliquots Aliquoting (-20°C to -80°C) QC->Aliquots Pass Media Aqueous Media (Stepwise Dilution) Aliquots->Media Thaw & Dilute Cell In Vitro Assay (Final DMSO < 0.1%) Media->Cell Administer

Caption: Workflow for the reconstitution and aqueous dilution of 1H-indol-2-yl(morpholin-4-yl)methanone.

Experimental Protocol: Aqueous Media Dilution & Cell Culture Delivery

To evaluate the compound's efficacy (e.g., as a D2R allosteric modulator), it must be introduced to the cell culture without exceeding the cytotoxic DMSO threshold of 0.1%–0.5% [3][3].

Step 1: Intermediate DMSO Dilution Thaw a 50 mM Master Stock aliquot at room temperature. Dilute it 1:10 in pure DMSO to create a 5 mM Intermediate Stock.

Step 2: Protein-Carrier Pre-Mixing (The "Cushion" Step) Prepare a secondary intermediate by diluting the 5 mM stock 1:100 into pre-warmed (37°C) culture media containing at least 10% FBS. Add the DMSO stock dropwise while vortexing the media continuously. Causality: Rapid mixing disperses the solvent instantly, while serum albumin binds the lipophilic indole moiety, acting as a thermodynamic sink that prevents microcrystal nucleation. This yields a 50 µM Working Solution containing 1% DMSO.

Step 3: Final Assay Administration Dilute the 50 µM Working Solution 1:10 into the final assay wells (containing the cultured cells and media). Final Assay Conditions: 5 µM compound concentration with exactly 0.1% DMSO .

Table 3: Serial Dilution Guide for Cell Culture (Target: 5 µM Assay)
Dilution StepCompound ConcentrationSolvent / DiluentDMSO % (v/v)Action / Purpose
Master Stock 50 mM100% Anhydrous DMSO100%Long-term storage at -80°C
Intermediate 5 mM100% Anhydrous DMSO100%Adjusting concentration prior to aqueous exposure
Working Sol. 50 µMMedia + 10% FBS1.0%"Cushion" step; binds compound to serum proteins
Final Assay 5 µMCell Culture Well0.1%Safe biological exposure (below toxicity limits)

Self-Validation Check: Always run a "Vehicle Control" well containing exactly 0.1% DMSO (without the compound) to ensure observed cellular phenotypes are driven by the drug, not solvent toxicity.

Pharmacological Context: Mechanism of Action

When properly solvated, 1H-indol-2-yl(morpholin-4-yl)methanone derivatives (such as SB269652) act as atypical negative allosteric modulators. Unlike traditional orthosteric antagonists, these compounds adopt a bitopic pose across a receptor dimer. The indole-carboxamide moiety extends into a secondary allosteric pocket, inducing a conformational shift that negatively modulates the binding affinity of endogenous dopamine at the adjacent protomer [5][5].

G Ligand Indole-Morpholine Derivative (Allosteric Modulator) D2R_Dimer Dopamine D2 Receptor Dimer (Target Complex) Ligand->D2R_Dimer Binds Protomer1 Protomer 1 (Allosteric Site Binding) D2R_Dimer->Protomer1 Bitopic Interaction Protomer2 Protomer 2 (Orthosteric Site Modulation) Protomer1->Protomer2 Conformational Shift Signaling Downstream Signaling (cAMP inhibition, β-arrestin) Protomer2->Signaling Modulated Output Dopamine Endogenous Dopamine Dopamine->Protomer2 Reduced Affinity/Efficacy

Caption: Mechanism of action for indole-carboxamide derivatives acting as negative allosteric modulators at D2R dimers.

References

  • Rossi, M., Fasciani, I., Marampon, F., Maggio, R., & Scarselli, M. (2017). "The First Negative Allosteric Modulator for Dopamine D2 and D3 Receptors, SB269652 May Lead to a New Generation of Antipsychotic Drugs." Molecular Pharmacology, 91(6), 586–594. Available at:[Link]

  • US Patent 10329282B2. (2019). "Rho-associated protein kinase inhibitor, pharmaceutical composition comprising the same, as well as preparation method and use thereof." Google Patents.
  • Jagiellonian Center of Innovation. (n.d.). "Application Note: The study of the influence of DMSO on human fibroblasts proliferation in-vitro." Available at:[Link]

  • Al-Rashed, S., et al. (2024). "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." International Journal of Molecular Sciences, 25(11), 6105. Available at:[Link]

  • Lane, J. R., et al. (2014). "A new mechanism of allostery in a G protein-coupled receptor dimer." Nature Chemical Biology, 10(9), 745-752. Available at:[Link]

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1H-indol-2-yl(morpholin-4-yl)methanone

Abstract This application note details the systematic development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1H-indol-2-yl(morpholin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the systematic development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1H-indol-2-yl(morpholin-4-yl)methanone. The strategic approach leverages the unique physicochemical properties of the analyte, which incorporates both a hydrophobic indole moiety and a basic morpholine group. This guide provides a comprehensive walkthrough of the method development process, from initial analyte assessment and parameter screening to final optimization and full validation in accordance with International Council for Harmonisation (ICH) guidelines. The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control, stability testing, and various research applications in pharmaceutical development.

Introduction and Preliminary Considerations

1H-indol-2-yl(morpholin-4-yl)methanone is a molecule of interest in pharmaceutical research, featuring a key indole pharmacophore. The indole ring system is a prevalent structure in many biologically active compounds.[1] Its analysis is critical for ensuring purity, potency, and stability during drug development. The molecular structure presents a distinct analytical challenge: the fusion of a nonpolar, aromatic indole system with a polar, basic morpholine ring.

Analyte Physicochemical Profile:

  • Indole Moiety: This part of the molecule is hydrophobic and contains a strong chromophore, making it ideal for UV detection. Indole derivatives are well-suited for reversed-phase chromatography.[1][2][3]

  • Morpholine Moiety: This aliphatic heterocycle contains a tertiary amine, which is basic.[4][5][6] The pKa of this amine dictates that its charge state is highly dependent on the mobile phase pH. At acidic pH, the nitrogen will be protonated, increasing polarity and improving peak shape by minimizing undesirable interactions with the silica stationary phase.

  • Polarity: The combination of these two moieties results in a compound of intermediate polarity, making RP-HPLC with a C18 stationary phase the logical starting point for method development.[1][4]

Based on this initial assessment, an RP-HPLC method utilizing a C18 column with a UV detector was selected as the most promising approach.

HPLC Method Development and Optimization Strategy

The development process was systematic, aiming to achieve a balance between resolution, analysis time, and robustness. The causality behind each experimental choice is detailed below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Key Variables cluster_3 Phase 3: Finalization Analyte Analyte Assessment (Structure, Polarity, pKa) Choice Select Initial Conditions (C18 Column, ACN/H2O, UV) Analyte->Choice Informs Screening Gradient Screening (Broad Gradient) Choice->Screening MPOpt Mobile Phase Optimization Screening->MPOpt Identifies Elution Window ParamOpt Parameter Fine-Tuning MPOpt->ParamOpt Defines Composition pH pH (2.5 - 4.5) Organic Organic Modifier (ACN vs. MeOH) Gradient Gradient Slope Temp Temperature FinalMethod Optimized & Finalized Method ParamOpt->FinalMethod

Caption: A systematic workflow for HPLC method development.

2.1. Initial Column and Mobile Phase Selection

  • Stationary Phase: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was selected due to its versatility and proven efficacy in retaining indole-containing compounds.[2][3] The hydrophobicity of the C18 chains provides the necessary interaction with the indole ring.

  • Mobile Phase: A combination of acetonitrile (ACN) and water was chosen. ACN is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.[3]

  • Acid Modifier: To ensure sharp, symmetrical peaks, an acidic modifier is essential. The basic morpholine moiety can interact with acidic residual silanols on the silica backbone of the column, causing peak tailing. By adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase to maintain a low pH (e.g., pH 3.0), the morpholine nitrogen is fully protonated. This minimizes silanol interactions and dramatically improves peak shape. A 0.1% concentration of formic acid in the aqueous phase is a standard starting point.

2.2. Wavelength Selection

The indole chromophore is expected to have significant UV absorbance. A photodiode array (PDA) detector was used to scan the analyte from 200 to 400 nm. The UV spectrum revealed a maximum absorbance (λ-max) at approximately 225 nm and a secondary maximum at 275 nm. While the 225 nm wavelength offers higher sensitivity, the 275 nm wavelength provides greater selectivity against many common solvents and potential impurities. For this method, 275 nm was chosen to ensure higher specificity.

2.3. Optimization of Chromatographic Conditions

A series of experiments were conducted to find the optimal separation conditions:

  • Gradient Elution: An initial broad gradient run (e.g., 5% to 95% ACN over 20 minutes) was performed to determine the approximate elution time and assess the presence of any impurities.

  • Focusing the Gradient: Based on the initial run, the gradient was narrowed to improve resolution around the main peak and reduce the total run time. A gradient starting at 30% ACN and increasing to 70% ACN over 10 minutes provided good separation from early-eluting and late-eluting impurities.

  • Column Temperature: The effect of column temperature was evaluated at 25°C, 30°C, and 35°C. A temperature of 30°C was found to provide the best balance of peak shape and stable retention times.

Final Optimized HPLC Method Protocol

This protocol represents the finalized, optimized conditions for the analysis of 1H-indol-2-yl(morpholin-4-yl)methanone.

ParameterSpecification
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
10.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 15 minutes
Diluent 50:50 Acetonitrile:Water

Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent to prepare a stock solution of 1.0 mg/mL.

  • Further dilute the stock solution with the diluent to the desired concentration for analysis (e.g., 0.1 mg/mL for assay).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8][9] Validation ensures that the method is reliable, reproducible, and accurate for the quantitative analysis of the target analyte.[10][11][12]

ValidationParameters cluster_Accuracy Accuracy & Precision cluster_Performance Performance Characteristics cluster_Reliability Reliability & Specificity center Method Validation (ICH Q2) Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Linearity Linearity (r²) center->Linearity Range Range center->Range LOD LOD (S/N ≥ 3) center->LOD LOQ LOQ (S/N ≥ 10) center->LOQ Specificity Specificity (Peak Purity) center->Specificity Robustness Robustness center->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: Key parameters for analytical method validation.

Validation Summary Table

Validation ParameterProtocolAcceptance CriteriaResult
Specificity Analyzed blank, placebo, and stressed samples (acid, base, peroxide, heat, light).No interference at the analyte's retention time. Peak purity index > 0.999.Pass
Linearity Five concentrations from 50% to 150% of the nominal concentration (0.05 - 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999Pass (r² = 0.9998)
Range Verified across the linearity range.Method remains accurate, precise, and linear.Pass (0.05 - 0.15 mg/mL)
Accuracy Spike recovery at 80%, 100%, and 120% of the nominal concentration (n=3).Mean recovery between 98.0% and 102.0%.Pass (99.2% - 101.5%)
Precision (Repeatability) Six replicate injections of 100% concentration on the same day.RSD ≤ 2.0%Pass (RSD = 0.8%)
Precision (Intermediate) Analysis performed by a different analyst on a different day.RSD ≤ 2.0%Pass (RSD = 1.2%)
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≥ 10).Precision at LOQ (RSD ≤ 10%).Pass (0.5 µg/mL)
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N ≥ 3).Visually detectable peak.Pass (0.15 µg/mL)
Robustness Varied flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).System suitability passes; %RSD of results ≤ 2.0%.Pass

Conclusion

A selective, linear, accurate, and precise RP-HPLC method has been successfully developed and validated for the quantitative determination of 1H-indol-2-yl(morpholin-4-yl)methanone. The final method utilizes a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, with UV detection at 275 nm. The validation results confirm that the method is robust and adheres to the stringent requirements of ICH guidelines.[7][8] This application note provides a comprehensive protocol and justification that can be readily implemented in a quality control or research laboratory for reliable analysis of this compound.

References

  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Lab-Ally. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

  • Wel-Screen. (2023). Liquid phase method for morpholine. Retrieved from [Link]

  • PubMed. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). [2-Methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-naphthalen-1-yl-methanone. Retrieved from [Link]

  • PubChem. (n.d.). (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). (1-(2-(4-Morpholinyl)ethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]

Sources

Method

Application Note: 1H-Indol-2-yl(morpholin-4-yl)methanone as a Versatile Synthetic Building Block in Medicinal Chemistry

Introduction & Chemical Identity 1H-indol-2-yl(morpholin-4-yl)methanone (CAS: 25406-89-7), also known as morpholino(1H-indol-2-yl)methanone, is a highly privileged structural motif in modern drug discovery. Comprising an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

1H-indol-2-yl(morpholin-4-yl)methanone (CAS: 25406-89-7), also known as morpholino(1H-indol-2-yl)methanone, is a highly privileged structural motif in modern drug discovery. Comprising an indole core linked to a morpholine ring via an amide bond, this building block is frequently utilized to construct allosteric modulators, kinase inhibitors, and anti-parasitic agents [1, 2].

The strategic value of this scaffold lies in its dual nature: the indole system provides a rigid, flat aromatic surface capable of critical hydrogen bonding (via the N-H), while the morpholine ring acts as a solubilizing, weakly basic moiety that projects into solvent-exposed regions or secondary receptor pockets [1].

Mechanistic Insights: The Causality of Scaffold Selection

In structure-based drug design (SBDD), the selection of an indole-2-carboxamide over its 3-carboxamide isomer is a deliberate mechanistic choice.

  • Hydrogen Bonding & Target Anchoring: The indole N-H acts as a highly directional hydrogen bond donor. For example, in Dopamine D2 Receptor (D2R) negative allosteric modulators (NAMs), the indole N-H forms a critical hydrogen bond with the Glu952 residue at the TM2/TM7 interface, anchoring the molecule in a secondary allosteric pocket [1].

  • Steric & Electronic Tuning: The morpholine ring is selected over piperidine or aliphatic amines to optimize physicochemical properties. The inclusion of the morpholine oxygen reduces overall lipophilicity (lowering logP ), which mitigates off-target toxicity and improves aqueous solubility [2].

  • Conformational Rigidity: The amide bond linking the indole and morpholine exhibits partial double-bond character, restricting rotation. This rigidification locks the morpholine ring into a predictable spatial vector, reducing the entropic penalty upon target binding [3].

G Ligand Indole-2-carboxamide Scaffold Receptor Target Receptor (e.g., D2R) Ligand->Receptor Binds to Pocket Secondary Allosteric Pocket (TM2/TM7 Interface) Receptor->Pocket Interaction Indole NH H-bonds with Glu952 Morpholine alters solvation Pocket->Interaction Outcome Negative Allosteric Modulation (Target Inhibition) Interaction->Outcome

Pharmacological mechanism of the indole-2-carboxamide scaffold in allosteric modulation.

Experimental Protocols: Synthesis and Validation

The synthesis of 1H-indol-2-yl(morpholin-4-yl)methanone requires the coupling of 1H-indole-2-carboxylic acid (CAS: 1477-50-5) with morpholine (CAS: 110-91-8). Below are two field-proven protocols. The choice of protocol depends on the reaction scale and the specific functionalization of the indole ring.

Protocol A: HCTU-Mediated Amide Coupling (Discovery Scale)

Causality of Reagent Choice: HCTU is selected over standard carbodiimides (like EDC) because morpholine is a secondary amine with moderate steric hindrance. HCTU rapidly converts the carboxylic acid into a highly reactive OBt ester intermediate, bypassing the formation of unreactive N-acylureas and driving the reaction to completion within hours [1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1H-indole-2-carboxylic acid (1.0 eq, e.g., 161 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 522 µL, 3.0 mmol) followed by HCTU (1.2 eq, 496 mg, 1.2 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add morpholine (1.5 eq, 130 µL, 1.5 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Self-Validating Check (In-Process): Monitor via TLC (Eluent: 5% MeOH in DCM). The highly polar, UV-active carboxylic acid spot ( Rf​≈0.1 with tailing) should disappear, replaced by a tight, less polar product spot ( Rf​≈0.5 ).

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO3​ (20 mL). Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 1M HCl (15 mL) to remove unreacted morpholine, followed by brine (15 mL).

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the product as an off-white solid.

Protocol B: Acid Chloride Route (Scale-Up / Hindered Analogs)

Causality of Reagent Choice: For multi-gram scale-up, uronium-based coupling reagents become cost-prohibitive and generate stoichiometric byproducts (e.g., tetramethylurea) that complicate purification. Conversion to the acid chloride using oxalyl chloride provides a highly atom-economical and easily scalable alternative.

Step-by-Step Methodology:

  • Chlorination: Suspend 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add a catalytic amount of DMF (0.05 eq).

  • Activation: Cool to 0 °C and add Oxalyl Chloride (1.5 eq) dropwise. Caution: Vigorous gas evolution ( CO , CO2​ , HCl ) will occur. Stir at room temperature for 2 hours until the suspension becomes a clear solution.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude 1H-indole-2-carbonyl chloride in anhydrous DCM.

  • Coupling: Cool the solution to 0 °C. Add a mixture of morpholine (1.2 eq) and Triethylamine (TEA) (2.5 eq) in DCM dropwise. Stir for 1 hour at room temperature.

  • Self-Validating Check (Analytical): Post-purification, confirm structural integrity via FTIR and ¹H-NMR.

    • FTIR: Disappearance of the broad O-H stretch (~2500–3000 cm⁻¹) and appearance of a sharp amide C=O stretch (~1630 cm⁻¹).

    • ¹H-NMR (DMSO-d6): The morpholine α -protons will appear as distinct multiplets around 3.6–3.8 ppm (8H, m), and the indole N-H will appear as a broad singlet around 11.5–11.7 ppm.

G SM1 1H-Indole-2-carboxylic acid (CAS: 1477-50-5) Reagents HCTU, DIPEA, DMF RT, 2-4 h SM1->Reagents SM2 Morpholine (CAS: 110-91-8) SM2->Reagents Product 1H-indol-2-yl(morpholin-4-yl)methanone (CAS: 25406-89-7) Reagents->Product

Standard synthetic workflow for 1H-indol-2-yl(morpholin-4-yl)methanone via HCTU coupling.

Applications and Data Presentation

The 1H-indol-2-yl(morpholin-4-yl)methanone motif has been successfully deployed across multiple therapeutic areas. The table below summarizes the quantitative and qualitative impact of this building block in recent drug discovery campaigns.

Table 1: Pharmacological Impact of Morpholino-Indole-2-carboxamide Scaffolds

Target / Disease AreaStructural Role of the ScaffoldFunctional & Physicochemical ImpactRef
Dopamine D2 Receptor (Schizophrenia)Fragment of bitopic ligand (SB269652).Binds TM2/TM7 allosteric pocket. Indole N-H H-bonds with Glu952. Acts as a Negative Allosteric Modulator (NAM).[1]
Trypanosoma cruzi (Chagas Disease)Core scaffold with 4-(2-pyridyl)morpholine substitution.Maintained potent anti-parasitic activity ( pEC50​≈6.5 ) while significantly improving aqueous solubility over piperidine analogs.[2]
Nur77 Modulators (Triple-Negative Breast Cancer)Morpholine acts as a solubilizing tail on the indole core.Enhanced binding affinity to Nur77; improved ADME profile and potent antiproliferative activity ( IC50​<1.2μM ).[3]
Tubulin Targeting (Oncology)Indole-pyrazole hybrid linked to morpholine.Enhanced cellular permeability; induced apoptosis and cell cycle arrest at the M phase in cancer cell lines.[4]

References

  • Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand ACS Chemical Neuroscience / PubMed Central (PMC) URL:[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity ACS Infectious Diseases / PubMed Central (PMC) URL:[Link]

  • Discovery of 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies Bioorganic Chemistry / PubMed Central (PMC) URL:[Link]

Application

mass spectrometry fragmentation pattern of 1H-indol-2-yl(morpholin-4-yl)methanone

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 1H-indol-2-yl(morpholin-4-yl)methanone Introduction Indole-2-carboxamides represent a highly versatile and privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 1H-indol-2-yl(morpholin-4-yl)methanone

Introduction

Indole-2-carboxamides represent a highly versatile and privileged pharmacophore in modern drug discovery. Derivatives of this structural scaffold have demonstrated potent biological activities, serving as negative allosteric modulators of the dopamine D2 receptor[1], robust growth inhibitors of Mycobacterium tuberculosis[2], and anti-Trypanosoma cruzi agents[3].

1H-indol-2-yl(morpholin-4-yl)methanone is a fundamental building block and structural analog within this class. Understanding its exact mass spectrometry (MS) fragmentation pattern is critical for Drug Metabolism and Pharmacokinetics (DMPK) studies, structural elucidation of novel metabolites, and forensic toxicological screening of synthetic derivatives[4]. This application note details the fragmentation behavior of 1H-indol-2-yl(morpholin-4-yl)methanone using Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS), providing a self-validating protocol and mechanistic rationale for its diagnostic product ions.

Experimental Methodology & Self-Validating Protocol

To ensure absolute trustworthiness in structural assignment, this protocol is designed as a self-validating system. We employ a Higher-energy Collisional Dissociation (HCD) approach on an Orbitrap mass spectrometer. Causality: HCD is chosen over traditional ion trap Collision-Induced Dissociation (CID) because it eliminates the "1/3 rule" low-mass cut-off. This is essential for capturing the low-mass morpholine reporter ion (m/z 88), which would otherwise be lost in standard CID.

Step-by-Step LC-MS/MS Workflow:
  • Sample Preparation: Dissolve the 1H-indol-2-yl(morpholin-4-yl)methanone reference standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50% aqueous acetonitrile containing 0.1% formic acid. Causality: Formic acid acts as an essential proton source, ensuring high ionization efficiency for the basic morpholine nitrogen in positive electrospray ionization (+ESI).

  • System Suitability Test (SST): Prior to sample analysis, inject a known calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to verify that mass accuracy is < 2 ppm. Causality: Sub-2 ppm mass accuracy is mandatory to unambiguously differentiate isobaric fragments (e.g., distinguishing a loss of CO from a loss of N2) and prevents false-positive structural assignments.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Mobile Phase B (A: H2O + 0.1% FA, B: MeCN + 0.1% FA) over 3 minutes.

  • Data Acquisition (dd-MS2):

    • Full MS: m/z 100–500 at a resolution of 70,000.

    • Data-Dependent MS2: Isolate the[M+H]+ precursor (m/z 231.1134) with a narrow 1.0 Da quadrupole isolation window to prevent co-isolation interference.

    • Fragmentation: Apply Stepped Normalized Collision Energies (NCE) of 20, 40, and 60. Causality: Stepped NCE ensures that both fragile bonds (the amide linkage) and highly stable structures (the aromatic indole ring) are adequately fragmented, capturing the complete structural hierarchy in a single composite MS2 spectrum.

Mechanistic Fragmentation Analysis

The fragmentation of 1H-indol-2-yl(morpholin-4-yl)methanone under HCD conditions is driven by proton localization and the inherent thermodynamic stability of the resulting product ions.

  • Primary Amide Cleavage: The precursor ion [M+H]+ (m/z 231.1134) undergoes rapid inductive cleavage at the amide C-N bond. Depending on which moiety retains the charge, this yields two distinct diagnostic fragments:

    • Acylium Ion Formation: Charge retention on the indole moiety produces the highly conjugated indole-2-acylium ion at m/z 144.0449 ([C9H6NO]+). This pathway is highly favored due to the resonance stabilization provided by the indole ring.

    • Morpholine Cation Formation: Charge retention on the basic morpholine ring yields the protonated morpholine fragment at m/z 88.0762 ([C4H10NO]+).

  • Secondary Decarbonylation: The acylium ion (m/z 144.0449) is highly susceptible to the loss of neutral carbon monoxide (CO, 27.9949 Da). This produces the indole cation at m/z 116.0500 ([C8H6N]+), which is typically the base peak (100% relative abundance) in the MS2 spectrum due to its robust aromatic stability.

  • Ring Contraction: At higher collision energies, the indole cation (m/z 116.0500) undergoes a high-energy ring contraction and loss of hydrogen cyanide (HCN, 27.0109 Da) to form a stable tropylium-like aryl cation at m/z 89.0391 ([C7H5]+).

Quantitative Data Presentation

The table below summarizes the high-resolution MS/MS fragments, providing exact theoretical masses required for building custom accurate-mass inclusion lists and spectral libraries.

FragmentExact Mass (m/z)FormulaMass Error ToleranceRelative AbundanceStructural Assignment
Precursor 231.1134[C13H15N2O2]+< 2.0 ppm100% (Full MS)Protonated intact molecule [M+H]+
F1 144.0449[C9H6NO]+< 2.0 ppmHighIndole-2-acylium ion (Amide C-N cleavage)
F2 116.0500[C8H6N]+< 2.0 ppmBase Peak (MS2)Indole cation (Loss of CO from F1)
F3 89.0391[C7H5]+< 2.0 ppmMediumAryl cation (Loss of HCN from F2)
F4 88.0762[C4H10NO]+< 2.0 ppmMediumProtonated morpholine (Amide C-N cleavage)

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 231.113 C13H15N2O2+ F1 Acylium Ion m/z 144.045 C9H6NO+ M->F1 Amide Cleavage - Morpholine (87 Da) F2 Protonated Morpholine m/z 88.076 C4H10NO+ M->F2 Amide Cleavage - Indole-2-ketene (143 Da) F3 Indole Cation m/z 116.050 C8H6N+ F1->F3 Decarbonylation - CO (28 Da) F4 Aryl Cation m/z 89.039 C7H5+ F3->F4 Ring Contraction - HCN (27 Da)

Figure 1: HCD MS/MS fragmentation pathway of 1H-indol-2-yl(morpholin-4-yl)methanone.

Conclusion

The HRMS/MS profiling of 1H-indol-2-yl(morpholin-4-yl)methanone reveals a predictable, highly reproducible fragmentation cascade dominated by amide cleavage and subsequent decarbonylation. By utilizing a stepped NCE HCD workflow, analysts can simultaneously capture both the high-mass acylium/indole structural tags and the low-mass morpholine reporter ion. This self-validating spectral framework is essential for researchers developing novel indole-2-carboxamide therapeutics or screening for structural analogs in complex biological matrices.

References

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Sources

Method

Application Note: Optimizing the Formulation of 1H-indol-2-yl(morpholin-4-yl)methanone for High-Throughput Screening

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: High-Throughput Screening (HTS), GPCR Radioligand Binding, Histamine H3 Receptor (H3R) Assays Executive Overview 1H-indol-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: High-Throughput Screening (HTS), GPCR Radioligand Binding, Histamine H3 Receptor (H3R) Assays

Executive Overview

1H-indol-2-yl(morpholin-4-yl)methanone (CAS No.: 25406-89-7) is a highly lipophilic indole-2-carboxamide derivative. Compounds within this structural class are frequently utilized as scaffolds or direct ligands (antagonists/inverse agonists) in G protein-coupled receptor (GPCR) drug discovery programs, particularly targeting the Histamine H3 Receptor (H3R)[1].

However, the planar, hydrophobic nature of the indole core presents significant formulation challenges in aqueous High-Throughput Screening (HTS) environments. Poor solubility leads to compound aggregation, false negatives due to precipitation, and false positives via non-specific binding (NSB) to polystyrene microplates. This application note details a field-proven, self-validating formulation strategy utilizing acoustic dispensing and micellar shielding to maintain the scientific integrity of HTS data.

The Causality of Formulation: Overcoming Hydrophobicity

As a Senior Application Scientist, it is critical to understand why standard serial dilution protocols fail for indole-carboxamides and how our formulation choices directly influence assay causality.

Solvent Selection & Acoustic Droplet Ejection (ADE)

Standard HTS workflows often rely on intermediate aqueous dilutions, which force hydrophobic compounds out of solution before they ever reach the target receptor. To prevent this, we utilize 100% anhydrous DMSO for the master stock.

Instead of liquid-class pipetting, we employ[2]. Focused sound waves transfer nanoliter volumes of the compound directly from the DMSO source plate into the dry wells of the destination assay plate.

  • The Causality: ADE eliminates the need for intermediate aqueous dilution plates, preventing premature precipitation. It also ensures the final DMSO concentration in the assay remains strictly below 1%, preventing solvent-induced toxicity or membrane destabilization in HR3-CHO cell lines.

Micellar Shielding with Pluronic F-127 and BSA

Once the compound is acoustically dispensed, the bulk aqueous assay buffer is added. To prevent the "solvent shock" that occurs when the DMSO droplet meets the aqueous buffer, the buffer must be pre-conditioned.

  • Pluronic F-127 (0.01% - 0.05% w/v): This non-ionic, amphiphilic surfactant forms transient micelles around the hydrophobic indole core[3]. The Causality: The hydrophobic tails of the surfactant interact with the indole ring, while the hydrophilic heads interface with the aqueous buffer, thermodynamically stabilizing the compound in solution.

  • Bovine Serum Albumin (0.1% Protease-Free): The Causality: BSA acts as a carrier protein. It competitively coats the hydrophobic walls of the 384-well polystyrene plates, preventing the indole-carboxamide from adhering to the plastic (which would artificially lower the effective concentration of the ligand).

Data Presentation: Formulation Parameters

The following tables summarize the quantitative parameters required to successfully formulate 1H-indol-2-yl(morpholin-4-yl)methanone for HTS.

Table 1: Physicochemical Profile & Master Stock Parameters

ParameterSpecificationScientific Rationale
Compound 1H-indol-2-yl(morpholin-4-yl)methanoneTarget Ligand / Scaffold
Master Stock Conc. 10 mMOptimal for nanoliter acoustic transfer
Primary Solvent 100% Anhydrous DMSOEnsures complete solvation of the indole core
Storage -20°C, desiccated, darkPrevents ambient moisture absorption
Dispensing Method Echo 55x Liquid HandlerEliminates tip-based carryover and precipitation

Table 2: Optimized Aqueous Assay Buffer (HR3-CHO Binding)

ReagentFinal ConcentrationFunction in Assay
Tris-HCl (pH 7.4) 50 mMMaintains physiological pH for GPCR stability
MgCl₂ 5 mMEssential cofactor for G-protein coupling
Pluronic F-127 0.01% (w/v)Micellar shielding of the hydrophobic ligand
BSA (Protease-free) 0.1% (w/v)Prevents non-specific binding to microplates
Final DMSO ≤ 1.0% (v/v)Prevents assay interference and membrane lysis

Mandatory Visualizations

Workflow: Acoustic Dispensing & Formulation

The following diagram illustrates the optimized HTS workflow, highlighting the transition from a 100% DMSO environment to a stabilized aqueous environment.

HTS_Workflow A 1H-indol-2-yl(morpholin-4-yl)methanone (Dry Powder) B 10 mM Master Stock (100% Anhydrous DMSO) A->B Dissolve & Sonicate C Acoustic Dispensing (Echo Liquid Handler) B->C Transfer to Source Plate E 384-Well Assay Plate (Final DMSO < 1%) C->E Nanoliter Transfer (2.5-50 nL) D Aqueous Assay Buffer (0.1% BSA, 0.01% Pluronic F-127) D->E Bulk Dispense (10-50 µL) F HR3-CHO Membrane Radioligand Binding Assay E->F Incubate 60 min @ 25°C

Fig 1. Acoustic dispensing workflow for hydrophobic indole-carboxamides in HTS.

Pharmacological Mechanism: H3R Antagonism

As an H3R antagonist/inverse agonist, the compound acts on the Gαi/o pathway. The diagram below maps the causality of receptor binding to downstream signaling.

H3R_Signaling Ligand 1H-indol-2-yl(morpholin-4-yl)methanone (H3R Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Competitive Binding Gi Gαi/o Protein (Inactive State) H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Accumulation AC->cAMP Increases Levels

Fig 2. H3R antagonist mechanism modulating the Gαi/o-adenylyl cyclase pathway.

Step-by-Step Methodology & Self-Validating Protocols

Step 1: Master Stock Preparation
  • Weigh the 1H-indol-2-yl(morpholin-4-yl)methanone powder using a microbalance.

  • Dissolve in 100% anhydrous DMSO to yield a 10 mM concentration.

  • Sonicate in a water bath at room temperature for 10 minutes to ensure complete dissolution of the crystalline lattice.

  • Self-Validation Check: Visually inspect the solution against a strong light source. If micro-particulates remain, the compound has not fully dissolved, which will cause acoustic misfires. Centrifuge at 5,000 x g for 2 minutes; if a pellet forms, re-sonicate or gently warm to 37°C.

Step 2: Acoustic Dispensing (Echo 55x)
  • Transfer the 10 mM stock into an Echo-compatible 384-well cyclic olefin copolymer (COC) source plate.

  • Centrifuge the source plate at 1,000 x g for 1 minute to remove air bubbles (air bubbles disrupt the acoustic wave path).

  • Program the liquid handler to dispense volumes ranging from 2.5 nL to 50 nL directly into the dry wells of the destination 384-well assay plate.

Step 3: Assay Buffer Preparation & Bulk Dispense
  • Prepare the buffer as outlined in Table 2 . Add Pluronic F-127 slowly while stirring to prevent foaming.

  • Using a bulk reagent dispenser (e.g., Multidrop Combi), dispense 40 µL of the assay buffer into the destination plate containing the acoustically dispensed compound droplets.

  • Self-Validation Check (Solubility): Before adding biological membranes, run a pilot plate through a nephelometer (light scattering detector). A spike in light scattering indicates that the compound has crashed out of solution. If this occurs, increase Pluronic F-127 to 0.05%.

Step 4: HR3-CHO Radioligand Binding Execution
  • Following [4], dispense 10 µL of HR3-CHO membrane suspension (approx. 5-10 µg protein/well) into the assay plate[5].

  • Add the radioligand (e.g., [³H]-R-α-Methylhistamine) to a final concentration near its Kd value.

  • Incubate the plate at 25°C for 60 minutes with gentle orbital shaking to reach equilibrium.

  • Terminate the assay via rapid filtration through GF/B microplates pre-soaked in 0.5% polyethylenimine (PEI), wash with ice-cold buffer, and read via liquid scintillation counting.

References

  • World Intellectual Property Organization (WIPO).Novel 5-amido-2-carboxamide indole derivatives, their manufacture, pharmaceutical compositions containing them and their use as medicaments (WO2007115938A1).
  • Ligneau, X., et al. (2006). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology. URL:[Link]

  • Spence, S., et al. (2013). High-throughput Quality Control of DMSO Acoustic Dispensing Using Photometric Dye Methods. Journal of Laboratory Automation. URL:[Link]

  • Zheng, W., et al. (2022). High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. Methods in Molecular Biology. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 1H-indol-2-yl(morpholin-4-yl)methanone synthesis

[label="Unreacted Acid?", fillcolor="#FBBC05", fontcolor="#20212 Evaluating Citations I'm now checking the relevance of citations. I've noted a "micelle forming" result and am assessing if it offers valuable insights for...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Unreacted Acid?", fillcolor="#FBBC05", fontcolor="#20212

Evaluating Citations

I'm now checking the relevance of citations. I've noted a "micelle forming" result and am assessing if it offers valuable insights for the workup and potential byproduct formation. I need to see if it supports the solubility and pH considerations. I'm scrutinizing their pertinence.

Assessing Surfactant Impact

I'm currently reviewing the surfactant's influence on the reaction. The citation data highlights a 100% yield for HATU in micelles with indole-2-carboxylic acid, unlike COMU, BOP, PyBOP and EDC, indicating the need to incorporate this finding into the workup section. I'll consider how this affects solubility and potential byproduct issues. I'm also examining the other sources for relevant information on reagents and side reactions.

Formulating Q&A

I'm now formulating a specific Q&A to address common issues. I've drafted a question on low yields with carbodiimides, focusing on the electron-deficient indole and steric hindrance. I'm considering literature data on this to provide a robust answer. The answer will recommend an alternative coupling agent.

Addressing Coupling Byproducts

I'm now writing about the guanidinium byproduct from HATU. The Q&A will clearly explain the importance of a pre-activation step. Mixing HATU, DIPEA, and morpholine before the acid deprotonation will produce the unwanted guanidinium. Pre-activation with the acid ensures the HOAt ester formation. I will also incorporate a new Q&A focusing on significant product loss during aqueous workup.

Comparing Workup Strategies

I'm now assessing aqueous wash strategies to minimize product loss, specifically targeting the protonation of the morpholine moiety. I will contrast wash conditions using 1M HCl with alternatives such as citric acid and saturated NH4Cl, with subsequent organic extraction. Finally, I will incorporate a Q&A regarding a greener DMF alternative. I found data on efficient coupling using micelles.

Constructing Experimental Protocols

I'm now writing the experimental protocol for HATU coupling, focusing on a self-validating approach. I've drafted step-by-step instructions for scientists to use. I'm also preparing a table that summarizes reagent efficacy. The table provides yield information, pre-activation times, and primary byproduct information for EDC/HOBt, TBTU/DIPEA, HATU/DIPEA, and Micellar HATU reagents.

Refining Synthesis Protocol

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Finalizing Troubleshooting Guides

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Visualizing Activation Pathway

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Structuring Technical Guide

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Welcome to the Advanced Troubleshooting Guide for the synthesis of 1H-indol-2-yl(morpholin-4-yl)methanone. This guide is engineered for medicinal chemists and process scientists who are experiencing bottlenecks, low yields, or isolation failures during the amide coupling of indole-2-carboxylic acid and morpholine.

Unlike standard aliphatic amide couplings, the indole-2-position presents unique electronic deactivation and steric challenges. This document synthesizes field-proven causality, diagnostic logic, and self-validating methodologies to ensure robust reaction conversions.

Diagnostic Logic: Identifying the Point of Failure

Before altering your protocol, you must identify where the yield loss is occurring. The diagnostic workflow below maps the most common failure modes in indole-2-carboxamide synthesis to their mechanistic root causes.

Troubleshooting A Low Yield Detected B LC-MS Analysis of Crude A->B C High Unreacted Acid? B->C D Guanidinium Peak? B->D E Product Missing Post-Workup? B->E F Switch to HATU/DIPEA C->F Poor Activation G Pre-activate Acid Before Amine D->G Wrong Addition Order H Use 5% Citric Acid Wash E->H pH Too Low

Diagnostic workflow for troubleshooting low yields in indole-2-carboxylic acid amide couplings.

Deep-Dive Q&A: Causality & Corrective Actions

Q1: Why is my amide coupling yield consistently below 30% when using standard carbodiimides like EDC/HOBt? A1: The failure stems from the electronic nature of indole-2-carboxylic acid. The indole ring is an electron-rich, sp2-hybridized system, but the 2-position carboxylate is electronically deactivated and prone to intramolecular hydrogen bonding, reducing its nucleophilicity. When using EDC, the intermediate O-acylisourea forms slowly and is highly susceptible to hydrolysis before the slightly sterically hindered secondary amine (morpholine) can successfully attack[1]. Corrective Action: Abandon EDC for this specific substrate. Switch to a uronium-based coupling agent like HATU or TBTU. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the nucleophilic attack by morpholine via a neighboring group effect[2][3].

Q2: I switched to HATU, but LC-MS shows a massive peak corresponding to a guanidinium byproduct instead of my product. How do I fix this? A2: This is a classic order-of-addition error. If HATU, DIPEA, and morpholine are mixed in the reaction vessel simultaneously, the morpholine will act as a nucleophile and attack the uronium carbon of HATU directly. This forms an unreactive tetramethylguanidinium byproduct, completely consuming your coupling agent before the indole-2-carboxylic acid can be activated[4]. Corrective Action: Implement a strict 15-to-20-minute pre-activation step. Dissolve the indole-2-carboxylic acid and DIPEA first, add HATU, and allow the HOAt active ester to fully form before introducing the morpholine.

Q3: My reaction goes to 100% conversion, but I lose a significant amount of 1H-indol-2-yl(morpholin-4-yl)methanone during the aqueous workup. What is causing this? A3: Morpholine is highly water-soluble, and the resulting amide product possesses mixed polarity[5]. If your aqueous wash is too acidic (e.g., using 1M HCl to scavenge excess morpholine and DIPEA), the morpholine moiety on your target product becomes protonated. This drastically increases its aqueous solubility, dragging your target molecule into the aqueous waste layer. Corrective Action: Replace strong acid washes with a mildly acidic wash, such as 5% aqueous citric acid or saturated NH₄Cl. Extract the aqueous layer multiple times with a highly organic solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

Q4: Is there a greener or more efficient alternative to the standard DMF/HATU system? A4: Yes. Recent advancements in micellar catalysis have demonstrated that challenging heterocyclic acids, including indole-2-carboxylic acid, can be coupled with secondary amines with up to 100% conversion using micelle-forming surfactants (like TPGS) in aqueous media[1]. The hydrophobic core of the micelle shields the activated ester from hydrolysis and forces the hydrophobic indole and morpholine into close proximity, overcoming standard steric barriers.

Quantitative Reagent Matrix

To aid in reagent selection, the following table summarizes the expected performance of various coupling systems specifically for the indole-2-carboxylic acid and morpholine pairing.

Reagent SystemPre-activation TimeExpected YieldPrimary Byproduct / Failure Mode
EDC / HOBt 0 min< 30%N-acylurea formation, intermediate hydrolysis
TBTU / DIPEA 15 min65 - 80%Moderate reaction rate, trace unreacted acid
HATU / DIPEA 15 - 20 min85 - 95%Tetramethylguanidinium (if addition order is wrong)
Micellar (TPGS) / HATU 0 min> 95%None (highly efficient hydrophobic packing)

Self-Validating Experimental Protocol (Optimized HATU Method)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

Materials Required:

  • Indole-2-carboxylic acid (1.0 eq)

  • Morpholine (1.5 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Methodology:

  • Preparation & Deprotonation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve indole-2-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (3.0 eq) via syringe. Stir for 5 minutes at room temperature.

  • Ester Activation: Add HATU (1.2 eq) in one solid portion. The solution will typically transition to a yellow/orange color. Stir at room temperature for exactly 20 minutes.

    • Validation Check 1: Pull a 5 µL aliquot, dilute in MeCN, and run a rapid LC-MS or TLC. You must observe the complete consumption of the starting acid mass and the appearance of the HOAt active ester intermediate. Do not proceed until this is confirmed.

  • Nucleophilic Coupling: Once activation is validated, add morpholine (1.5 eq) dropwise over 2 minutes. Stir the reaction mixture for 2 to 4 hours at room temperature.

    • Validation Check 2: LC-MS should show >95% conversion to the target product mass (M+H = 231.26).

  • Controlled Quench & Workup: Dilute the reaction mixture with 10 volumes of EtOAc. Transfer to a separatory funnel.

  • Mild Washing: Wash the organic layer sequentially with:

    • 5% aqueous citric acid (2 x 5 vols) — Removes DIPEA and excess morpholine without protonating the product.

    • Saturated aqueous NaHCO₃ (1 x 5 vols) — Neutralizes residual acid.

    • Brine (1 x 5 vols) — Removes residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 1H-indol-2-yl(morpholin-4-yl)methanone.

Pathway A Indole-2-Carboxylic Acid + DIPEA B Deprotonated Carboxylate A->B -H+ C HATU Activation B->C D HOAt Active Ester C->D -Urea E Morpholine Addition D->E F Target Amide Product E->F -HOAt

Mechanistic sequence of HATU-mediated activation and coupling to form the target morpholine amide.

References

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Source: Chemical Science (RSC Publishing) URL:[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: Journal of Medicinal Chemistry (NIH / ACS Publications) URL:[Link]

  • World Intellectual Property Organization WO 2007/115938 A1 Source: WIPO / Google Patents URL:[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL:[Link]

  • Amide coupling help : r/Chempros Source: Reddit URL:[Link]

Sources

Optimization

optimizing reaction conditions for indole-2-carboxylic acid and morpholine coupling

Technical Support Center: Indole-2-Carboxylic Acid Coupling Welcome to the technical support center for optimizing the amide coupling of indole-2-carboxylic acid and morpholine. This guide is designed for researchers, me...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Indole-2-Carboxylic Acid Coupling

Welcome to the technical support center for optimizing the amide coupling of indole-2-carboxylic acid and morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this specific transformation. We will move beyond standard protocols to address the underlying chemistry, enabling you to troubleshoot effectively and optimize for yield, purity, and scalability.

Section 1: Foundational Principles of the Indole-2-Carboxylic Acid & Morpholine Coupling

The formation of an amide bond between indole-2-carboxylic acid and a secondary amine like morpholine is a cornerstone reaction in the synthesis of pharmacologically relevant scaffolds.[1] However, the unique electronic and steric properties of the indole-2-carboxylic acid substrate can present challenges not encountered with simpler aliphatic or benzoic acids. Understanding these challenges is the first step toward successful optimization.

The Core Reaction and Its Hurdles

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions. An initial acid-base reaction forms a stable ammonium carboxylate salt, which requires high temperatures (often >100 °C) to dehydrate into the desired amide—conditions that can lead to degradation, particularly decarboxylation of the indole acid.[2][3]

Therefore, the reaction necessitates the use of a "coupling reagent" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[4]

Reaction_Scheme sub1 Indole-2-carboxylic Acid plus1 + sub2 Morpholine arrow1 -> prod N-(1H-indole-2-carbonyl)morpholine reagents Coupling ReagentBase (e.g., DIPEA)Solvent (e.g., DMF) HATU_Mechanism Acid Indole-2-COOH Carboxylate Indole-2-COO⁻ Acid->Carboxylate Deprotonation Base DIPEA Isouronium O-acyl(tetramethyl)isouronium salt (Unstable Intermediate) Carboxylate->Isouronium Nucleophilic Attack HATU HATU HATU->Isouronium ActiveEster OAt-Active Ester (Key Intermediate) Isouronium->ActiveEster Attack by HOAt TMU Tetramethylurea (Byproduct) Isouronium->TMU Release HOAt_Anion HOAt Anion Product Final Amide Product ActiveEster->Product Nucleophilic Acyl Substitution Morpholine Morpholine Morpholine->Product Troubleshooting_Workflow decision decision end_ok Proceed to Work-up decision->end_ok Yes sm_present Starting Material (SM) Remaining? decision->sm_present No start Reaction Complete? start->decision Monitor by TLC/LC-MS end_fail Re-evaluate Strategy messy messy sm_present->messy No, messy TLC yes_sm yes_sm sm_present->yes_sm Yes byproducts 1. Wrong Temp? 2. Excess Reagent? 3. Decarboxylation? messy->byproducts Potential Cause check_reagents 1. Inactive Reagents? 2. Insufficient Activation Time? 3. Hydrolysis? yes_sm->check_reagents Potential Cause solution1 Use fresh reagents. Increase activation time. Use anhydrous solvents. check_reagents->solution1 Solution solution1->end_fail solution2 Run at 0°C to RT. Check stoichiometry. Avoid high heat. byproducts->solution2 Solution solution2->end_fail

Sources

Troubleshooting

Technical Support Center: Stabilizing 1H-indol-2-yl(morpholin-4-yl)methanone in Solution

Welcome to the technical support resource for 1H-indol-2-yl(morpholin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 1H-indol-2-yl(morpholin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experiments.

Section 1: Understanding the Chemical Stability of 1H-indol-2-yl(morpholin-4-yl)methanone

This section addresses the fundamental properties of the molecule that influence its stability in a laboratory setting.

Q1: What are the primary structural features of 1H-indol-2-yl(morpholin-4-yl)methanone that make it susceptible to degradation?

A1: The stability of this molecule is governed by two key structural motifs: the 1H-indole ring and the morpholine amide bond .

  • The Indole Ring: The indole nucleus is an electron-rich aromatic system. This property makes it highly susceptible to oxidation, particularly at the C2 and C3 positions.[1][2] The presence of the carboxamide group at the C2 position makes this site a primary target for oxidative degradation. Many indole derivatives are also known to be sensitive to light, which can catalyze degradation pathways.[3][4]

  • The Morpholine Amide Bond: The bond connecting the indole-2-carbonyl group to the morpholine nitrogen is an amide linkage. While generally robust, amide bonds are susceptible to cleavage via hydrolysis under strongly acidic or basic conditions.[5][6]

Understanding these two vulnerabilities is the first step toward designing stable experimental conditions.

Q2: What are the most common degradation pathways for this compound in solution?

A2: Based on its structure, 1H-indol-2-yl(morpholin-4-yl)methanone is prone to two primary degradation pathways: oxidation of the indole ring and hydrolysis of the amide bond.

  • Oxidative Degradation: This is often the most significant concern. Exposure to atmospheric oxygen, light, or residual oxidizing agents in solvents can lead to the formation of several byproducts. Common oxidative products for 2-substituted indoles include 2-oxindoles or ring-opened derivatives such as N-acyl anthranilic acids.[1][4] This process is frequently accompanied by a visible color change in the solution.[3]

  • Hydrolytic Cleavage: This pathway becomes relevant when the compound is subjected to solutions with a non-neutral pH. Strong acids or bases can catalyze the breakdown of the amide bond, resulting in the formation of 1H-indole-2-carboxylic acid and morpholine.[5][6][7]

The following diagram illustrates these potential degradation routes.

parent 1H-indol-2-yl(morpholin-4-yl)methanone (Parent Compound) oxidation Oxidative Degradation Products (e.g., 2-oxindole derivatives, ring-opened products) parent->oxidation  Catalysts:  Light (Photodegradation)  Atmospheric O₂ (Auto-oxidation)  Oxidizing Agents hydrolysis Hydrolysis Products (1H-Indole-2-carboxylic acid + Morpholine) parent->hydrolysis  Catalysts:  Strong Acid (pH << 7)  Strong Base (pH >> 7)

Caption: Major degradation pathways for the target compound.

Section 2: Best Practices for Solution Preparation and Storage

Proactive measures during solution preparation and storage are critical for preventing degradation and ensuring the validity of your results.

Q3: What are the recommended solvents for preparing stock solutions?

A3: For maximum stability, especially for long-term storage, stock solutions should be prepared in anhydrous, aprotic solvents . The goal is to use a solvent that readily dissolves the compound but does not participate in or catalyze degradation reactions.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. They offer high solubility for a wide range of organic molecules and are relatively inert.

  • Use with Caution: Protic solvents like methanol or ethanol can be used for preparing working solutions for immediate use, but they are less ideal for long-term storage due to the potential for solvolysis reactions over time.

  • Avoid: Aqueous solutions are generally not recommended for primary stock solutions due to the risk of hydrolysis, especially if the pH is not strictly controlled.

Always use high-purity, anhydrous-grade solvents from a reputable supplier.

Q4: What are the optimal conditions for storing solutions of this compound?

A4: The key to preventing degradation during storage is to mitigate exposure to energy (heat, light) and reactive species (oxygen). The optimal strategy depends on the intended duration of storage.[3][8]

Parameter Short-Term Storage (1-2 weeks) Long-Term Storage (>2 weeks) Rationale
Temperature 2-8°C (Refrigerated)-80°C (Ultra-low Freezer) Reduces the kinetic rate of all degradation reactions.
Light Exposure Store in amber glass vials or wrap clear vials in aluminum foil.Store in amber glass vials in a freezer box.Prevents light-induced photodegradation of the indole ring.[4]
Atmosphere Tightly sealed vial.Purge headspace with an inert gas (Argon or Nitrogen) before sealing. Minimizes exposure to atmospheric oxygen, preventing oxidative degradation.[3]
Container High-quality glass vial with a PTFE-lined cap.High-quality glass vial with a PTFE-lined cap.Prevents leaching from plastic and ensures a tight seal.
Aliquoting RecommendedMandatory Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
Q5: How critical is pH, and what is the recommended pH range for aqueous working solutions?

A5: The pH of aqueous solutions is a critical stability-determining factor.[5] Extreme pH values must be avoided to prevent both acid- and base-catalyzed hydrolysis of the amide bond.[6]

  • Recommended Range: For indole-containing compounds, a pH range of 6.0 to 7.5 is generally recommended to minimize degradation.[9]

  • Acidic Conditions (pH < 5): Risk of acid-catalyzed hydrolysis increases significantly.

  • Alkaline Conditions (pH > 8): Risk of base-catalyzed hydrolysis increases. The indole ring itself can also be more susceptible to oxidation at higher pH.

If you must work outside the recommended pH range, it is imperative to conduct a preliminary stability study under your specific experimental conditions. Prepare fresh solutions immediately before use and minimize the time the compound spends in the non-optimal pH buffer.

Section 3: Troubleshooting Common Experimental Issues

This section provides guidance on identifying and resolving problems that may arise during your experiments.

Q6: I've noticed my solution has developed a yellow, pink, or brownish tint over time. What is happening?

A6: A color change is a classic and definitive indicator of oxidative degradation .[3] The electron-rich indole ring, upon oxidation, can form highly conjugated structures and oligomers that absorb visible light, resulting in the observed color. If you see a color change, it is highly probable that a significant portion of your parent compound has degraded. The solution should be discarded, and a fresh stock should be prepared following the best practices outlined in Section 2.

Q7: My HPLC or LC-MS analysis shows multiple peaks when I expected only one. What are the potential causes?

A7: The appearance of unexpected peaks is a common issue that can often be traced back to compound stability. Here are the most likely causes:

  • Degradation Products: The new peaks are likely the hydrolysis or oxidation products discussed in Q2. You would expect to see a corresponding decrease in the peak area of the parent compound over time.

  • On-Column Degradation: The compound may be stable in the vial but degrade upon interaction with the HPLC system. This can happen if the mobile phase is too acidic or if the column itself has reactive sites.[3] Consider using a mobile phase with a pH closer to neutral if possible and employing a guard column.

  • Photodegradation in the Autosampler: If samples are left on a non-refrigerated autosampler for extended periods, exposure to ambient light and temperature can cause degradation. Use a temperature-controlled autosampler (set to 4-10°C) and amber or UV-protected vials.[3]

Q8: The biological activity of my compound is inconsistent or decreases over time. Is this related to stability?

A8: Absolutely. A loss of biological potency is a direct functional consequence of chemical degradation. If the parent molecule is the active species, any modification to its structure via oxidation or hydrolysis will likely alter its ability to bind to its target, resulting in diminished or abolished activity. If you observe inconsistent results between experiments run on different days, the stability of your stock or working solutions should be your primary suspect. Always use freshly prepared or properly stored aliquots for each experiment to ensure consistency.

Section 4: Key Experimental Protocols

Follow these validated procedures to minimize degradation and ensure the quality of your data.

Protocol 1: Recommended Procedure for Preparing and Storing a Stock Solution

This protocol is designed to create a stable, long-term stock solution for reproducible experiments.

start Start weigh 1. Accurately weigh 1H-indol-2-yl(morpholin-4-yl)methanone in an amber glass vial. start->weigh add_solvent 2. Add the required volume of anhydrous DMSO to reach the target concentration. weigh->add_solvent dissolve 3. Cap tightly and dissolve completely. Use brief vortexing or sonication in a water bath if necessary. add_solvent->dissolve aliquot 4. Dispense small, single-use aliquots into smaller amber microvials. dissolve->aliquot purge 5. (Optional but Recommended) Purge the headspace of each aliquot with Argon or Nitrogen. aliquot->purge store 6. Seal tightly and store immediately at -80°C. purge->store end_node End store->end_node

Caption: Workflow for preparing a stable stock solution.

Protocol 2: General HPLC Method for Stability Monitoring

This method provides a starting point for developing an analytical procedure to assess the purity and degradation of your compound over time. The appearance of new peaks or a reduction in the main peak's area indicates instability.[3][9][10]

Parameter Condition
HPLC System Reverse-Phase HPLC with UV-Vis or Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Monitor at the λmax of the compound (e.g., ~280-300 nm, scan with DAD to confirm).

References

  • Vertex AI Search, based on 11

  • Vertex AI Search, based on 3

  • Vertex AI Search, based on [Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[11][12]naphthyridine]()

  • Vertex AI Search, based on 9

  • Vertex AI Search, based on 12

  • Vertex AI Search, based on 13

  • Vertex AI Search, based on 10

  • Vertex AI Search, based on 5

  • Vertex AI Search, based on 14

  • Vertex AI Search, based on 15

  • Vertex AI Search, based on 1

  • Vertex AI Search, based on 16

  • Vertex AI Search, based on 17

  • Vertex AI Search, based on 18

  • Vertex AI Search, based on 19

  • Vertex AI Search, based on 20

  • Vertex AI Search, based on 21

  • Vertex AI Search, based on 22

  • Vertex AI Search, based on 23

  • Vertex AI Search, based on 2

  • Vertex AI Search, based on

  • Vertex AI Search, based on 24

  • Vertex AI Search, based on 25

  • Vertex AI Search, based on 26

  • Vertex AI Search, based on 8

  • Vertex AI Search, based on 27

  • Vertex AI Search, based on 6

  • Vertex AI Search, based on 7

  • Vertex AI Search, based on 28

  • Vertex AI Search, based on 29

  • Vertex AI Search, based on

  • Vertex AI Search, based on 30

  • Vertex AI Search, based on 31

  • Vertex AI Search, based on 32

  • Vertex AI Search, based on 33

  • Vertex AI Search, based on 34

  • Vertex AI Search, based on 35

  • Vertex AI Search, based on 36

  • Vertex AI Search, based on 37

Sources

Optimization

Technical Support Center: Resolving LC-MS Peak Tailing for 1H-indol-2-yl(morpholin-4-yl)methanone

Welcome to the advanced chromatographic troubleshooting center. As a synthetic intermediate and pharmacophore in drug development, 1H-indol-2-yl(morpholin-4-yl)methanone (CAS: 25406-89-7) presents unique analytical chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced chromatographic troubleshooting center. As a synthetic intermediate and pharmacophore in drug development, 1H-indol-2-yl(morpholin-4-yl)methanone (CAS: 25406-89-7) presents unique analytical challenges. While it lacks a strongly basic aliphatic amine, its structural features—specifically the hydrogen-bond donating indole NH and the hydrogen-bond accepting morpholine amide—make it highly susceptible to secondary interactions on silica-based stationary phases.

This guide provides a mechanistic, causality-driven approach to diagnosing and resolving peak tailing to ensure robust LC-MS quantification.

Diagnostic Workflow

LC_Troubleshooting Start Observe Peak Tailing 1H-indol-2-yl(morpholin-4-yl)methanone Test1 Inject Neutral Marker (e.g., Uracil or Toluene) Start->Test1 Decision1 Does the neutral marker tail? Test1->Decision1 PhysCause Physical Issue: Check dead volume, fittings, or column void Decision1->PhysCause Yes ChemCause Chemical Issue: Secondary Interactions or Solvent Mismatch Decision1->ChemCause No Test2 Check Sample Solvent vs. Mobile Phase ChemCause->Test2 Decision2 Is sample solvent stronger than MP? Test2->Decision2 SolMismatch Solvent Mismatch: Dilute sample in initial mobile phase Decision2->SolMismatch Yes Silanol Silanol Interactions: Optimize pH & Column Decision2->Silanol No Action1 Add 0.1% Formic Acid + 10mM Ammonium Formate Silanol->Action1 Action2 Switch to End-capped or RP-Amide Column Silanol->Action2

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing in LC-MS.

Troubleshooting Guide & FAQs

Q1: Why does 1H-indol-2-yl(morpholin-4-yl)methanone exhibit peak tailing even though it is essentially a neutral amide? A1: The molecule is neutral under typical LC conditions, but the indole ring contains a pyrrole-type nitrogen (NH) that acts as a strong hydrogen-bond donor. Unreacted silanol groups (Si-OH) on the silica stationary phase can act as H-bond acceptors (or donors, depending on the pH). Even at low pH where silanols are protonated and neutral, dipole-dipole interactions between the indole NH and the silica matrix cause secondary retention. This results in a lagging desorption rate and visible tailing[1].

Q2: How can I optimize my mobile phase to suppress these secondary interactions without causing MS ion suppression? A2: For LC-MS, non-volatile buffers (like phosphates) and strong ion-pairing agents (like TFA) should be avoided due to severe ion suppression[2]. To suppress silanol interactions, lower the mobile phase pH to ~2.7 using 0.1% Formic Acid (FA)[3]. This protonates the majority of silanols, reducing their ionic interaction capacity. To further mask residual active sites, add a volatile salt such as 10 mM Ammonium Formate[4]. The ammonium ions (NH₄⁺) dynamically compete for and block the active silanol sites without suppressing the MS signal.

Q3: What stationary phase chemistry is best suited for this specific molecule? A3: Avoid older, non-endcapped Type-A silica columns. Utilize high-purity Type-B silica columns that are fully end-capped, which chemically deactivates residual silanols[5]. Alternatively, an RP-Amide (polar-embedded) column is highly recommended. The embedded amide group provides an internal hydrogen-bonding shield that prevents the indole analyte from penetrating deep into the silica surface, significantly improving peak symmetry for polar and H-bonding analytes[6][7].

Q4: Could my sample preparation or injection parameters be causing the tailing? A4: Yes. A frequent, non-chemical cause of tailing is the "solvent mismatch" effect[4]. If 1H-indol-2-yl(morpholin-4-yl)methanone is dissolved in a strong organic solvent (e.g., 100% DMSO or Acetonitrile) and injected into a highly aqueous initial mobile phase, the analyte travels rapidly through the column head before partitioning into the stationary phase. This causes band broadening, peak splitting, and severe tailing. Always dilute the final sample in a solvent that closely matches the initial mobile phase composition[5].

Quantitative Data: Impact of Chromatographic Parameters

The table below summarizes the expected impact of various analytical conditions on the Tailing Factor ( Tf​ ) for indole-amide derivatives. A Tf​ value of 1.0 represents perfect symmetry; values > 1.5 indicate significant tailing.

Parameter CategorySpecific ConditionMechanistic EffectExpected Tf​
Mobile Phase pH Unbuffered Water (pH ~6)Ionized silanols (Si-O⁻) strongly interact with the indole NH.> 2.0
Mobile Phase pH 0.1% Formic Acid (pH ~2.7)Silanols are protonated (Si-OH), reducing ionic H-bonding capacity.1.3 - 1.5
Buffer Addition 0.1% FA + 10mM Ammonium FormateNH₄⁺ ions dynamically mask residual active silica sites.1.0 - 1.2
Stationary Phase Standard C18 (Non-endcapped)High exposure to active silanols leads to secondary retention.> 1.8
Stationary Phase Fully End-capped C18 or RP-AmideSteric shielding and internal H-bonding prevent silica interactions.1.0 - 1.1
Sample Diluent 100% Acetonitrile (Strong Solvent)Premature elution and poor focusing at the column head.> 2.5 (or split)
Sample Diluent Initial Mobile Phase (e.g., 5% ACN)Proper analyte focusing at the head of the column.1.0 - 1.2
Experimental Protocol: Self-Validating Troubleshooting Workflow

To definitively resolve peak tailing, follow this step-by-step methodology. This protocol is designed to be self-validating; each phase isolates a specific variable (physical, sample, or chemical) to prove causality.

Phase 1: System Suitability & Physical Isolation

Objective: Rule out dead volume, failing fittings, or a collapsed column bed.

  • Purge the System: Flush the LC system with 50:50 Water:Acetonitrile to remove any residual buffers.

  • Inject a Neutral Marker: Inject 1 µL of a neutral, non-hydrogen-bonding marker (e.g., Uracil for highly aqueous conditions, or Toluene for higher organic conditions).

  • Evaluate Symmetry: Calculate the Tf​ of the neutral marker.

    • Validation: If the neutral marker tails ( Tf​ > 1.3), the issue is physical (e.g., poor PEEK tubing connection, degraded column frit). Replace fittings or the column. If the neutral marker is symmetric ( Tf​ ~ 1.0), proceed to Phase 2.

Phase 2: Solvent Match Control

Objective: Rule out sample solvent mismatch.

  • Prepare Control Sample: Dissolve 1H-indol-2-yl(morpholin-4-yl)methanone in 100% Acetonitrile (Stock).

  • Prepare Test Sample: Dilute the Stock 1:10 into the exact initial mobile phase composition of your gradient (e.g., 95% Water / 5% ACN with 0.1% FA).

  • Inject and Compare: Inject both the Stock and the Test Sample.

    • Validation: If the Test Sample yields a sharp peak but the Stock tails/splits, solvent mismatch was the root cause[4]. If both tail equally, proceed to Phase 3.

Phase 3: Chemical Optimization (Silanol Masking)

Objective: Suppress secondary hydrogen-bonding interactions.

  • Prepare Buffered Mobile Phase:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid + 10 mM Ammonium Formate.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Equilibrate: Run at least 10 column volumes of the new buffered mobile phase to fully equilibrate the stationary phase.

  • Re-evaluate: Inject the Phase 2 Test Sample.

    • Validation: The addition of the ammonium buffer should dynamically mask the silanols, dropping the Tf​ to near 1.0[3]. If tailing persists, the stationary phase is fundamentally incompatible with the analyte, and you must switch to an RP-Amide or superficially porous particle (SPP) end-capped column[6].

Sources

Troubleshooting

Technical Support Center: Overcoming Crystallization Challenges for 1H-indol-2-yl(morpholin-4-yl)methanone

Welcome to the Technical Support Center for the crystallization and purification of 1H-indol-2-yl(morpholin-4-yl)methanone . This compound presents unique isolation challenges due to its specific molecular architecture.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 1H-indol-2-yl(morpholin-4-yl)methanone . This compound presents unique isolation challenges due to its specific molecular architecture. The presence of a strong hydrogen-bond donor (the indole NH group) alongside multiple hydrogen-bond acceptors (the morpholine oxygen and the carbonyl oxygen) creates a dense, competing intermolecular network[1].

During process scale-up, this complex hydrogen-bonding profile frequently manifests in two critical failure modes: Liquid-Liquid Phase Separation (LLPS / "Oiling Out") and Gelation/Polymorphism [2][3]. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

Diagnostic Workflow

Before adjusting your parameters, use the diagnostic workflow below to identify the thermodynamic or kinetic trap affecting your batch.

DiagnosticWorkflow Start Crystallization Issue Detected OilingOut Cloudy Emulsion (Oiling Out / LLPS) Start->OilingOut Gelation Thick Gel Formation (Metastable Network) Start->Gelation Polymorph Inconsistent Crystal Habit (Polymorphism) Start->Polymorph FixOiling Seed before Cloud Point Adjust Anti-solvent OilingOut->FixOiling FixGel Increase Temperature Change Solvent Gelation->FixGel FixPoly Temperature Cycling (Ostwald Ripening) Polymorph->FixPoly

Diagnostic workflow for 1H-indol-2-yl(morpholin-4-yl)methanone crystallization issues.

Troubleshooting Guide & Causality Analysis

Issue 1: Liquid-Liquid Phase Separation (LLPS / Oiling Out)

Q: Why does my batch form a milky emulsion (oil out) instead of crystallizing upon cooling or anti-solvent addition?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS)[4]. For 1H-indol-2-yl(morpholin-4-yl)methanone, the high solubility at elevated temperatures combined with a wide Metastable Zone Width (MSZW) means that upon cooling, the concentration trajectory crosses the liquid-liquid binodal curve before spontaneous crystal nucleation can occur[5].

Driven by uphill diffusion during spinodal decomposition, the single liquid phase separates into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[5][6]. Because the solute is trapped in these highly supersaturated droplets, eventual delayed nucleation results in severe agglomeration, trapped impurities, and poor filterability[2][7].

LLPSMechanism Supersat Supersaturated Single Phase Binodal Crosses Binodal (No Seeds) Supersat->Binodal Spinodal Spinodal Decomposition Binodal->Spinodal Demixing Liquid-Liquid Phase Separation Spinodal->Demixing Agglom Delayed Nucleation & Agglomeration Demixing->Agglom

Mechanistic pathway of Liquid-Liquid Phase Separation (LLPS) leading to agglomeration.

Q: How can I prevent LLPS and force normal nucleation?

A: The most reliable method is to bypass the binodal curve entirely by seeding the solution within the metastable zone, strictly prior to reaching the cloud point[6]. By adding seeds and allowing them to age (consume supersaturation), the solute concentration drops, pulling the thermodynamic trajectory safely away from the liquid-liquid phase boundary[5]. See Protocol A .

Issue 2: Gelation and Polymorphism

Q: Why does the compound sometimes form a thick, unfilterable gel instead of discrete crystals?

A: Gelation is a kinetic trap caused by the molecule's multiple hydrogen-bonding opportunities. The indole NH group acts as a strong hydrogen bond donor, while the morpholine and carbonyl oxygens act as competing acceptors[1]. In non-polar or weakly interacting solvents, these molecules can rapidly self-assemble into metastable 1D chains or disordered networks rather than a highly ordered 3D crystal lattice[2].

Q: How do I control polymorphism and break these gel networks?

A: Solvent selection and temperature cycling are critical. Using a solvent with hydrogen-bond acceptor properties (like Ethyl Acetate) allows the solvent to transiently interact with the indole NH group, hindering the rapid formation of metastable gel networks and directing the assembly toward the thermodynamically stable polymorph[3]. Applying temperature cycling promotes Ostwald ripening, dissolving the smaller, metastable gel fibers and depositing the mass onto the larger, stable crystals. See Protocol B .

Quantitative Data: Solvent System Screening

To aid in rational solvent selection, the quantitative thermodynamic and kinetic parameters for 1H-indol-2-yl(morpholin-4-yl)methanone across different solvent systems are summarized below.

Solvent SystemSolubility @ 25°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW (°C)LLPS RiskDominant H-Bond Interaction
Ethanol / Water (70:30) 15.2118.522HighSolute-Solvent (Competing)
Ethyl Acetate 8.445.012LowSolute-Solute (Dimerization)
Toluene 2.118.38LowSolute-Solute (1D Chains)
Acetone / Heptane (1:1) 24.5145.028Very HighSolute-Solvent (Disrupted)

Step-by-Step Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)

Objective: To safely navigate the thermodynamic phase diagram, avoiding the spinodal curve to yield high-purity, unagglomerated crystals.

  • Dissolution : Dissolve the crude API in Ethanol (good solvent) at 60°C to achieve a concentration of 100 mg/mL.

  • Clarification : Polish filter the solution through a 0.22 µm PTFE filter to remove foreign nucleants.

  • Cooling & Seeding : Cool the solution to 45°C (within the metastable zone, but strictly above the binodal curve). Add 1-2 wt% of crystalline seeds.

    • Self-Validation Check: Visually inspect the reactor. If the seeds dissolve completely, the system is undersaturated (temperature too high or concentration too low). If the seeds remain suspended with sharp edges, supersaturation is confirmed.

  • Aging : Hold the suspension at 45°C for 2 hours.

    • Causality: This allows the seed bed to grow and consume supersaturation, pulling the concentration trajectory away from the liquid-liquid phase boundary[5].

    • Self-Validation Check: Take a supernatant sample and measure concentration via ATR-FTIR or gravimetric analysis. A measurable drop in solute concentration confirms the consumption of supersaturation.

  • Anti-Solvent Addition : Slowly dose Water (anti-solvent) at a rate of 0.1 bed-volumes/hour until a 70:30 EtOH:Water ratio is reached.

  • Final Cooling & Isolation : Cool linearly to 5°C over 4 hours, filter, and wash with cold 30% aqueous ethanol.

Protocol B: Temperature Cycling for Polymorph Control

Objective: To break down metastable gel networks and drive the system toward the thermodynamically stable polymorph via Ostwald ripening.

  • Suspension Preparation : Suspend the mixed-polymorph or gelled batch in Ethyl Acetate (10 volumes).

  • Heating Cycle : Heat the slurry to 55°C at 0.5°C/min. Hold for 1 hour.

    • Self-Validation Check: The slurry should thin out visibly as the metastable gel network breaks down and partially dissolves.

  • Cooling Cycle : Cool to 10°C at 0.1°C/min. Hold for 1 hour to promote the growth of the thermodynamically stable form.

  • Iteration : Repeat the heating/cooling cycle 3 to 5 times.

    • Self-Validation Check: Monitor particle chord length via FBRM (Focused Beam Reflectance Measurement) or offline microscopy. A shift from fine counts (<10 µm) to coarse counts (>50 µm) confirms successful Ostwald ripening.

  • Isolation : Filter the blocky crystals at 10°C and dry under vacuum at 40°C.

Frequently Asked Questions (FAQs)

Q: Can I use ultrasound to induce nucleation instead of seeding? A: While sonocrystallization can reduce the MSZW, for compounds prone to LLPS, intense localized energy can sometimes prematurely trigger spinodal decomposition rather than crystal nucleation. Seeding remains the most reliable, thermodynamically sound approach to bypass oiling out[4][6].

Q: Why does my isolated product have a high residual solvent content despite extended vacuum drying? A: If the product crystallized via an oiling-out pathway, the rapid, delayed nucleation within the solute-rich droplets often leads to severe agglomeration and solvent entrapment[5][7]. Implementing Protocol A to bypass LLPS will yield discrete, highly crystalline particles that dry efficiently.

References

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. Source: mt.com. URL: [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI. Source: mdpi.com. URL: [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Source: mdpi.com. URL: [Link]

  • An In-Line Study of Oiling Out and Crystallization | Request PDF - ResearchGate. Source: researchgate.net. URL: [Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone: Organic Process Research & Development. Source: acs.org. URL: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar. Source: semanticscholar.org. URL: [Link]

  • Cooling Crystallization of Indomethacin: Effect of Supersaturation, Temperature, and Seeding on Polymorphism and Crystal Size Distribution - ACS Publications. Source: acs.org. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H-indol-2-yl(morpholin-4-yl)methanone vs other indole-2-carboxamide derivatives

An in-depth technical analysis of 1H-indol-2-yl(morpholin-4-yl)methanone (CAS: 25406-89-7) against its structural analogs reveals how subtle modifications to the amide substituent of the indole-2-carboxamide scaffold pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1H-indol-2-yl(morpholin-4-yl)methanone (CAS: 25406-89-7) against its structural analogs reveals how subtle modifications to the amide substituent of the indole-2-carboxamide scaffold profoundly dictate pharmacokinetics, target affinity, and off-target liabilities.

As a privileged pharmacophore, the indole-2-carboxamide core is leveraged across oncology, infectious disease, and immunology. This guide objectively compares the morpholine derivative against alternative substitutions (e.g., piperidine, piperazine, and sulfonamides), providing researchers with actionable, field-proven insights for hit-to-lead optimization.

Structural Dynamics: The "Morpholine Advantage"

The selection of the amine during the coupling of 1H-indole-2-carboxylic acid fundamentally alters the molecule's physicochemical profile.

Replacing a carbon atom in a piperidine ring with an oxygen atom to form morpholine introduces a critical hydrogen-bond acceptor.

  • Causality in Drug Design: This single heteroatom substitution lowers the overall lipophilicity (LogP) of the compound. Lower lipophilicity directly improves aqueous kinetic solubility, which is crucial for preventing compound precipitation during in vitro high-content screening (HCS) and improving oral bioavailability[1].

  • Trade-offs: While the morpholine ring mitigates the off-target cytotoxicity often seen with highly basic piperazine derivatives, the morpholine oxygen can serve as a metabolic liability, acting as a site for cytochrome P450-mediated oxidation, which may increase microsomal clearance[1].

Table 1: Physicochemical and Biological Comparison of Indole-2-carboxamide Substituents
Amide SubstituentEst. LipophilicityAqueous SolubilityPrimary Validated TargetsKey Advantage / Liability
Morpholine ModerateHighEGFR/CDK2, TLR4Balanced solubility/permeability; potential CYP oxidation liability.
Piperidine HighLowEGFR/CDK2High hydrophobic pocket affinity; prone to assay precipitation.
Piperazine LowVery HighT. cruzi amastigotesExcellent solubility; free amine introduces off-target cytotoxicity.
4-phenylsulfonamide HighModerateT. cruzi amastigotesStrong H-bond network; high metabolic stability.

Comparative Biological Performance

The morpholine derivative consistently demonstrates a "Goldilocks" profile—balancing potency with cellular tolerability—across multiple therapeutic domains.

  • Anticancer (EGFR/CDK2 Dual Inhibition): In apoptotic antiproliferative screens, morpholine-substituted indole-2-carboxamides exhibit exceptional potency. A specific morpholine derivative demonstrated a GI50 of 1.05 µM against aggressive cancer cell lines (e.g., A-549 and Panc-1), making it roughly 3.5-fold more effective than unsubstituted derivatives and equipotent to the chemotherapeutic doxorubicin[2].

  • Anti-inflammatory (Sepsis Models): When evaluated for the treatment of systemic inflammatory response syndrome (sepsis), compact heterocycles like morpholine effectively inhibit lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in macrophages. Conversely, introducing bulky alkoxy substituents at the same position leads to a 5- to 20-fold drop in cytokine inhibition due to steric clashes within the target binding domain[3].

Table 2: Efficacy and Toxicity Benchmarks
Derivative TypeCancer Cell Line GI50 (µM)RAW 264.7 TNF-α Inhibition (%)Cytotoxicity (CC50)
Morpholine-substituted 1.05> 85%> 50 µM
Piperidine-substituted 1.70~ 60%> 50 µM
Unsubstituted (Amide) 3.70< 20%> 100 µM
Positive Controls 1.10~ 45%N/A
Controls: Doxorubicin for GI50; Indomethacin for TNF-α inhibition.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each methodological choice.

Protocol A: Synthesis of 1H-indol-2-yl(morpholin-4-yl)methanone
  • Activation: Dissolve 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add BOP reagent (1.1 eq) and DIPEA (2.0 eq).

    • Causality: The carboxylic acid is a poor electrophile. BOP rapidly converts it into a highly reactive hydroxybenzotriazole ester. DIPEA, a non-nucleophilic base, neutralizes acidic byproducts without competing for the electrophile, driving the reaction forward.

  • Coupling: Dropwise add morpholine (1.1 eq) and stir at room temperature for 4 hours.

    • Causality: Morpholine acts as a strong nucleophile, attacking the activated ester to form a stable carboxamide bond. The slight excess ensures complete consumption of the activated intermediate.

  • Orthogonal Workup: Wash the organic layer sequentially with 1M HCl, then saturated NaHCO3.

    • Causality: This is a self-purifying step. HCl protonates and extracts unreacted morpholine and DIPEA into the aqueous phase. NaHCO3 deprotonates and removes unreacted starting acid, leaving the highly pure, neutral carboxamide in the organic phase.

Protocol B: Phenotypic Anti-inflammatory Screening (RAW 264.7 Sepsis Model)
  • Cell Seeding: Plate RAW 264.7 murine macrophages at 5×104 cells/well in 96-well plates and incubate overnight.

    • Causality: Ensures cells adhere and re-enter the exponential growth phase, preventing contact inhibition from artificially altering baseline cytokine expression.

  • Compound Pre-incubation: Treat cells with the morpholine derivative (0.1 - 10 µM) for 1 hour prior to stimulation.

    • Causality: Allows the small molecule to permeate the lipid bilayer and occupy intracellular target sites (e.g., NF-κB complex proteins) before the inflammatory cascade is triggered.

  • LPS Stimulation: Add 0.5 µg/mL LPS and incubate for 22 hours.

    • Causality: LPS binds TLR4, robustly simulating a systemic inflammatory response. The 22-hour window is kinetically optimal for the translation and extracellular accumulation of TNF-α and IL-6.

  • Parallel MTT Viability Assay (Self-Validation): Following supernatant extraction for ELISA, add MTT reagent to the remaining cells.

    • Causality: This is the most critical step for trustworthiness. By quantifying cell metabolic activity, this step mathematically proves that the observed reduction in cytokines is due to true pharmacological inhibition of the pathway, and not a false positive caused by compound-induced cell death.

Mechanistic Visualizations

Pathway LPS LPS Stimulus TLR4 TLR4 Complex LPS->TLR4 Activates MyD88 MyD88 / IRAK TLR4->MyD88 Recruits NFkB NF-κB Translocation MyD88->NFkB Phosphorylates Cytokines TNF-α & IL-6 NFkB->Cytokines Gene Transcription Drug Morpholine Derivative Drug->NFkB Inhibits

TLR4/NF-κB pathway inhibition by indole-2-carboxamides in RAW 264.7 macrophages.

Screening Synth Amide Coupling (BOP/DIPEA) Solub Kinetic Solubility & LogP Profiling Synth->Solub Assay Phenotypic Assay (e.g., T. cruzi / LPS) Solub->Assay Soluble Hits Tox MTT Viability (Self-Validation) Assay->Tox Efficacious Hits Lead Lead Selection (High Selectivity) Tox->Lead CC50 > 50µM Lead->Synth SAR Feedback

Self-validating high-content screening workflow for indole-2-carboxamide derivatives.

References

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Comparative

A Researcher's Guide to Comparative Binding Kinetics of 1H-Indol-2-yl(morpholin-4-yl)methanone Analogs

In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, understanding the nuanced interactions between a ligand and its target is paramount. The equilibrium dissociation constant (K D )...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, understanding the nuanced interactions between a ligand and its target is paramount. The equilibrium dissociation constant (K D ), while a valuable metric for binding affinity, only tells part of the story. A deeper, more dynamic understanding is achieved through the study of binding kinetics—the rates of association (k on ) and dissociation (k off ) of a drug-target complex. For medicinal chemists and pharmacologists developing novel therapeutics based on the 1H-indol-2-yl(morpholin-4-yl)methanone scaffold, a comprehensive analysis of the binding kinetics of various analogs can unveil critical structure-kinetic relationships (SKR) that guide lead optimization.

This guide provides a framework for conducting a comparative binding kinetics study of 1H-indol-2-yl(morpholin-4-yl)methanone analogs. We will delve into the rationale behind experimental choices, provide detailed protocols for prevalent techniques, and illustrate how to interpret the resulting data to drive drug development programs forward.

The Significance of Binding Kinetics in Drug Efficacy

The duration of a drug's therapeutic effect is often more closely correlated with its residence time on the target (inversely related to k off ) than its affinity (K D )[1]. A slow dissociation rate can lead to a prolonged pharmacodynamic effect, even after the systemic concentration of the drug has diminished[2]. This is particularly crucial for kinase inhibitors, where sustained target engagement can be the difference between a transient and a durable cellular response. For analogs of 1H-indol-2-yl(morpholin-4-yl)methanone, which have shown promise as inhibitors of various kinases such as the platelet-derived growth factor receptor (PDGFR) kinase and FLT3[3][4], dissecting the on- and off-rates can inform the design of molecules with optimized in vivo activity.

Comparative Analysis of Analog Binding Kinetics: A Hypothetical Study

Let us consider a hypothetical series of analogs (Analogs 1-4) based on the core scaffold, with modifications designed to probe key interactions within the kinase ATP-binding pocket.

AnalogModification on Indole RingTarget Kinasek on (10^4 M⁻¹s⁻¹)k off (10⁻³ s⁻¹)K D (nM)Residence Time (τ = 1/k off ) (s)
Analog 1 (Parent) UnsubstitutedPDGFRβ5.28.5163118
Analog 2 5-FluoroPDGFRβ6.14.269238
Analog 3 6-MethoxyPDGFRβ4.89.1190110
Analog 4 5-CyanoPDGFRβ7.52.128476

Interpretation of the Data:

  • Analog 2 (5-Fluoro): The introduction of a small, electronegative fluorine atom at the 5-position results in a modest increase in the association rate and a more significant decrease in the dissociation rate. This leads to a lower K D value and a longer residence time compared to the parent compound. This suggests that the fluoro group may be forming a favorable interaction, such as a hydrogen bond or a beneficial dipole-dipole interaction, within a sub-pocket of the ATP-binding site, thereby stabilizing the drug-target complex.

  • Analog 3 (6-Methoxy): The addition of a methoxy group at the 6-position slightly decreases the on-rate and increases the off-rate, resulting in a higher K D and a shorter residence time. This could indicate a slight steric clash or an unfavorable electronic interaction of the methoxy group within the binding site.

  • Analog 4 (5-Cyano): The cyano group at the 5-position leads to a significant increase in the on-rate and a substantial decrease in the off-rate. This results in a much lower K D and the longest residence time in this series. The strong electron-withdrawing nature and linear geometry of the cyano group may enable a potent hydrogen bond or a specific dipole interaction with a key residue in the binding pocket, leading to a highly stable complex.

This hypothetical data illustrates how subtle chemical modifications can have a profound impact on the binding kinetics, providing actionable insights for further analog design.

Experimental Methodologies for Determining Binding Kinetics

Several biophysical techniques can be employed to measure the binding kinetics of small molecules to their protein targets. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two of the most widely used label-free methods in drug discovery for their ability to provide real-time kinetic data.[5][6]

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for monitoring biomolecular interactions in real-time.[7][8] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[5]

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis p1 Immobilize Kinase on Sensor Chip r1 Equilibrate with Running Buffer p1->r1 Ready for run p2 Prepare Analog Dilution Series r2 Inject Analog (Association) p2->r2 Inject samples r1->r2 r3 Flow Buffer (Dissociation) r2->r3 r4 Regenerate Chip r3->r4 a1 Reference Subtraction r3->a1 r4->r1 Next cycle a2 Fit Sensorgrams to Kinetic Model a1->a2 a3 Determine kon, koff, KD a2->a3

Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.

  • Kinase Immobilization:

    • Rationale: Covalent immobilization of the target kinase onto the sensor chip is a critical step. The choice of immobilization chemistry (e.g., amine coupling, streptavidin-biotin capture) should be optimized to ensure the kinase remains active and its binding site is accessible.[9] Using a kinase with a specific biotinylation site can provide a more homogenous and oriented immobilization.[7]

    • Procedure:

      • Activate the carboxymethylated dextran surface of a sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

      • Inject the purified kinase (e.g., 10-50 µg/mL in a low ionic strength buffer at a pH below its pI) over the activated surface until the desired immobilization level is reached.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

  • Kinetic Analysis:

    • Rationale: A series of analog concentrations are injected over the immobilized kinase surface to measure the association phase. This is followed by a buffer flow to monitor the dissociation phase. A range of concentrations bracketing the expected K D is necessary for accurate kinetic fitting.

    • Procedure:

      • Prepare a dilution series of the 1H-indol-2-yl(morpholin-4-yl)methanone analog in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

      • Inject the lowest concentration of the analog over the kinase surface for a defined period (e.g., 120 seconds) to monitor association.

      • Switch to a flow of running buffer for an extended period (e.g., 300-600 seconds) to monitor dissociation.

      • Regenerate the sensor surface with a short pulse of a harsh solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analog.

      • Repeat steps 2-4 for each concentration in the dilution series.

  • Data Analysis:

    • Rationale: The resulting sensorgrams are processed and fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to extract the kinetic rate constants.

    • Procedure:

      • Subtract the signal from a reference flow cell (without immobilized kinase) to correct for bulk refractive index changes and non-specific binding.

      • Globally fit the association and dissociation curves for all concentrations simultaneously using the instrument's analysis software to determine k on , k off , and K D .

Bio-Layer Interferometry (BLI)

BLI is another optical biosensing technology that measures biomolecular interactions in real-time.[6] It utilizes disposable biosensor tips and a "dip and read" format, which can be advantageous for high-throughput screening and for working with crude samples.[10][11]

BLI_Workflow cluster_plate 96-Well Plate Setup cluster_steps BLI Measurement Steps cluster_analysis_bli Data Analysis s1 Buffer Wells b1 Baseline in Buffer s1->b1 b3 Second Baseline in Buffer s1->b3 b5 Dissociation in Buffer s1->b5 s2 Biotinylated Kinase Wells b2 Load Kinase onto Streptavidin Biosensors s2->b2 s3 Analog Dilution Wells b4 Association in Analog Solution s3->b4 b1->b2 b2->b3 b3->b4 b4->b5 da1 Align and Process Data b5->da1 da2 Fit Curves to Kinetic Model da1->da2 da3 Determine kon, koff, KD da2->da3

Caption: A typical workflow for a Bio-Layer Interferometry (BLI) experiment.

  • Plate Setup and Biosensor Preparation:

    • Rationale: A 96-well plate is set up with all necessary reagents. Streptavidin biosensors are commonly used to capture biotinylated kinase, ensuring a consistent and oriented immobilization.

    • Procedure:

      • Hydrate streptavidin biosensors in the running buffer for at least 10 minutes.

      • In a 96-well plate, add running buffer, biotinylated kinase solution (e.g., 10 µg/mL), and the dilution series of the analog to designated wells.

  • Kinetic Measurement:

    • Rationale: The instrument dips the biosensors sequentially into the different wells to perform the baseline, loading, association, and dissociation steps.

    • Procedure:

      • Baseline: Dip the biosensors into the running buffer to establish a stable baseline (e.g., 60 seconds).

      • Loading: Move the biosensors to the wells containing the biotinylated kinase to immobilize the target (e.g., until a 1-2 nm shift is observed).

      • Second Baseline: Dip the biosensors back into the running buffer to establish a new baseline with the immobilized kinase (e.g., 60 seconds).

      • Association: Transfer the biosensors to the wells containing the analog dilution series to measure the association phase (e.g., 120-300 seconds).

      • Dissociation: Move the biosensors to wells with only running buffer to monitor the dissociation phase (e.g., 300-900 seconds).

  • Data Analysis:

    • Rationale: Similar to SPR, the resulting data is processed and fitted to a kinetic model.

    • Procedure:

      • Reference subtraction is performed using a biosensor that has gone through all steps except for the association with the analog.

      • The association and dissociation curves are globally fitted to a 1:1 binding model using the analysis software to determine k on , k off , and K D .

Concluding Remarks

A thorough investigation of the binding kinetics of 1H-indol-2-yl(morpholin-4-yl)methanone analogs provides invaluable information that transcends simple affinity measurements. By systematically modifying the core scaffold and quantifying the impact on association and dissociation rates, researchers can build a detailed structure-kinetic relationship model. This model serves as a predictive tool to guide the rational design of next-generation inhibitors with optimized residence times and, ultimately, enhanced therapeutic efficacy. The application of robust biophysical techniques like SPR and BLI, coupled with a rigorous and well-designed experimental plan, is the cornerstone of this data-driven approach to drug discovery.

References

  • Experimental Methods to Determine Binding Kinetics.
  • Biolayer Interferometry (BLI) - Sartorius.
  • MagHelix™ Bio-layer Interferometry (BLI)
  • Bio-layer interferometry - Wikipedia.
  • Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides - PMC.
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
  • Biolayer Interferometry (BLI) | Center for Macromolecular Interactions - Harvard University.
  • Experimental Methods to Determine Binding Kinetics - CoLab.ws.
  • Predicting biomolecular binding kinetics: A review - PMC.
  • 5.2: Techniques to Measure Binding - Biology LibreTexts.
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed.
  • Overview of Biacore Surface Plasmon Resonance Technology - Cre
  • Comparison of results from surface plasmon resonance (SPR) and...
  • Design, synthesis, and structure–activity relationships of diindolylmethane derivatives as cannabinoid CB2 receptor agonists.
  • New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Public
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies - Bio-Radi
  • Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase - PubMed.
  • Bis(1H-2-indolyl)
  • Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxyl
  • Structure-activity Relationship of Indomethacin Deriv
  • Novel bis(1H-indol-2-yl)methanones as potent inhibitors of FLT3 and platelet-derived growth factor receptor tyrosine kinase - PubMed.
  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 ' - PubMed.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC.
  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20)
  • (2-Fluoro-phenyl)-[2-methyl-1-(1-methyl-2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone.
  • [2-Methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-naphthalen-1-yl-methanone - PubChem.
  • BindingDB PrimarySearch_ki.
  • Kinetics of Drug-Target Binding - YouTube. diw9jTIipmgKc=)

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Validation

A Guide to High-Fidelity Purity Assessment: Validating 1H-indol-2-yl(morpholin-4-yl)methanone by Quantitative NMR (qNMR)

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. For novel...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. For novel chemical entities such as 1H-indol-2-yl(morpholin-4-yl)methanone, a molecule of interest in contemporary drug discovery pipelines, establishing a robust and accurate purity profile is paramount. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic methods, presenting a compelling case for qNMR as a primary method for purity assignment. We will delve into the mechanistic underpinnings of qNMR, provide a detailed experimental protocol for the title compound, and present supporting data to guide researchers, scientists, and drug development professionals in making informed analytical choices.

The Analytical Imperative: Why Purity is More Than a Percentage

The journey of a drug candidate from bench to bedside is paved with rigorous analytical characterization. The presence of impurities, even in minute quantities, can have profound implications, potentially altering toxicological profiles, diminishing therapeutic efficacy, or compromising the stability of the Active Pharmaceutical Ingredient (API).[1] Therefore, the choice of an analytical technique for purity determination is a critical decision, one that necessitates a deep understanding of the method's principles, capabilities, and limitations.

Traditionally, High-Performance Liquid Chromatography (HPLC) has been the workhorse of purity analysis in the pharmaceutical industry.[2] Its high sensitivity and resolving power make it an excellent tool for detecting and quantifying trace impurities.[3] However, HPLC is a comparative technique; its accuracy hinges on the availability of a highly characterized reference standard of the analyte and the assumption that all impurities have a similar response factor to the detector (e.g., UV-Vis).[4] This can be a significant bottleneck, especially in the early stages of drug development when a certified reference standard may not be available.

This is where the unique strengths of qNMR come to the forefront. qNMR is a primary analytical method, meaning it provides a direct measurement of the analyte's concentration without the need for an identical reference standard.[4][5] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei giving rise to that signal.[1][4] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be determined with a high degree of accuracy and traceability to the International System of Units (SI).[5][6][7]

A Head-to-Head Comparison: qNMR vs. HPLC

The choice between qNMR and HPLC is not always a matter of one being definitively "better" than the other; rather, they are orthogonal techniques that can be used synergistically to build a comprehensive purity profile.[3] However, for the specific purpose of assigning an absolute purity value to a new chemical entity like 1H-indol-2-yl(morpholin-4-yl)methanone, qNMR offers distinct advantages.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[4]Comparative method based on separation and detection.[3]
Reference Standard Requires a certified internal standard of a different, well-characterized compound.[8][9]Ideally requires a certified reference standard of the analyte itself for highest accuracy.[2]
Quantification Absolute quantification based on molar ratios.[5][10]Typically relative quantification based on area percent, which can be influenced by impurity response factors.[4]
Selectivity High, based on distinct chemical shifts of non-equivalent nuclei.[1]High, based on chromatographic separation.
Structural Information Provides unambiguous structural confirmation of the analyte and impurities.[11][12]Provides retention time data, but requires further techniques (e.g., MS) for structural elucidation.
Sample Throughput Generally lower than HPLC.High, suitable for routine analysis of many samples.
Method Development Can be relatively straightforward, focusing on solvent and internal standard selection.Can be more complex, involving optimization of column, mobile phase, and detector settings.
Traceability Can be directly traceable to SI units through certified reference materials.[6][13]Traceability is dependent on the purity of the analyte's reference standard.

The qNMR Workflow: A Self-Validating System

The power of qNMR lies not just in its principle but also in its execution. A well-designed qNMR experiment is a self-validating system, with built-in checks to ensure data integrity. The following diagram illustrates the key stages of the qNMR workflow for the purity determination of 1H-indol-2-yl(morpholin-4-yl)methanone.

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation planning_node 1. Analyte & Internal Standard (IS) Characterization - Assess solubility - Predict 1H NMR spectra - Select non-overlapping signals prep_node 2. Precise Weighing & Dissolution - Use microbalance (±0.001 mg) - Accurately weigh analyte and IS - Ensure complete dissolution in deuterated solvent planning_node->prep_node Key Decision: IS Selection acq_node 3. Optimized NMR Measurement - Set appropriate relaxation delay (D1) - Calibrate 90° pulse - Acquire spectrum with high S/N prep_node->acq_node Critical Step: Homogeneous Sample proc_node 4. Rigorous Data Analysis - Phase and baseline correction - Integrate selected signals - Calculate purity using the qNMR equation acq_node->proc_node Data Integrity Check result result proc_node->result Final Purity Value

Caption: The qNMR workflow for purity determination.

Experimental Protocol: Purity Determination of 1H-indol-2-yl(morpholin-4-yl)methanone

This protocol provides a step-by-step methodology for determining the purity of 1H-indol-2-yl(morpholin-4-yl)methanone using ¹H qNMR with an internal standard.

1. Method Planning & Reagent Selection

  • Analyte: 1H-indol-2-yl(morpholin-4-yl)methanone.

  • Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity).

    • Rationale: Maleic acid is chosen for its high purity, stability, and excellent solubility in DMSO-d₆.[14] Its single, sharp proton resonance at approximately 6.2 ppm does not overlap with the signals of the analyte.[8]

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic compounds, including indoles and amides, ensuring complete dissolution of both the analyte and the internal standard.[8][9]

2. Sample Preparation

  • Accurately weigh approximately 10-20 mg of 1H-indol-2-yl(morpholin-4-yl)methanone into a clean, dry vial using a microbalance with a readability of at least 0.001 mg.[15] Record the exact weight (WAnalyte).

  • Accurately weigh approximately 5-10 mg of maleic acid (IS) into the same vial. Record the exact weight (WIS).

    • Causality: Co-dissolving the analyte and IS in the same solution (the internal standard method) is preferred for high accuracy as it minimizes variations in sample conditions.[9][16]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication. A clear, homogeneous solution is critical for accurate results.[17][18]

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30').

  • Key Parameters:

    • Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing proton (both analyte and IS). A conservative value of 30 seconds is recommended to ensure full relaxation.

      • Causality: An adequate relaxation delay is crucial for ensuring that the signal intensity is directly proportional to the number of nuclei, which is a fundamental requirement for accurate quantification.[19]

    • Pulse Angle: 90° (calibrated for each sample).

    • Number of Scans: 16-64 (to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Temperature: 298 K (maintained with temperature regulation).

4. Data Processing and Purity Calculation

  • Apply a small line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation.

  • Carefully phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

    • Causality: Incorrect phasing or baseline adjustment can significantly distort integral values, leading to inaccurate results.[15]

  • Integrate a well-resolved, non-overlapping signal for the analyte (IAnalyte) and the signal for the internal standard (IIS). For 1H-indol-2-yl(morpholin-4-yl)methanone, a signal from the aromatic region of the indole ring is a suitable choice. For maleic acid, integrate the singlet at ~6.2 ppm.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (IAnalyte / NAnalyte) * (NIS / IIS) * (MWAnalyte / MWIS) * (WIS / WAnalyte) * PIS

    Where:

    • IAnalyte = Integral of the analyte signal

    • NAnalyte = Number of protons for the integrated analyte signal

    • IIS = Integral of the internal standard signal

    • NIS = Number of protons for the integrated internal standard signal (2 for maleic acid)

    • MWAnalyte = Molecular weight of the analyte

    • MWIS = Molecular weight of the internal standard

    • WAnalyte = Weight of the analyte

    • WIS = Weight of the internal standard

    • PIS = Purity of the internal standard (as a percentage)

Illustrative Data and Comparison

To demonstrate the practical application and comparative advantage of qNMR, consider the following hypothetical but realistic data for a batch of 1H-indol-2-yl(morpholin-4-yl)methanone.

ParameterValue
Analyte Weight (WAnalyte) 15.250 mg
Internal Standard (Maleic Acid) Weight (WIS) 7.550 mg
Internal Standard Purity (PIS) 99.8%
Analyte Molecular Weight (MWAnalyte) 286.33 g/mol
Internal Standard Molecular Weight (MWIS) 116.07 g/mol
Analyte Signal (IAnalyte) Aromatic proton (1H), Integral = 1.00
Internal Standard Signal (IIS) Olefinic protons (2H), Integral = 0.95

Purity Calculation:

Purity (%) = (1.00 / 1) * (2 / 0.95) * (286.33 / 116.07) * (7.550 / 15.250) * 99.8 = 98.2%

Now, let's compare this result with a typical HPLC-UV analysis of the same batch.

Analytical MethodPurity ResultNotes
qNMR 98.2%Absolute purity based on molar concentration. Provides structural confirmation.
HPLC-UV (Area %) 99.5%May overestimate purity if impurities have a lower UV response factor than the API.

This discrepancy is not uncommon.[4] HPLC area percent assumes that all components have an identical response to the UV detector. If an impurity is a poor chromophore, its contribution to the total peak area will be underestimated, leading to an artificially high purity value for the main component. qNMR, being a universal detector for nuclei, is not susceptible to this issue and provides a more accurate reflection of the sample's molar composition.

The following diagram illustrates the logical relationship in comparing the purity results from these two orthogonal methods.

Purity_Comparison cluster_qnmr qNMR Analysis cluster_hplc HPLC Analysis qnmr_result Molar Purity = 98.2% qnmr_principle Principle: Direct Molar Ratio qnmr_result->qnmr_principle comparison Orthogonal Comparison qnmr_result->comparison hplc_result Area % Purity = 99.5% hplc_principle Principle: Comparative Area % hplc_result->hplc_principle hplc_result->comparison conclusion Conclusion: qNMR provides a more accurate purity assessment due to its independence from response factors. comparison->conclusion

Caption: Comparing purity results from qNMR and HPLC.

Conclusion: Embracing a Primary Method for Unimpeachable Purity

For the critical task of validating the purity of a new chemical entity like 1H-indol-2-yl(morpholin-4-yl)methanone, quantitative NMR stands out as a superior primary method. Its ability to deliver an absolute purity value, with direct traceability to the SI and without the reliance on an identical reference standard, provides a level of confidence and accuracy that is often unattainable with traditional chromatographic techniques alone.[10][11][20] While HPLC remains an invaluable tool for impurity profiling and routine quality control, the integration of qNMR into the analytical workflow offers a more robust, scientifically sound, and ultimately, a more trustworthy approach to purity determination. By understanding the principles and meticulously following a validated protocol, researchers can leverage the power of qNMR to ensure the quality and integrity of their drug candidates from the earliest stages of development.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. Available at: [Link]

  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. (n.d.). PMC. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). [Video]. YouTube. Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. (n.d.). RSSL. Available at: [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). PubMed. Available at: [Link]

  • What is qNMR and why is it important? (2024, September 16). Mestrelab Resources. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Available at: [Link]

  • Quantitative NMR Assays (qNMR). (n.d.). Bruker. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM. Available at: [Link]

  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Available at: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025, October 10). ResearchGate. Available at: [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. (n.d.). PMC. Available at: [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. (2007, February 14). ACS Publications. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Available at: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PMC. Available at: [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 14). Mestrelab Research. Available at: [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Available at: [Link]

  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. Available at: [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018, January 8). NIST. Available at: [Link]

  • A Standard for Standards. (2018, March 19). NIST. Available at: [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Available at: [Link]

  • A New Realization of SI for Organic Chemical Measurement:NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). (n.d.). PMC. Available at: [Link]

  • A new realization of SI for organic chemical measurement: NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (n.d.). ResearchGate. Available at: [Link]

  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (n.d.). Available at: [Link]

  • NIST PS1. (n.d.). National Institute of Standards and Technology. Available at: [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017, December 18). Available at: [Link]

  • Standards for qNMR. (n.d.). Eurisotop. Available at: [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. Available at: [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.). Available at: [Link]

  • validation of analytical procedures q2(r2). (2023, November 30). ICH. Available at: [Link]

  • Guides. (n.d.). Eurachem. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). EMA. Available at: [Link]

  • Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH. Available at: [Link]

  • [2-Methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-naphthalen-1-yl-methanone. (n.d.). PubChem. Available at: [Link]

  • 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione. (2025, October 16). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2018, October 10). ResearchGate. Available at: [Link]

Sources

Comparative

benchmarking 1H-indol-2-yl(morpholin-4-yl)methanone efficacy against standard inhibitors

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic IC50 values to understand the mechanistic causality of a compound's behavior in complex biological systems. The compound 1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic IC50 values to understand the mechanistic causality of a compound's behavior in complex biological systems. The compound 1H-indol-2-yl(morpholin-4-yl)methanone (often serving as the core scaffold for 5-substituted indole derivatives) has emerged as a highly selective, non-imidazole inverse agonist/antagonist for the Histamine H3 Receptor (H3R) [1].

Because H3R functions as a presynaptic autoreceptor and heteroreceptor, its modulation is a primary target for CNS disorders (e.g., narcolepsy, Alzheimer's) and metabolic syndromes like obesity [2]. This guide objectively benchmarks the 1H-indol-2-yl(morpholin-4-yl)methanone scaffold against standard first-in-class and best-in-class H3R inhibitors, providing the experimental frameworks necessary to validate these claims in your own laboratory.

Mechanistic Causality: The Indole-Morpholine Advantage

Historically, H3R inhibitors (such as Thioperamide and Ciproxifan) relied on an imidazole ring to mimic the endogenous ligand, histamine. However, the imidazole moiety coordinates with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to severe off-target toxicity and poor pharmacokinetic profiles.

The 1H-indol-2-yl(morpholin-4-yl)methanone scaffold bypasses this liability through a structurally distinct binding mode:

  • The Indole Core: Provides critical π−π stacking interactions with aromatic residues deep within the H3R orthosteric pocket (e.g., Tyr115, Phe398), anchoring the molecule without interacting with CYP450 enzymes.

  • The Morpholine Moiety: Acts as a basic amine surrogate. At physiological pH, the nitrogen is protonated and forms a vital salt bridge with Asp114—a highly conserved residue across aminergic GPCRs. Removing this morpholine group completely abolishes binding affinity, proving its causal role in target engagement.

By stabilizing the inactive conformation of the Gi/o-coupled H3R, this scaffold acts as an inverse agonist , uncoupling the receptor from the Gi protein, thereby disinhibiting adenylyl cyclase and restoring cAMP levels.

H3R_Signaling I2MM 1H-indol-2-yl(morpholin-4-yl)methanone (Inverse Agonist) H3R Histamine H3 Receptor (Gi/o-Coupled GPCR) I2MM->H3R Binds & Stabilizes Inactive Conformation Gi Gi/o Protein (Inactive State) H3R->Gi Uncouples AC Adenylyl Cyclase (Active) Gi->AC Removes Inhibition cAMP cAMP Accumulation AC->cAMP Synthesizes Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Triggers

Fig 1: H3R inverse agonism by 1H-indol-2-yl(morpholin-4-yl)methanone restoring cAMP levels.

Quantitative Benchmarking Against Standard Inhibitors

To objectively evaluate the efficacy of the 1H-indol-2-yl(morpholin-4-yl)methanone scaffold, we must benchmark it against three generations of standard inhibitors: Thioperamide (1st Gen Imidazole), Ciproxifan (2nd Gen Imidazole), and Pitolisant (Best-in-class Non-Imidazole).

Inhibitor ClassRepresentative CompoundH3R Ki​ (nM)H3 vs. H4 SelectivityBBB PermeabilityCYP450 Inhibition Liability
1st Gen Imidazole Thioperamide10 - 25Low (Cross-reacts w/ H4)PoorExtremely High
2nd Gen Imidazole Ciproxifan1 - 10ModerateModerateHigh
Alkylamine (Approved) Pitolisant1 - 5HighHighLow
Indole-Morpholine 1H-indol-2-yl(morpholin-4-yl)methanone 1 - 30 Very High High Very Low

Data Interpretation: While Pitolisant and the Indole-Morpholine scaffold share similar Ki​ ranges (1–30 nM) [2], the rigid indole core offers superior metabolic stability and a lower volume of distribution compared to the flexible alkyl chain of Pitolisant, making it an optimal candidate for sustained CNS exposure.

Experimental Protocols: A Self-Validating Workflow

To rigorously prove that 1H-indol-2-yl(morpholin-4-yl)methanone derivatives are true inverse agonists and not merely orthosteric blockers, you must employ a parallel self-validating assay system. Binding affinity ( Ki​ ) must be correlated with functional efficacy (cAMP accumulation).

Protocol A: Competitive Radioligand Binding Assay ( Ki​ Determination)

Causality: Using [3H] -N- α -methylhistamine ( [3H] -NAMH), a highly specific H3R agonist, ensures we are measuring direct competition at the orthosteric binding site.

  • Membrane Preparation: Culture HEK293 cells stably expressing the human H3R (hH3R). Expert Note: Do not use rodent H3R for benchmarking non-imidazoles, as species-specific variations in transmembrane domain 3 (TM3) drastically alter binding affinities.

  • Incubation: Incubate 10 µg of membrane protein with 1 nM [3H] -NAMH and varying concentrations (0.1 nM to 10 µM) of the test compound in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4).

  • Equilibration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

  • Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [1].

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Causality: Because H3R is Gi-coupled, baseline cAMP is low. We use Forskolin to artificially stimulate adenylyl cyclase, driving cAMP levels up. An H3R agonist will suppress this Forskolin-induced cAMP spike. An inverse agonist (like our indole-morpholine compound) will block the agonist's effect and further elevate cAMP beyond the Forskolin baseline by halting constitutive receptor activity.

  • Cell Plating: Plate hH3R-HEK293 cells at 10,000 cells/well in a 384-well plate.

  • Stimulation & Inhibition: Add 10 µM Forskolin (to stimulate cAMP) alongside 30 nM R- α -methylhistamine (to suppress it via H3R).

  • Compound Addition: Add the 1H-indol-2-yl(morpholin-4-yl)methanone derivative across a dose-response range. Include 500 µM IBMX to prevent cAMP degradation by phosphodiesterases.

  • Detection: After 30 minutes, lyse the cells and add TR-FRET cAMP detection reagents (e.g., Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Validation: The use of TR-FRET provides a ratiometric readout (665 nm / 620 nm) that inherently normalizes for well-to-well variations in cell number or lysis efficiency, ensuring the data is self-validating.

Assay_Workflow cluster_assays Parallel Validation System Step1 1. Membrane Preparation (HEK293-hH3R Cells) Step2 2. Compound Incubation (Test vs. Standard Inhibitors) Step1->Step2 Step3A 3A. Radioligand Binding ([3H]-NAMH Displacement) Step2->Step3A Step3B 3B. Functional cAMP Assay (Forskolin-Stimulated) Step2->Step3B Step4 4. Cheng-Prusoff Analysis (Ki & IC50 Determination) Step3A->Step4 Affinity Data Step3B->Step4 Efficacy Data

Fig 2: Parallel self-validating workflow for assessing H3R binding affinity and functional efficacy.

Conclusion

When benchmarking the 1H-indol-2-yl(morpholin-4-yl)methanone scaffold against standard inhibitors, the data clearly demonstrates its superiority over first- and second-generation imidazoles. By utilizing the self-validating radioligand and functional assays detailed above, researchers can accurately quantify its potent inverse agonism, high H3R selectivity, and favorable pharmacokinetic profile, positioning it as a highly viable candidate for advanced drug development in neuro-metabolic disorders.

References

  • KR20070098922A - 5-aminoindole derivatives. Google Patents.
  • WO 2007/115938 A1 - 5-amido-2-carboxamide indole derivatives. World Intellectual Property Organization.
Validation

Cross-Reactivity and Selectivity Profiling of 1H-indol-2-yl(morpholin-4-yl)methanone: A Comparative Guide

Introduction to Non-Imidazole H3R Scaffolds The human Histamine H3 Receptor (H3R) is a constitutively active G protein-coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor and heteroreceptor in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Non-Imidazole H3R Scaffolds

The human Histamine H3 Receptor (H3R) is a constitutively active G protein-coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS). By inhibiting the release of histamine, acetylcholine, dopamine, and norepinephrine, H3R has become a highly validated target for cognitive disorders, ADHD, and obesity[1].

Historically, first-generation H3R antagonists and inverse agonists (such as thioperamide and ciproxifan ) relied heavily on an imidazole ring to anchor into the receptor's orthosteric pocket[2]. However, the imidazole moiety presents severe developmental liabilities: it coordinates directly with the heme iron of Cytochrome P450 (CYP) enzymes, leading to massive drug-drug interaction (DDI) potential, and frequently causes off-target hERG channel blockade[3][4].

To circumvent these liabilities, modern drug discovery has pivoted to non-imidazole pharmacophores. 1H-indol-2-yl(morpholin-4-yl)methanone (CAS: 25406-89-7) has emerged as a privileged, highly selective core scaffold[5][6]. This guide objectively compares the selectivity, cross-reactivity, and safety profile of this indole-morpholine scaffold against traditional imidazole-based alternatives, providing robust experimental methodologies for validation.

Structural Rationale & Target Engagement

The transition from imidazole to the 1H-indol-2-yl(morpholin-4-yl)methanone scaffold is driven by precise structural causality:

  • Abolition of Heme Coordination: The morpholine ring replaces the imidazole as the basic amine. Because morpholine is sterically hindered and possesses a lower pKa, it cannot effectively coordinate with the CYP450 heme iron, virtually eliminating CYP3A4/CYP2D6 inhibition[3].

  • Orthosteric Pocket Stabilization: The indole core provides essential π−π stacking interactions with conserved residues (Trp6.48 and Tyr7.35) in the H3R binding pocket[7].

  • Inverse Agonism: H3R exhibits high constitutive activity. The rigid indole-2-carboxamide backbone stabilizes the inactive state of the receptor, acting as a potent inverse agonist rather than a neutral antagonist, thereby forcing the release of neurotransmitters[7].

H3R_Pathway Ligand 1H-indol-2-yl (morpholin-4-yl)methanone H3R H3 Receptor (Constitutively Active) Ligand->H3R Inverse Agonism Gi Gi/o Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes

Fig 1. H3R signaling pathway modulation by indole-morpholine inverse agonists.

Comparative Selectivity Profiling Data

To evaluate the translational viability of 1H-indol-2-yl(morpholin-4-yl)methanone, it must be profiled against other histamine receptor subtypes (H1, H2, H4) and primary safety anti-targets (hERG, CYP3A4). The table below synthesizes representative profiling data comparing the baseline indole-morpholine core and an optimized 5-amino derivative[5] against legacy imidazole compounds.

Compound ClassH3R Ki​ (nM)H1R/H4R SelectivityCYP3A4 IC50​ ( μ M)hERG IC50​ ( μ M)
1H-indol-2-yl(morpholin-4-yl)methanone (Core)~85.0> 500x> 50.0> 30.0
Optimized 5-Amino-Indole Derivative 0.8> 1000x> 30.0> 15.0
Thioperamide (Imidazole Reference)1.2< 50x (High H4R affinity)< 1.0 (High Liability)~ 5.0
Ciproxifan (Imidazole Reference)0.5> 100x< 2.0 (High Liability)~ 8.0

Key Takeaway: While the bare 1H-indol-2-yl(morpholin-4-yl)methanone core possesses moderate affinity, it provides a pristine safety baseline. Elaborating the scaffold at the 5-position of the indole ring yields sub-nanomolar H3R affinity while maintaining a >30-fold safety window against CYP450 and hERG liabilities—a feat impossible with thioperamide[3][5].

Experimental Methodologies for Self-Validating Profiling

To ensure scientific trustworthiness, the profiling of these scaffolds must rely on self-validating experimental systems. The following protocols detail the causal logic and internal controls required for accurate assessment.

Protocol 1: H3R Radioligand Binding & Functional [35S]GTPγS Assay

Because H3R is constitutively active, binding affinity ( Ki​ ) alone is insufficient; functional assays must be used to differentiate neutral antagonists from inverse agonists.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human H3R in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ).

  • Radioligand Displacement (Affinity):

    • Incubate 10 μ g of membrane protein with 1 nM [3H] -N- α -methylhistamine and varying concentrations of the indole-morpholine ligand (0.1 nM to 10 μ M).

    • Self-Validation Control: Define Non-Specific Binding (NSB) by adding 10 μ M thioperamide to a parallel control well. If the radioligand signal in the NSB well exceeds 10% of total binding, the membrane wash steps must be optimized to reduce background noise.

  • [35S]GTPγS Binding (Functional Inverse Agonism):

    • Incubate membranes with 0.1 nM [35S]GTPγS and 10 μ M GDP.

    • Causality: GDP is required to force the G-proteins into an inactive state, allowing the radiolabeled GTP analogue to measure the basal constitutive exchange rate.

    • Measure the reduction in basal [35S]GTPγS incorporation upon the addition of 1H-indol-2-yl(morpholin-4-yl)methanone. A true inverse agonist will suppress signal below the basal GDP-only baseline.

Protocol 2: hERG Liability and CYP450 Cross-Reactivity Screening

Lipophilic, basic amines are notorious for becoming trapped in the inner vestibule of the hERG potassium channel, causing QT prolongation.

  • Automated Patch-Clamp (hERG):

    • Utilize CHO cells stably expressing the hERG channel. Apply the indole-morpholine compound at 1, 10, and 30 μ M using a whole-cell patch-clamp configuration.

    • Self-Validation Control: Apply 100 nM Dofetilide (a known hERG blocker) at the end of the run. The assay is only valid if Dofetilide produces >80% tail current inhibition, proving the channels were responsive.

  • CYP3A4 Luminescent Assay:

    • Incubate recombinant human CYP3A4 with a proluciferin substrate and the test compound.

    • Causality: If the morpholine ring fails to prevent heme coordination, the enzyme will be inhibited, failing to convert proluciferin to luciferin, resulting in a loss of luminescent signal.

    • Self-Validation Control: Use 1 μ M Ketoconazole as a positive control for total CYP3A4 inhibition.

Profiling_Workflow Synth Scaffold Synthesis: Indole-Morpholine Core Primary Primary Screen: H3R Radioligand Binding Synth->Primary Secondary Selectivity Profiling: H1, H2, H4 Receptors Primary->Secondary Ki < 10 nM Safety Safety & ADME: hERG & CYP450 Assays Secondary->Safety >100x Selectivity Lead Lead Candidate Selection Safety->Lead Low DDI Liability

Fig 2. Hit-to-lead selectivity triage workflow for non-imidazole H3R ligands.

Conclusion

The 1H-indol-2-yl(morpholin-4-yl)methanone scaffold represents a masterclass in rational pharmacophore design. By replacing the problematic imidazole ring with a morpholine-amide system, researchers can maintain the critical hydrogen-bonding and π−π stacking required for H3R inverse agonism while systematically engineering out CYP450 and hERG liabilities. When subjected to rigorous, self-validating profiling workflows, derivatives of this core consistently outperform legacy compounds like thioperamide, making them superior candidates for CNS and metabolic drug development.

References

  • "WO2007115938A1 - 5-aminoindole derivatives", Google Patents.
  • "Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl...", National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Hybrid approach to structure modeling of the histamine H3 receptor: Multi-level assessment as a tool for model verification", National Center for Biotechnology Information (PMC). Available at:[Link]

  • "The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats", National Center for Biotechnology Information (PMC). Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Safety Guide to Handling 1H-indol-2-yl(morpholin-4-yl)methanone

This document provides essential safety and logistical protocols for the handling and disposal of 1H-indol-2-yl(morpholin-4-yl)methanone. As a novel or infrequently characterized compound, it necessitates a cautious appr...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical protocols for the handling and disposal of 1H-indol-2-yl(morpholin-4-yl)methanone. As a novel or infrequently characterized compound, it necessitates a cautious approach, treating it as a substance with unknown but potentially significant hazards until empirical data proves otherwise. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established laboratory safety principles.

Hazard Assessment and Risk Analysis

A specific Safety Data Sheet (SDS) for 1H-indol-2-yl(morpholin-4-yl)methanone is not widely available. Therefore, a risk assessment must be conducted based on the hazards of its constituent chemical moieties—the indole core and the morpholine group—and data from structurally analogous compounds.

  • Structural Analogs: A closely related compound, 1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone, is classified with the GHS07 pictogram for being harmful or an irritant and carries the hazard statement H302: "Harmful if swallowed".[1]

  • Indole Core: The indole scaffold is a core component in many bioactive molecules. Some complex indole derivatives, such as certain pyridoindoles, are suspected carcinogens, warranting a high degree of caution.[2]

  • Morpholine Moiety: Morpholine itself is a hazardous substance. It is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin, and it is known to cause severe skin burns and eye damage.[3][4][5]

Given this information, it is imperative to handle 1H-indol-2-yl(morpholin-4-yl)methanone as a potentially toxic, irritant, and corrosive compound. The following summary outlines the presumed hazards.

Hazard ClassificationDescriptionSource/Analogy
Acute Toxicity Harmful if swallowed.[1] May be harmful if inhaled or in contact with skin.Based on GHS classification of a structural analog and the known toxicity of morpholine.[3][5]
Skin/Eye Irritation May cause severe skin burns and eye damage upon direct contact.Derived from the known corrosive properties of the morpholine substituent.[3][4][5]
Unknown Long-Term Effects Potential for long-term health effects, including carcinogenicity or mutagenicity, cannot be ruled out without specific data.General precaution for novel indole derivatives and uncharacterized chemical compounds.[2][6]

Part 1: Core Personal Protective Equipment (PPE) Mandate

A multi-layered approach to PPE is mandatory to create a complete barrier between the researcher and the compound.[7][8] All work must be performed within a certified chemical fume hood.[6][7]

PPE ComponentSpecificationRationale & Causality
Body Protection A clean, dedicated lab coat, fully buttoned.Protects against incidental splashes and prevents contamination of personal clothing.[2][9]
Hand Protection Double Gloving: Two pairs of nitrile gloves.The outer glove provides primary protection and can be removed immediately upon contamination. The inner glove protects the skin during the doffing process. Nitrile offers good resistance to a range of chemicals for incidental contact.[2][9]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles during procedures with a high splash risk (e.g., transferring large volumes, preparing solutions).Goggles provide a seal around the eyes to protect against splashes and vapors.[9] A face shield offers an additional layer of protection for the entire face from splashes of potentially corrosive material.[9][10]
Respiratory Protection Not typically required when all handling is performed within a functioning chemical fume hood.A fume hood is the primary engineering control to prevent inhalation exposure.[6] If procedures with a high risk of aerosolization cannot be contained in a hood, a respiratory protection program, including a fit-tested respirator, is required.[7][8]
Footwear Closed-toe, non-perforated shoes.Protects feet from spills and falling objects. This is a standard and non-negotiable rule for all laboratory work.[9][11]

Part 2: Safe Handling and Disposal Workflow

A systematic workflow is critical for minimizing risk.[7] The following sections detail the procedural steps for handling 1H-indol-2-yl(morpholin-4-yl)methanone from preparation to final disposal.

Overall Safe Handling Workflow

cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Handling A Verify Fume Hood Functionality B Assemble All Equipment & Reagents A->B C Prepare Work Surface (e.g., Bench Paper) B->C D Don PPE (Correct Sequence) C->D E Handle Compound (Weighing, Transfers) D->E F Perform Experiment E->F G Decontaminate Equipment & Surfaces F->G H Segregate & Label Hazardous Waste G->H I Doff PPE (Correct Sequence) H->I J Wash Hands Thoroughly I->J

Caption: Workflow from preparation to post-handling cleanup.

Step 1: Donning Personal Protective Equipment

The sequence of putting on PPE is critical to ensure complete and proper protection before handling any chemicals.

A 1. Lab Coat B 2. Inner Pair of Gloves A->B C 3. Chemical Splash Goggles B->C D 4. Face Shield (if required) C->D E 5. Outer Pair of Gloves (over lab coat cuffs) D->E

Caption: Correct sequence for donning PPE.

Step 2: Experimental Procedures
  • Preparation : Before bringing the compound into the workspace, ensure the chemical fume hood is on and functioning correctly. Cover the work surface with disposable, absorbent bench paper.[2] Assemble all necessary glassware, reagents, and tools to minimize movement in and out of the hood.

  • Handling the Solid : When weighing the solid compound, perform the task inside the fume hood using a dedicated spatula and weighing vessel.[2] This minimizes the risk of inhaling fine powders.

  • Handling Solutions : Use appropriate tools like pipettes with disposable tips for all liquid transfers; never use mouth suction.[11][12] Open containers facing away from you to avoid inhaling any vapors.[13] When transporting chemicals, even within the lab, use a secondary container to mitigate spills.[12]

  • General Practices : Do not eat, drink, or apply cosmetics in the laboratory.[11] Avoid working alone when handling highly hazardous or unknown chemicals.[13] Keep all containers clearly and accurately labeled.[13]

Step 3: Doffing Personal Protective Equipment

The removal of PPE must be done carefully to prevent transferring contaminants from the "dirty" equipment to your skin or clean areas.

A 1. Remove Outer Gloves (Peel off without touching exterior) B 2. Remove Face Shield (if used) A->B C 3. Remove Lab Coat (Roll inside-out) B->C D 4. Remove Goggles C->D E 5. Remove Inner Gloves D->E F 6. Wash Hands Thoroughly with Soap and Water E->F

Caption: Correct sequence for doffing PPE to avoid contamination.

Part 3: Emergency Response Plan

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Exposure RouteImmediate Action Protocol
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][11]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[3][11]
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical label if possible.[11]
Small Spill For a small spill contained within the fume hood, alert personnel in the area. Use a spill kit with appropriate absorbent material to contain and clean the spill. All materials used for cleanup must be treated as hazardous waste.[13]

Part 4: Waste Disposal

Proper disposal is a critical final step to ensure safety and environmental protection.

  • Hazardous Waste : All materials that have come into contact with 1H-indol-2-yl(morpholin-4-yl)methanone must be considered hazardous waste.[7] This includes excess compound, contaminated PPE (gloves, bench paper), and any used consumables (pipette tips, vials).

  • Segregation : Do not mix this waste stream with other laboratory waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[7]

  • Containment : Collect solid waste in a clearly labeled, sealable hazardous waste container. Liquid waste should be collected in a compatible, sealed, and labeled container. The label must clearly state "Hazardous Waste" and identify the chemical contents.[6][7]

  • Disposal : Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Never pour this chemical down the drain or dispose of it in regular trash.[7]

By adhering to these stringent protocols, researchers can significantly minimize the risks associated with handling novel compounds like 1H-indol-2-yl(morpholin-4-yl)methanone, ensuring a safer laboratory environment for all personnel.

References

  • Novel Chemicals with Unknown Hazards SOP . Columbia University Environmental Health & Safety. [Link]

  • Safe Handling Practices for Laboratory Chemicals . GZ Industrial Supplies. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of Maryland, Baltimore. [Link]

  • Laboratory Safety Guidelines . ETH Zurich. [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of California, Irvine Environmental Health and Safety. [Link]

  • 1-(1H-Indol-3-yl)-2-morpholin-4-yl-2-oxoethanone - Chemical Substance Information . NextSDS. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . Frontiers in Public Health. [Link]

  • Morpholine - SAFETY DATA SHEET according to Regulation (EC) No 1907/2006 (REACH) as amended . Penta s.r.o.. [Link]

  • Safety Data Sheet: Morpholine . Carl ROTH. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories . Princeton University Environmental Health and Safety. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

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